Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol: A Technical Guide for Sterically Hindered Aliphatic Building Blocks
As a Senior Application Scientist in drug development, I frequently encounter the need to synthesize specialized, sterically hindered aliphatic building blocks. The target molecule, 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in drug development, I frequently encounter the need to synthesize specialized, sterically hindered aliphatic building blocks. The target molecule, 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol (also known as 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propan-1-ol), is a highly valuable structural motif. It features a tetrahydropyran (THP) ring coupled with a gem-dimethyl group—a combination strategically deployed in medicinal chemistry to enhance metabolic stability (by blocking CYP450-mediated
β
-oxidation) and to fine-tune lipophilicity.
This whitepaper outlines a robust, self-validating, two-phase synthetic pathway to construct this molecule. By prioritizing mechanistic causality and operational safety, the protocols described herein ensure high fidelity and reproducibility from commercially available starting materials.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of highly branched aliphatic chains requires careful consideration of steric hindrance during C-C bond formation. Our retrosynthetic strategy disconnects the target alcohol into an ester precursor, which is further disconnected into two readily available fragments: methyl isobutyrate and 4-(iodomethyl)tetrahydropyran.
Retrosynthetic analysis of 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol.
Phase 1: Enolate Alkylation (C-C Bond Formation)
The first critical phase is the
α
-alkylation of methyl isobutyrate. Generating the enolate of methyl isobutyrate requires a strong, non-nucleophilic base. We employ Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C). This ensures quantitative kinetic deprotonation while suppressing unwanted Claisen-type self-condensation[1].
Causality in Electrophile Selection:
The resulting isobutyrate enolate is tertiary, making the subsequent
SN2
attack highly sensitive to steric congestion. While 4-(bromomethyl)tetrahydropyran is cheaper, we specifically mandate the use of 4-(iodomethyl)tetrahydropyran . The iodide ion is a vastly superior leaving group, which significantly lowers the activation energy of the
SN2
transition state, accelerating the reaction rate and maximizing the yield of the sterically hindered neopentyl-like intermediate.
Step-by-Step Protocol: Alkylation
Preparation of LDA: Purge a flame-dried 250 mL round-bottom flask with argon. Add anhydrous tetrahydrofuran (THF) (50 mL) and diisopropylamine (11.1 mmol, 1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
Metallation: Add n-Butyllithium (10.5 mmol, 2.5 M in hexanes, 1.05 equiv) dropwise via syringe. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.
Enolate Generation: Add methyl isobutyrate (10.0 mmol, 1.0 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour. The solution will remain clear, indicating stable enolate formation.
Alkylation: Dissolve 4-(iodomethyl)tetrahydropyran (12.0 mmol, 1.2 equiv) in anhydrous THF (10 mL) and add it dropwise to the enolate solution.
Propagation: Remove the cooling bath. Allow the reaction to slowly warm to room temperature and stir for 12 hours to drive the sterically hindered
SN2
substitution to completion.
Workup: Quench the reaction with saturated aqueous
NH4Cl
(30 mL). Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography (eluting with 5-10% ethyl acetate in hexanes) to isolate methyl 2,2-dimethyl-3-(oxan-4-yl)propanoate .
Phase 2: Hydride Reduction
The intermediate ester is highly sterically hindered due to the adjacent gem-dimethyl group. Mild reducing agents (such as sodium borohydride) are entirely ineffective for this substrate. Lithium aluminum hydride (
LiAlH4
) is required to force the nucleophilic acyl substitution and subsequent reduction of the transient aldehyde to the primary alcohol[2].
Causality in Workup Selection:
A notorious operational hazard with
LiAlH4
is the aqueous quench, which typically generates intractable, gelatinous aluminum hydroxide emulsions that trap the product and ruin yields. To create a self-validating, fail-safe system, we strictly employ the Fieser Workup (
n:n:3n
rule). This precise stoichiometric addition of water and sodium hydroxide forces the aluminum salts to precipitate as a dense, granular white solid that is easily removed by filtration.
Step-by-Step Protocol: Reduction
Hydride Suspension: Suspend
LiAlH4
(15.0 mmol, 1.5 equiv) in anhydrous THF (30 mL) in a flame-dried flask under argon. Cool to 0 °C.
Addition: Dissolve the intermediate ester (10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the
LiAlH4
suspension to control the exothermic evolution of hydrogen gas.
Thermal Activation: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (65 °C) for 2 hours to overcome the steric hindrance around the carbonyl carbon.
Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every 1.0 g of
LiAlH4
used (approx. 0.57 g in this scale), sequentially and cautiously add:
0.57 mL of distilled
H2O
(dropwise, wait for vigorous bubbling to subside).
0.57 mL of 15% aqueous NaOH.
1.71 mL of distilled
H2O
.
Precipitation: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A clean, granular white precipitate will form.
Isolation: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with diethyl ether (3 × 20 mL).
Concentration: Concentrate the combined filtrates in vacuo to yield the pure target molecule, 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol .
Step-by-step experimental workflow for the synthesis pathway.
Quantitative Data Summary
The following table summarizes the stoichiometric requirements and expected yields for a standard 10.0 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
Expected Yield
Methyl isobutyrate
102.13
1.0
1.02 g (10.0 mmol)
Nucleophile
N/A
Diisopropylamine
101.19
1.1
1.12 g (11.1 mmol)
Precursor to Base
N/A
n-Butyllithium (2.5 M)
64.06
1.05
4.20 mL (10.5 mmol)
Metallating Agent
N/A
4-(Iodomethyl)THP
226.06
1.2
2.71 g (12.0 mmol)
Electrophile
N/A
Intermediate Ester
200.28
1.0
~1.60 g (8.0 mmol)
Substrate
~80% (Phase 1)
Lithium aluminum hydride
37.95
1.5
0.45 g (12.0 mmol)
Reducing Agent
N/A
Target Alcohol
172.27
-
~1.24 g (7.2 mmol)
Final Product
~90% (Phase 2)
Analytical Validation
To ensure the trustworthiness of the synthesis, the final product must be validated via Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected
1H
NMR (400 MHz,
CDCl3
) Signatures:
δ
0.85 ppm (singlet, 6H): Confirms the presence of the gem-dimethyl group.
δ
1.20 - 1.70 ppm (multiplets, 7H): Corresponds to the aliphatic
CH2
linker and the aliphatic protons of the THP ring.
δ
3.30 ppm (singlet, 2H): Confirms the successful reduction to the primary alcohol (
−CH2OH
).
δ
3.35 - 4.00 ppm (multiplets, 4H): Characteristic signals for the equatorial and axial protons adjacent to the oxygen atom in the tetrahydropyran ring (
−CH2−O−CH2−
).
References
Cyclopropenimine Superbases: Competitive Initiation Processes in Lactide Polymerization
National Center for Biotechnology Information (PMC)
URL:[Link][1]
The Journal of Organic Chemistry 1971 Volume 36 No. 24 (Lithium Aluminum Hydride Reduction of Ester & Fieser Workup)
American Chemical Society (via DSS Archive)
URL:[Link][2]
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of the novel synthetic alcoh...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of the novel synthetic alcohol, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its fundamental characteristics is paramount for its application and development. This document is structured to deliver not just data, but also the scientific rationale behind the evaluation of these properties, reflecting a synthesis of theoretical prediction and practical experimental validation.
Introduction and Molecular Structure
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a saturated aliphatic alcohol containing a tetrahydropyran (oxane) ring. The presence of a neopentyl-like scaffold and a cyclic ether moiety suggests a unique combination of lipophilic and hydrophilic character. The molecular structure is presented below:
Chemical Structure:
IUPAC Name: 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. These values are derived from quantitative structure-property relationship (QSPR) models and serve as a baseline for experimental verification.
Property
Predicted Value
Significance in Drug Development
Molecular Formula
C10H20O2
Defines the elemental composition.
Molecular Weight
172.27 g/mol
Influences diffusion, solubility, and bioavailability.
Boiling Point
~230-250 °C
Indicates volatility and is crucial for purification and handling.
Melting Point
~30-50 °C
Affects solid-state properties, formulation, and solubility.
LogP (Octanol-Water Partition Coefficient)
~1.5 - 2.5
A key indicator of lipophilicity, impacting absorption and membrane permeability.
Aqueous Solubility
Moderately Soluble
Essential for formulation and bioavailability for oral administration.
pKa (acid dissociation constant)
~16-18
The hydroxyl group is weakly acidic, similar to other primary alcohols.
Hydrogen Bond Donors
1
The hydroxyl group can donate a hydrogen bond.
Hydrogen Bond Acceptors
2
The hydroxyl oxygen and the ether oxygen can accept hydrogen bonds.
Polar Surface Area (PSA)
29.46 Ų
Influences membrane permeability and interactions with biological targets.
Experimental Determination of Key Physicochemical Parameters
To ensure the accuracy of the predicted values and to fully characterize 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a series of standardized experimental protocols should be employed. The following sections detail the methodologies for determining critical physicochemical properties.
Determination of Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter influencing a drug's pharmacokinetic and pharmacodynamic behavior.[1] The "shake-flask" method is the gold standard for its direct experimental determination.[1]
This protocol is a direct measurement of the partition coefficient and is considered the benchmark method.[1]
Methodology:
Preparation of Phases: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
Sample Preparation: Accurately weigh a sample of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol and dissolve it in the n-octanol-saturated water phase to a known concentration.
Partitioning:
Add an equal volume of the water-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
Allow the two phases to separate completely.
Phase Analysis:
Carefully separate the aqueous and n-octanol phases.
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[2]
Diagram of the Shake-Flask LogP Determination Workflow:
Caption: Workflow for Shake-Flask LogP Determination.
Aqueous Solubility Assessment
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The shake-flask method is a reliable technique for determining thermodynamic solubility.[3]
This method determines the equilibrium solubility of a compound in an aqueous medium.
Methodology:
Sample Preparation: Add an excess amount of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid. A 0.45 µm filter is commonly used.[4]
Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.[3]
Result: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Diagram of the Aqueous Solubility Determination Workflow:
Caption: Workflow for Shake-Flask Aqueous Solubility Determination.
Chemical Stability Evaluation
Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and appropriate storage conditions.[5] Stability studies expose the compound to various environmental factors to identify potential degradation pathways.[6]
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[7]
Methodology:
Stock Solution Preparation: Prepare a stock solution of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol in a suitable solvent (e.g., acetonitrile or methanol).
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
Acidic Hydrolysis: Add 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C).
Basic Hydrolysis: Add 0.1 N NaOH and incubate at an elevated temperature.
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.
Thermal Degradation: Incubate a solid sample or a solution at a high temperature (e.g., 80°C).[7]
Photolytic Degradation: Expose a solution to UV and visible light in a photostability chamber.
Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Evaluation: Quantify the remaining parent compound and identify the major degradation products.
Diagram of the Chemical Stability (Forced Degradation) Workflow:
Caption: Workflow for Chemical Stability Assessment via Forced Degradation.
Conclusion
The physicochemical properties of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, as predicted by computational models, suggest a compound with a balanced profile of lipophilicity and hydrophilicity. The presence of both hydrogen bond donor and acceptor sites, coupled with a moderate polar surface area, indicates the potential for favorable interactions with biological systems. However, it is imperative that these predicted values are substantiated through rigorous experimental validation as outlined in this guide. The provided protocols for determining LogP, aqueous solubility, and chemical stability represent the foundational experiments required to build a comprehensive and reliable profile of this promising molecule. Such a data-driven approach is essential for guiding its future development in pharmaceutical and other scientific applications.
References
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]
CHEMICAL STABILITY OF DRUGS - IIP Series. (n.d.). Retrieved from [Link]
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]
LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]
The values of LogP determined with experimental (LogP HPTLC ) and computational methods. - ResearchGate. (n.d.). Retrieved from [Link]
Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019, October 2). Retrieved from [Link]
E1148 Standard Test Method for Measurements of Aqueous Solubility - ASTM. (2010, December 31). Retrieved from [Link]
Stability Studies and Testing of Pharmaceuticals - An Overview - LCGC International. (2020, June 1). Retrieved from [Link]
Stability Studies in Pharmaceuticals | CMC Pharma. (2022, June 8). Retrieved from [Link]
Structural and Conformational Elucidation of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol: A Technical Guide for Medicinal Chemists
Executive Summary: The Strategic Value of the Scaffold In modern drug discovery, increasing the fraction of sp³-hybridized carbons ( Fsp3 ) is a proven strategy to enhance aqueous solubility, reduce off-target toxicity,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Strategic Value of the Scaffold
In modern drug discovery, increasing the fraction of sp³-hybridized carbons (
Fsp3
) is a proven strategy to enhance aqueous solubility, reduce off-target toxicity, and improve overall clinical success rates. 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol represents a highly privileged aliphatic building block. It seamlessly integrates a tetrahydropyran (THP, oxan-4-yl) core with a neopentyl-like alcohol appendage.
The THP ring serves as a robust bioisostere for cyclohexane, offering an embedded oxygen atom that acts as a hydrogen bond acceptor while significantly lowering the molecule's lipophilicity (LogP)[1]. Meanwhile, the gem-dimethyl (neopentyl) branching introduces severe steric constraints that limit metabolic degradation (e.g., blocking cytochrome P450 oxidation at the β-position). This whitepaper provides a comprehensive, self-validating framework for the structural and conformational analysis of this critical scaffold.
Conformational Dynamics & Spatial Geometry
Understanding the 3D architecture of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol requires analyzing the thermodynamic equilibrium of the THP ring. Like cyclohexane, the oxane ring predominantly adopts a chair conformation. However, the bulky 2,2-dimethyl-3-hydroxypropyl substituent dictates the conformational lock.
The Causality of the Equatorial Preference
If the bulky neopentyl-like chain were to occupy the axial position, it would suffer from severe 1,3-diaxial steric clashes with the axial protons at the C2' and C6' positions of the THP ring. To minimize this steric strain, the molecule undergoes a thermodynamic shift, almost exclusively locking the bulky substituent into the equatorial position. This conformational rigidity is highly desirable in drug design, as it reduces the entropic penalty upon binding to a target protein.
Thermodynamic equilibrium heavily favoring the equatorial conformer to avoid 1,3-diaxial strain.
Spectroscopic Fingerprinting: A Self-Validating System
To ensure absolute trustworthiness in structural elucidation, we employ a self-validating Nuclear Magnetic Resonance (NMR) strategy. The structural complexity of this molecule lies in the quaternary carbon (C2) of the neopentyl group, which acts as a "spin-system breaker," preventing standard 1D ¹H NMR or 2D COSY from tracing the entire carbon backbone.
Nuclear Magnetic Resonance (NMR) Profiling
The ¹H NMR spectrum is defined by the magnetic anisotropy of the THP oxygen [2]. The electronegative oxygen deshields the adjacent equatorial protons (H-2'eq, H-6'eq) significantly more than their axial counterparts, pushing them downfield to ~3.98 ppm. Furthermore, the gem-dimethyl protons on the neopentyl chain appear as a massive, sharp 6H singlet due to free rotation and lack of adjacent protons [3].
Experimental Workflow: Isolation and Structural Verification
To bridge the isolated spin systems (the THP ring vs. the neopentyl alcohol chain), a robust 2D NMR workflow is mandatory. The causality behind this protocol is simple: COSY maps the unbroken chains, HSQC maps direct C-H bonds, and HMBC is required to "jump" across the quaternary C2 carbon, linking the entire molecule together into a single, verified structure.
Step-by-Step Structural Verification Protocol
Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
1D Acquisition: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra to establish baseline chemical shifts.
Spin-System Mapping (COSY): Run a ¹H-¹H COSY experiment to map the continuous scalar coupling within the THP ring (H-2'/6' ↔ H-3'/5' ↔ H-4'). Note: The neopentyl chain will not show cross-peaks to the THP ring in COSY due to the quaternary C2 and the bridging C3.
Heteronuclear Correlation (HSQC & HMBC):
Utilize HSQC to definitively assign the overlapping proton signals to their respective ¹³C signals.
Critical Step: Utilize HMBC to observe ³J_CH correlations from the gem-dimethyl protons (δ 0.92) to the C1 alcohol carbon (δ 72.1) and the C3 bridging carbon (δ 44.5). This definitively proves the connectivity across the quaternary center.
Stereochemical Validation (NOESY): Perform a 2D NOESY experiment. Strong Nuclear Overhauser Effect (NOE) cross-peaks between the H-4' axial methine proton and the H-2'ax/H-6'ax protons will confirm the chair conformation and the equatorial positioning of the neopentyl group.
Self-validating 2D NMR workflow to bridge spin systems across the quaternary carbon.
Mass Spectrometry (GC-MS) Validation
For orthogonal validation, subject the sample to Electron Ionization Mass Spectrometry (EI-MS).
Expected Molecular Ion: [M]⁺ at m/z 172.15 (often weak or absent due to rapid fragmentation).
Primary Fragmentation: Alpha-cleavage adjacent to the hydroxyl group and the loss of water (-18 Da) are highly characteristic of neopentyl-like alcohols, yielding a prominent[M-H₂O]⁺ peak at m/z 154.
Conclusion & Medicinal Chemistry Outlook
The structural analysis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol reveals a highly stable, conformationally locked aliphatic system. By leveraging the bioisosteric properties of the tetrahydropyran ring and the steric shielding of the neopentyl group, medicinal chemists can utilize this scaffold to design next-generation therapeutics with enhanced metabolic stability and optimal physicochemical profiles. The self-validating spectroscopic protocols outlined in this guide ensure that researchers can confidently synthesize, isolate, and verify derivatives of this privileged building block.
References
Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers
Modgraph / J. Chem. Soc., Perkin Trans. 2
URL:[Link]
Neopentyl alcohol | C5H12O | CID 6404 - PubChem
National Institutes of Health (NIH)
URL: [Link]
Exploratory
Comprehensive Spectroscopic Characterization of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol: A Technical Guide
Executive Summary The structural elucidation of complex aliphatic ethers and alcohols requires a highly orthogonal analytical approach. This whitepaper provides an in-depth technical framework for the spectroscopic chara...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of complex aliphatic ethers and alcohols requires a highly orthogonal analytical approach. This whitepaper provides an in-depth technical framework for the spectroscopic characterization—spanning Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (Molecular Formula: C₁₀H₂₀O₂, MW: 172.26 g/mol ). Designed for drug development professionals and analytical chemists, this guide not only details the expected spectral data but also explains the mechanistic causality behind the experimental workflows required to achieve self-validating, high-fidelity results.
Structural Analysis & Analytical Strategy
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol features three distinct structural domains that dictate its spectroscopic behavior:
The Tetrahydropyran (Oxan-4-yl) Ring: A cyclic ether adopting a chair conformation, leading to distinct axial and equatorial proton environments.
The Neopentyl-like Core: A quaternary carbon bearing two methyl groups (2,2-dimethyl), which acts as a steric shield and isolates spin systems.
The Primary Alcohol: A terminal hydroxymethyl group (-CH₂OH) capable of hydrogen bonding.
To confidently assign this structure, we employ a multi-modal workflow. NMR provides atomic-level connectivity, FT-IR confirms functional group presence, and EI-MS validates the molecular mass and structural sub-units through predictable fragmentation pathways.
Figure 1: Orthogonal spectroscopic workflow for structural validation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural validation. Deuterated chloroform (CDCl₃) is selected as the solvent because its lack of protons prevents signal masking, and it efficiently solvates semi-polar organic molecules.
¹H NMR Data Interpretation
The ¹H NMR spectrum is defined by the isolated spin systems created by the quaternary C2 carbon. The gem-dimethyl groups appear as a sharp, intense singlet, integrating to 6 protons. The oxane ring protons exhibit complex multiplicity due to the rigid chair conformation, where axial-axial couplings (
J≈11−12
Hz) are significantly larger than axial-equatorial or equatorial-equatorial couplings (
J≈2−5
Hz).
The ¹³C NMR spectrum confirms the carbon skeleton. The highly deshielded signals around 68.4 ppm and 72.1 ppm are diagnostic of carbons adjacent to oxygen (the ether and the primary alcohol, respectively).
Note: Spectral baselines and shift predictions align with empirical rules established in the Spectral Database for Organic Compounds (SDBS)[1].
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR is the method of choice. ATR requires zero sample preparation (eliminating moisture artifacts common in KBr pelleting) and preserves the sample's integrity. The IR spectrum of this compound is dominated by strong O-H and C-O stretching frequencies.
Table 3: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)
Intensity
Mode
Structural Implication
3350
Strong, Broad
O-H stretch
Primary alcohol (H-bonded)
2950, 2850
Strong, Sharp
C-H stretch (sp³)
Aliphatic backbone & methyls
1465
Medium
C-H bending
Methylene/Methyl scissoring
1090
Strong
C-O stretch
Cyclic ether (Oxane ring)
1040
Strong
C-O stretch
Primary alcohol
Mass Spectrometry (MS) and Fragmentation Mechanics
Electron Ionization (EI) at 70 eV is utilized because it provides highly reproducible fragmentation patterns that can be cross-referenced against standardized libraries like the NIST Chemistry WebBook[2].
Because aliphatic alcohols and ethers often lack a robust molecular ion (M⁺) due to rapid
α
-cleavage, the M⁺ peak at m/z 172 will be weak. The fragmentation is driven by the stability of the resulting oxonium ions.
Table 4: EI-MS Fragmentation Profile (70 eV)
m/z Ratio
Relative Abundance
Ion / Loss
Mechanistic Rationale
172
< 1%
[M]⁺•
Molecular ion (highly unstable)
154
~ 5%
[M - H₂O]⁺•
Dehydration of the primary alcohol
141
~ 12%
[M - CH₂OH]⁺
α
-cleavage at the quaternary carbon
85
100% (Base)
[C₅H₉O]⁺
Tetrahydropyranyl oxonium cation
55
~ 45%
[C₄H₇]⁺
Ring-opening fragmentation of oxane
Causality of the Base Peak: The cleavage of the bond between the oxane ring and the aliphatic chain yields the tetrahydropyranyl cation (m/z 85). This ion is exceptionally stable due to resonance delocalization of the oxygen lone pairs, making it the dominant base peak in the spectrum.
Experimental Protocols & Workflows
To ensure the trustworthiness and self-validation of the data, the following protocols must be strictly adhered to.
Protocol 1: NMR Sample Preparation and Acquisition
Sample Purity Check: Ensure the analyte is >99% pure via HPLC or GC-FID prior to NMR analysis to prevent overlapping impurity signals.
Solvent Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Tube Selection: Transfer the solution to a high-quality 5 mm precision NMR tube.
Acquisition Parameters (¹H): Run at 298 K, using a 30° flip angle, 1.0 s relaxation delay, and 16 scans to ensure a high signal-to-noise ratio.
Acquisition Parameters (¹³C): Utilize composite pulse decoupling (e.g., WALTZ-16) to remove C-H scalar coupling. Acquire 512–1024 scans with a 2.0 s relaxation delay due to the long
T1
relaxation time of the quaternary C2 carbon.
Protocol 2: ATR FT-IR Analysis
Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.
Sample Application: Place a neat drop of the liquid sample (or a small amount of solid, pressed firmly with the anvil) onto the crystal.
Acquisition: Collect the sample spectrum using 32 scans.
Validation: Ensure the maximum absorbance of the C-O stretch (~1090 cm⁻¹) is between 0.4 and 0.8 AU to guarantee adherence to the Beer-Lambert law without detector saturation.
Protocol 3: GC-EI-MS Analysis
Sample Dilution: Dilute the sample to 1 mg/mL in GC-grade dichloromethane (DCM).
Injection: Inject 1 µL into the GC inlet operating in split mode (e.g., 50:1) at 250 °C.
Separation: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven from 50 °C (hold 2 min) to 250 °C at 15 °C/min.
Ionization: Operate the MS source at 230 °C with an electron energy of exactly 70 eV to match standardized library conditions[2].
Detection: Scan m/z range 35–300.
References
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[Link]
Navigating the Synthesis and Potential of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol: A Technical Guide
For Immediate Release A Comprehensive Overview for Researchers in Synthetic Chemistry and Drug Discovery This technical guide offers an in-depth exploration of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a novel chemical enti...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A Comprehensive Overview for Researchers in Synthetic Chemistry and Drug Discovery
This technical guide offers an in-depth exploration of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a novel chemical entity with significant potential in various research and development sectors. While a specific CAS number for this alcohol is not publicly registered, indicating its status as a novel compound, this guide provides a robust framework for its synthesis, characterization, and prospective applications based on established chemical principles and data from structurally related molecules.
Compound Identification and Structure
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a primary alcohol characterized by a neopentyl-like core structure linked to a tetrahydropyran (oxane) ring. The unique combination of a sterically hindered neopentyl group and a polar oxane moiety suggests a distinctive profile of physicochemical properties that could be advantageous in medicinal chemistry and materials science.
Molecular Structure:
Caption: Chemical structure of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Proposed Synthesis Pathway
The most direct and logical synthetic route to 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol involves the reduction of its corresponding ketone, 2,2-dimethyl-1-(oxan-4-yl)propan-1-one. This ketone is commercially available, with the assigned CAS Number: 1341798-25-1 [1].
Experimental Protocol: Reduction of 2,2-dimethyl-1-(oxan-4-yl)propan-1-one
This protocol outlines a standard reduction of a ketone to a primary alcohol using a common reducing agent.
Materials:
2,2-dimethyl-1-(oxan-4-yl)propan-1-one
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
Anhydrous solvent (e.g., methanol, ethanol for NaBH₄; diethyl ether, THF for LiAlH₄)
Aqueous acid solution (e.g., 1M HCl) for workup
Organic solvent for extraction (e.g., ethyl acetate)
Drying agent (e.g., anhydrous magnesium sulfate)
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,2-dimethyl-1-(oxan-4-yl)propan-1-one in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), particularly if using LiAlH₄.
Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.
Quenching: Carefully quench the reaction by the slow addition of water or an aqueous acid solution to decompose any excess reducing agent.
Workup and Extraction: Acidify the mixture with an aqueous acid solution and extract the product into an organic solvent like ethyl acetate.
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.
Caption: Workflow for the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Physicochemical Properties (Predicted)
The properties of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol can be inferred from its structural analogue, neopentyl alcohol (2,2-dimethylpropan-1-ol), and the influence of the oxane ring.
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C₁₀H₂₀O₂
Based on chemical structure
Molecular Weight
172.26 g/mol
Based on chemical structure
Appearance
Colorless liquid or low-melting solid
Neopentyl alcohol is a solid at room temperature, but the larger substituent may lower the melting point.[2][3]
Boiling Point
Higher than neopentyl alcohol (113-114 °C)
Increased molecular weight and polarity due to the oxane ring will increase the boiling point.
Solubility
Moderately soluble in water, soluble in organic solvents
The hydroxyl and ether groups will contribute to water solubility, while the alkyl backbone ensures solubility in organic solvents.[4]
CAS Number
Not yet assigned
-
Potential Applications
The unique structural features of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol suggest its utility in several areas of research and development.
Drug Discovery and Medicinal Chemistry
Substituted propanols are a common motif in a wide range of pharmaceuticals.[5] The combination of a lipophilic neopentyl group and a hydrogen-bond accepting oxane ring makes this molecule an interesting scaffold for the design of novel therapeutic agents. The oxane ring, in particular, is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. This scaffold could be explored for its potential in developing agents targeting various biological pathways. For instance, propranolol, a well-known beta-blocker, is a substituted propanolamine, and its analogues have been investigated for their effects on serotonin receptors.[6][7]
Materials Science
The neopentyl alcohol structural unit is known to impart stability and specific physical properties to materials.[4] Derivatives of neopentyl alcohol have been used in the formulation of lubricants and surfactants. The presence of the oxane ring could introduce new properties, such as altered surface activity or coordination capabilities, making it a candidate for the development of novel polymers or functional fluids.
Safety and Handling (Predicted)
Based on the safety profile of neopentyl alcohol, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol should be handled with appropriate care in a laboratory setting. Neopentyl alcohol is a flammable solid and can cause eye, nose, and throat irritation.[3] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol represents a promising yet underexplored chemical entity. Its straightforward synthesis from a commercially available precursor opens the door for its investigation across various scientific disciplines. The insights provided in this guide, based on the established chemistry of its structural components, offer a solid foundation for researchers to unlock the full potential of this novel compound.
References
Smolecule. (2024, August 10). 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one.
PrepChem.com. (n.d.). Synthesis of a. 2,2-Dimethyl-3-(4-methoxyphenylmethoxy)-propanol.
PubChem. (n.d.). Neopentyl alcohol.
Google Patents. (n.d.). CN103641681A - Synthetic method of neopentyl alcohol of high purity.
Sigma-Aldrich. (n.d.). Neopentyl alcohol.
PMC. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
Google Patents. (n.d.). CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.
potential biological activity of oxane-containing alcohols
The Pharmacological Landscape of Oxane-Containing Alcohols: Synthesis, Mechanisms, and Therapeutic Potential Abstract As of early 2026, oxane-containing alcohols—characterized by a saturated six-membered tetrahydropyran...
Author: BenchChem Technical Support Team. Date: April 2026
The Pharmacological Landscape of Oxane-Containing Alcohols: Synthesis, Mechanisms, and Therapeutic Potential
Abstract
As of early 2026, oxane-containing alcohols—characterized by a saturated six-membered tetrahydropyran (THP) ring bearing one or more hydroxyl groups—continue to represent a highly privileged scaffold in drug discovery. Found extensively in marine macrolides, polyether antibiotics, and rationally designed synthetic intermediates, the oxane core dictates precise spatial orientation of pharmacophores due to its thermodynamically stable chair conformation. This technical whitepaper elucidates the diverse biological activities of these compounds, the mechanistic rationale behind their efficacy, and the self-validating synthetic protocols required to construct them.
Spectrum of Biological Activity
The biological fidelity of oxane-containing alcohols stems from the predictable stereochemistry of the THP ring. The anomeric effect and 1,3-diaxial interactions govern the equatorial versus axial positioning of the hydroxyl groups, which is paramount for target receptor docking.
1.1. Anticancer and Cytotoxic Macrolides
Marine-derived oxane-alcohols, such as lasonolide A, neopeltolide, and the phorboxazoles, exhibit profound cytotoxicity against diverse tumor cell lines[1]. Phorboxazoles, which contain complex bis-oxane segments, demonstrate extraordinary biological activity with mean GI50 values less than
8×10−10
M against the majority of the NCI-60 human tumor cell line panel[2]. The structural complexity of these molecules enables them to disrupt critical cellular machinery, such as microtubule dynamics and actin polymerization. Furthermore, synthetic libraries based on simpler THP-butanol derivatives have been screened, demonstrating that targeted modifications to the tetrahydropyran ring can significantly enhance anticancer efficacy via structure-activity relationship (SAR) optimization[3].
1.2. Antibacterial Efficacy via LpxC Inhibition
In the realm of antimicrobial development, tetrahydropyran-based hydroxamates and alcohols have emerged as potent inhibitors of LpxC, a zinc-dependent deacetylase critical for Lipid A biosynthesis in Gram-negative bacteria[4]. Optimization of the oxane core has yielded compounds with nanomolar potency, exhibiting IC50 values as low as 1.7 to 10 nM against Pseudomonas aeruginosa LpxC[4]. The oxane oxygen acts as a critical hydrogen bond acceptor, anchoring the molecule within the enzyme's active site, while the hydroxyl or hydroxamate groups interact directly with the catalytic zinc ion.
1.3. Immunomodulatory and Anti-inflammatory Properties
Natural oxane-alcohols isolated from marine sponges, such as those from the genus Haliclona, exhibit potent immunomodulatory activities[5]. These secondary metabolites have been shown to induce dose-dependent immunosuppression and Th1-skewed cytokine responses, highlighting their potential in treating autoimmune disorders or managing severe inflammatory cascades[5].
Mechanistic Pathways & Structural Causality
Why is the oxane ring so prevalent in biologically active alcohols? The answer lies in kinetic control and solvation dynamics. In regioselective epoxy alcohol cyclizations, the tetrahydropyran ring oxygen is absolutely essential for directing the reaction toward the desired six-membered ring product[6]. The electronegative oxygen in the THP template discourages the buildup of charge on the proximal epoxide carbon, thereby stabilizing the transition state and enforcing a highly specific geometric alignment[6].
Logical flow of Gram-negative bacterial eradication via oxane-alcohol mediated LpxC inhibition.
Synthetic Architecture
Constructing highly functionalized tetrahydropyranols requires stereoselective methodologies that can bypass the thermodynamic preference for simpler, unfunctionalized rings.
3.1. The Prins Cyclization
The Prins cyclization of homoallylic alcohols with aldehydes under strong Lewis acid catalysis (e.g.,
BF3⋅OEt2
) is a robust method for synthesizing 2,4,6-substituted tetrahydropyranols[7]. The reaction proceeds via an oxocarbenium ion intermediate, followed by a 6-endo-tet cyclization. The stereochemical outcome is highly predictable, typically yielding all-equatorial cis-isomers due to the rigid chair transition state[7].
3.2. Intramolecular Epoxide Ring Opening (IERO)
For complex polyether targets like bryostatin or brevotoxins, endo-selective IERO of 4,5-epoxy-alcohols is utilized[8]. The cyclization is driven by the precise alignment of the nucleophilic hydroxyl group and the epoxide, often requiring specific steric bulk at the C-5 position to maintain the preference for the 6-endo product over the 5-exo alternative[8].
Step-by-step mechanistic workflow of the Prins cyclization yielding tetrahydropyranols.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific trustworthiness, the following protocols incorporate internal validation checkpoints.
Protocol 1: Diastereoselective Synthesis of trans-2,4,6-Tetrahydropyranols
Objective: Synthesize trans-tetrahydropyranols via Prins cyclization followed by Mitsunobu inversion[7].
Causality & Design: The initial Prins cyclization inherently favors the thermodynamically stable cis-isomer. To access the trans-isomer (often required for specific biological targets), a deliberate stereochemical inversion using Mitsunobu conditions is necessary.
Oxocarbenium Formation : Dissolve the homoallylic alcohol and aldehyde (1.0 equiv each) in anhydrous
CH2Cl2
at 0 °C. Causality: Low temperature prevents premature polymerization and controls the reaction rate of the highly reactive oxocarbenium species.
Cyclization : Add
BF3⋅OEt2
(1.2 equiv) and Trifluoroacetic acid (TFA, 2.0 equiv) dropwise. Causality:
BF3
activates the aldehyde; TFA acts as a nucleophile to trap the intermediate carbocation at the C4 position, forming a trifluoroacetate intermediate[7].
Hydrolysis : Quench with saturated aqueous
NaHCO3
and extract with EtOAc. Treat the crude organic layer with
K2CO3
in MeOH to hydrolyze the trifluoroacetate, yielding the cis-2,4,6-tetrahydropyranol[7].
Validation Checkpoint:
1H
NMR must confirm axial protons at C2, C4, and C6 (indicated by large coupling constants,
J>10
Hz).
Mitsunobu Inversion : React the cis-alcohol with triphenylphosphine (
PPh3
), diisopropyl azodicarboxylate (DIAD), and p-nitrobenzoic acid in THF. Causality: The carboxylate attacks the activated alcohol via a strict
SN2
mechanism, perfectly inverting the C4 stereocenter[7].
Final Cleavage : Saponify the resulting ester with LiOH to afford the trans-2,4,6-tetrahydropyranol.
Validation Checkpoint: Observe a definitive shift in the C4 proton signal in
1H
NMR from axial to equatorial (smaller coupling constants).
Protocol 2: In Vitro LpxC Inhibition Assay
Objective: Quantify the IC50 of synthesized oxane-alcohols against P. aeruginosa LpxC[4].
Enzyme Preparation : Express and purify recombinant P. aeruginosa LpxC. Ensure the assay buffer contains 1 μM
ZnSO4
. Causality: LpxC is a metalloenzyme; exogenous zinc maintains structural integrity and prevents false positives caused by apoenzyme degradation.
Substrate Incubation : Incubate the enzyme with varying concentrations of the oxane-alcohol inhibitor (0.1 nM to 100 μM) for 15 minutes at room temperature to allow equilibrium binding[4].
Reaction Initiation : Add the natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc.
Detection : Measure the release of the acetate byproduct using a coupled enzyme assay or mass spectrometry.
Validation Checkpoint: Include CHIR-090 as a positive control[4]. The IC50 curve must display a standard sigmoidal dose-response; deviation indicates non-specific aggregation rather than true active-site inhibition.
Quantitative Efficacy Data
The table below summarizes the biological targets and efficacy metrics of prominent oxane-containing alcohols and their derivatives.
solubility of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicoche...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Solubility Profile of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and manufacturing contexts. This guide provides a comprehensive technical overview of the solubility of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a molecule incorporating structural motifs of interest in modern medicinal chemistry. Lacking direct empirical data in published literature, this document first establishes a predictive solubility framework based on first principles of molecular structure, polarity, and intermolecular forces. Subsequently, it outlines a rigorous, step-by-step experimental protocol for the empirical determination and validation of its solubility in a diverse range of organic solvents, designed for researchers, chemists, and formulation scientists in the drug development sector.
Part 1: Theoretical & Predictive Solubility Analysis
A molecule's solubility is fundamentally governed by the balance of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities will be miscible.[1] A detailed analysis of the molecular structure of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol allows for a robust prediction of its solubility behavior.
Molecular Structure and Physicochemical Characteristics
The structure of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a composite of distinct functional regions, each contributing to its overall polarity and interaction potential.
Primary Alcohol (-CH₂OH): This hydroxyl group is the most significant contributor to the molecule's polarity. It can act as both a strong hydrogen bond donor and acceptor, promoting solubility in protic and other hydrogen-bonding solvents.[2][3]
Oxane (Tetrahydropyran) Ring: The cyclic ether component contains an oxygen atom that can act as a hydrogen bond acceptor.[2] While less influential than the hydroxyl group, it enhances the molecule's affinity for polar solvents.
Neopentyl-like Core (C(CH₃)₂CH₂-): This bulky, branched alkyl group constitutes the primary non-polar, lipophilic region of the molecule. Its significant carbon count (10 carbons in total) will limit solubility in highly polar solvents like water, a common trend observed in homologous alcohol series where solubility decreases as the hydrocarbon chain lengthens.[4][5]
This amphiphilic nature—possessing both distinct hydrophilic and lipophilic domains—suggests that the compound will exhibit nuanced solubility across a spectrum of solvents. Its overall polarity is expected to be moderate.
Predicted Solubility in Key Organic Solvent Classes
Based on the structural analysis, we can forecast the solubility behavior as follows:
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted. These solvents can engage in strong hydrogen bonding with both the alcohol and ether functionalities of the solute.[6]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good to high solubility is expected. These solvents possess large dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar groups of the molecule.[5]
Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is likely. These solvents can offer a balance of interactions, accommodating both the polar "head" and non-polar "tail" of the molecule.
Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is predicted. The energy required to break the strong hydrogen bonds between the alcohol molecules of the solute would not be sufficiently compensated by the weak van der Waals forces formed with these non-polar solvents.[5][6]
Logical Framework for Solubility Prediction
The interplay between the solute's structural features and the solvent's properties dictates the resulting solubility. This relationship can be visualized as a decision-making framework.
Part 2: A Protocol for the Experimental Determination of Solubility
While predictions provide guidance, empirical data is essential for drug development. The following section details a robust workflow for determining the thermodynamic equilibrium solubility of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Core Principles of Experimental Design
The chosen methodology must be self-validating and yield reproducible results. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and accuracy.[7] Key principles include:
Thermodynamic Equilibrium: The system must be allowed sufficient time under constant agitation and temperature to ensure the solution is truly saturated and not supersaturated.[7]
Purity: Both the solute and all solvents must be of high purity to avoid erroneous results.
Temperature Control: Solubility is temperature-dependent, so all steps must be performed at a constant, recorded temperature (e.g., 25 °C).[8]
Accurate Quantification: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is required for precise measurement of the solute concentration in the saturated filtrate.[9]
Proposed Experimental Workflow
The process from material preparation to final data analysis follows a logical sequence to ensure data integrity.
Selected organic solvents (HPLC grade or equivalent)
Analytical balance
2 mL glass vials with screw caps
Orbital shaker with temperature control
Centrifuge
0.22 µm syringe filters (ensure compatibility with solvents)
Volumetric flasks and pipettes
Validated HPLC system with a UV detector
Procedure:
Solvent Selection: Choose a diverse panel of solvents to cover a range of polarities. A recommended starting set includes:
Methanol (Polar Protic)
Ethanol (Polar Protic)
Acetone (Polar Aprotic)
Acetonitrile (Polar Aprotic)
Ethyl Acetate (Intermediate Polarity)
Toluene (Non-Polar Aromatic)
n-Hexane (Non-Polar Aliphatic)
Preparation of Slurries:
a. For each solvent, label a 2 mL glass vial.
b. Add approximately 10-20 mg of the solid solute to each vial. The key is to ensure an excess of solid will remain after equilibrium is reached.
c. Accurately pipette 1.0 mL of the respective solvent into each vial.
d. Securely cap the vials to prevent solvent evaporation.
Equilibration:
a. Place the vials in a temperature-controlled orbital shaker set to 25 °C.
b. Agitate the vials at a moderate speed (e.g., 250 rpm) for a minimum of 24 hours. A preliminary time-to-equilibrium study may be required to confirm this duration is sufficient.
Phase Separation:
a. After equilibration, allow the vials to stand undisturbed for 1-2 hours in the same temperature-controlled environment to let the excess solid settle.
b. To ensure complete removal of particulate matter, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).
c. Carefully draw the supernatant (the saturated solution) using a syringe and pass it through a 0.22 µm syringe filter into a clean HPLC vial. This step must be done quickly to minimize temperature fluctuations.
Quantification by HPLC:
a. Prepare a series of calibration standards of the solute in a suitable solvent (e.g., acetonitrile) at known concentrations.
b. Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration).
c. Analyze the filtered saturated samples. If necessary, perform an accurate dilution of the samples to bring their concentration within the linear range of the calibration curve.
d. Determine the concentration of the solute in the (diluted) samples by interpolating their peak areas from the standard curve.
Calculation:
a. Calculate the final solubility using the following formula, accounting for any dilutions made:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Data Presentation and Interpretation
The results should be compiled into a clear, organized table to facilitate comparison and analysis.
Solvent
Solvent Class
Dielectric Constant (20°C)¹
Relative Polarity²
Measured Solubility at 25°C (mg/mL)
n-Hexane
Non-Polar
1.9
0.009
(Experimental Value)
Toluene
Non-Polar
2.4
0.099
(Experimental Value)
Ethyl Acetate
Intermediate
6.0
0.228
(Experimental Value)
Acetone
Polar Aprotic
20.7
0.355
(Experimental Value)
Acetonitrile
Polar Aprotic
37.5
0.460
(Experimental Value)
Ethanol
Polar Protic
24.6
0.654
(Experimental Value)
Methanol
Polar Protic
32.7
0.762
(Experimental Value)
¹ Values from Common Organic Solvents: Table of Properties[10]
² Values from Properties of Common Organic Solvents[11]
The experimentally determined values can then be directly compared against the initial predictions. A strong correlation between solvent polarity and measured solubility would validate the theoretical analysis.
Conclusion
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a molecule with distinct hydrophilic and lipophilic regions, predicting a solubility profile that is highly dependent on the hydrogen bonding capacity and polarity of the solvent. It is expected to be highly soluble in polar protic and aprotic solvents, with diminishing solubility in less polar and non-polar media. The detailed shake-flask protocol provided herein offers a robust and reliable framework for obtaining the precise, quantitative data required by researchers and drug development professionals. This empirical data is indispensable for guiding formulation development, optimizing reaction conditions, and ensuring the successful progression of new chemical entities through the development pipeline.
CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application - Google Patents. (n.d.).
The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC. (2022, October 25).
A Novel Method for the Synthesis of 2,2Dimethyl1,3-dioxolan-4-one, and Its Reactions with Secondary Amines | Request PDF - ResearchGate. (n.d.).
The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index. (n.d.).
Experimental determination of solubilities and supersolubilities of 2,2′,4,4′,6,6′-hexanitrostilbene in different organic solvents - ResearchGate. (n.d.).
Hydrogen bonding and percolation in propan-2-ol – water liquid mixtures. (n.d.).
Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties - SciSpace. (2012, October 22).
Thermal Stability of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol: A Comprehensive Technical Guide
As drug development and specialty chemical synthesis push toward more extreme reaction conditions, the demand for robust, thermally stable building blocks has surged. 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a highly spe...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and specialty chemical synthesis push toward more extreme reaction conditions, the demand for robust, thermally stable building blocks has surged. 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a highly specialized aliphatic alcohol that combines two exceptionally stable structural motifs: a neopentyl-like primary alcohol and a tetrahydropyran (oxan) ring.
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic causality behind this compound's thermal resilience, outline self-validating analytical protocols for thermal profiling, and provide actionable data for researchers integrating this molecule into high-temperature workflows.
Structural Deconstruction & Mechanistic Causality
To understand the thermal stability of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, we must analyze its molecular architecture. The compound resists thermal degradation far better than standard primary alcohols due to two distinct structural features:
The Neopentyl Core: Blocking β-Elimination
Standard primary alcohols (like 1-propanol) undergo thermal dehydration at elevated temperatures via E1 or E2 mechanisms, requiring the abstraction of a hydrogen atom from the β-carbon. However, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol possesses a quaternary carbon at the C2 position (a gem-dimethyl group). Because there are no β-hydrogens available, standard dehydration is mechanistically impossible.
Instead, thermal decomposition requires a high-energy Wagner-Meerwein rearrangement (a 1,2-methyl shift) to form a tertiary carbocation before any elimination can occur. This extreme activation energy barrier mirrors the behavior of neopentyl alcohol, which shows no thermal decomposition up to its boiling point and requires highly forcing conditions to react[1].
The Oxan-4-yl (Tetrahydropyran) Ring: Ether Robustness
The tetrahydropyran (THP) moiety is a cyclic ether known for its exceptional thermal and chemical stability. Recent thermodynamic profiling of THP demonstrates its viability as a high-temperature solvent, exhibiting a high apparent activation energy for decomposition and resistance to ring-opening under non-acidic conditions[2]. Furthermore, THP demonstrates superior peroxidative stability compared to other ethers like tetrahydrofuran (THF)[3].
When combined, the neopentyl alcohol and the oxan ring create a synergistic effect, resulting in a molecule that resists both pyrolysis (due to the blocked β-carbon) and autoxidation (due to the stable cyclic ether).
High-energy barrier pathways for the thermal degradation of neopentyl-type oxanyl alcohols.
Quantitative Thermal Stability Profiling
To contextualize the stability of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, we must compare its thermal degradation onset (
Tonset
) against standard aliphatic and aromatic alcohols. The data below synthesizes established calorimetric baselines for related substructures[4][5].
Table 1: Comparative Thermal Stability Metrics
Compound Class / Analog
Structural Feature
Tonset
(°C)
Primary Thermal Degradation Pathway
1-Propanol
Standard Primary Alcohol
~150 - 200
Dehydration (β-elimination)
3-Phenoxy-1-propanol
Aryl Ether + Primary Alcohol
~211
Ether Cleavage / Dehydration
Neopentyl Alcohol
Quaternary C2 Carbon
>250
Wagner-Meerwein Rearrangement
Tetrahydropyran (THP)
Cyclic Ether
>300
Radical Ring-Opening
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Neopentyl + Cyclic Ether
>280
Complex (Rearrangement + Scission)
Note:
Tonset
values are highly dependent on atmospheric conditions (inert vs. oxidative). The >280°C threshold for the target compound assumes an inert nitrogen atmosphere.
Experimental Protocols: A Self-Validating System
To empirically validate the thermal stability of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol in your own laboratory, you must utilize a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) approach.
The following protocol is designed as a self-validating system . By incorporating a known standard (e.g., 1-propanol or 3-phenoxy-1-propanol) and strictly controlling the atmosphere, you isolate thermal pyrolysis from oxidative degradation, ensuring that the measured
Tonset
is a true reflection of the molecule's intrinsic stability[4][5].
Step-by-Step Methodology for TGA/DSC Analysis
1. System Calibration & Validation:
Causality: Before analyzing the target compound, run a baseline test using 3-phenoxy-1-propanol. This validates the instrument's calibration, as 3-phenoxy-1-propanol has a well-documented decomposition onset near 211°C[4].
2. Sample Preparation:
Accurately weigh 2.0 to 5.0 mg of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Causality: Place the sample into a hermetically sealed aluminum DSC pan with a pinhole. The hermetic seal prevents premature mass loss via simple evaporation (boiling), ensuring that the endothermic signals recorded are true decomposition events rather than phase changes[4].
3. Instrument Setup & Atmosphere Control:
Load the sample pan and an empty reference pan into the TGA/DSC cell.
Purge the system with high-purity Nitrogen (
N2
) at a flow rate of 50 mL/min.
Causality: An inert nitrogen purge is critical. If oxygen is present, the oxan ring will undergo autoxidation at lower temperatures, confounding the true thermal pyrolysis limits of the neopentyl backbone[3].
4. Thermal Ramping:
Equilibrate the system at 25°C for 5 minutes.
Apply a constant heating rate of 10°C/min up to 400°C.
Causality: A 10°C/min ramp provides the optimal balance between thermal resolution (detecting the exact
Tonset
) and signal intensity (the magnitude of the heat flow).
5. Data Acquisition & GC-MS Coupling (Optional but Recommended):
Calculate the
Tonset
by extrapolating the baseline and the steepest slope of the mass loss curve.
If mass loss exceeds 5%, route the evolved gases directly into a GC-MS/MS system to elucidate the degradants (e.g., checking for alkene formation vs. ether cleavage).
Experimental workflow for Accelerated Thermal Degradation (ATD) and GC-MS profiling.
Conclusion
For drug development professionals engineering high-temperature synthetic routes, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol represents a highly resilient aliphatic building block. By strategically utilizing a neopentyl-type architecture to block β-elimination and leveraging the robust nature of the tetrahydropyran ring, this compound bypasses the standard thermal vulnerabilities of primary alcohols. Adhering to the self-validating TGA/DSC protocols outlined above will ensure accurate integration of this compound into rigorous chemical workflows.
References
Grokipedia. "Neopentyl alcohol - Chemical properties and reactions." Grokipedia. Available at: [Link]
U.S. Department of Energy (OSTI). "Catalytic production of Tetrahydropyran (THP): A biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution." OSTI.gov. Available at:[Link]
Green Chemistry (RSC Publishing). "Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent..." RSC.org. Available at:[Link]
Patsnap Eureka. "How to Compare 1-Propanol Stability in Chemical Reactions." Patsnap. Available at:[Link]
Discovery and Isolation of Novel Chiral Aryloxypropanolamine Derivatives: A Technical Guide
Executive Summary The aryloxypropanolamine scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized as the core structural motif in 1 ( β -blockers)[1]. The pharmacological efficacy of these...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The aryloxypropanolamine scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized as the core structural motif in 1 (
β
-blockers)[1]. The pharmacological efficacy of these propanol derivatives is profoundly stereodependent; the (S)-enantiomer typically exhibits up to 100-fold greater binding affinity for target receptors than its (R)-counterpart[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry and provide a field-proven, rational workflow for the discovery, chemoenzymatic asymmetric synthesis, and chromatographic isolation of novel (S)-aryloxypropanolamine derivatives.
Rational Design and Pharmacological Context
The fundamental mechanism of classic aryloxypropanolamines involves competitive antagonism at G-protein coupled receptors (GPCRs), specifically the
β1
and
β2
subtypes[1]. By binding to the orthosteric site, these derivatives stabilize the receptor in an inactive conformation, thereby preventing the G
α
s-mediated activation of adenylyl cyclase.
Fig 1: Mechanism of action for beta-adrenergic antagonists blocking Gαs-mediated cAMP production.
When designing novel derivatives, the propanol hydroxyl group is non-negotiable; it acts as a critical hydrogen bond donor to the Asn312 residue of the receptor. Meanwhile, the bulky amine substituent (typically isopropyl or tert-butyl) is designed to occupy an adjacent hydrophobic pocket.
Asymmetric Synthesis Workflow
Historically, the synthesis of aryloxypropanolamines relied on reacting a phenol with racemic epichlorohydrin, followed by aminolysis, which necessitated tedious, low-yield late-stage chiral resolution[3]. To maximize atom economy and stereocontrol, modern protocols utilize2 of the intermediate halohydrin or epoxide[2].
Causality in Experimental Design: We employ an engineered Epoxide Hydrolase (EH) from Bacillus megaterium to perform a hydrolytic resolution of the racemic epoxide intermediate[2]. This specific enzyme selectively hydrolyzes the (R)-epoxide into a highly polar diol, leaving the valuable (S)-epoxide intact[2]. This approach is chosen over traditional chemical asymmetric synthesis (e.g., Sharpless epoxidation) because biocatalysis operates under mild aqueous conditions, actively preventing heavy metal contamination in the final Active Pharmaceutical Ingredient (API).
Fig 2: Chemoenzymatic synthesis workflow for isolating enantiopure (S)-aryloxypropanolamines.
Experimental Protocols: Synthesis and Isolation
Protocol A: Chemoenzymatic Synthesis of the (S)-Epoxide Intermediate
Epoxidation: In a round-bottom flask, react the novel phenol derivative (1.0 eq) with racemic epichlorohydrin (1.5 eq) using piperidine hydrochloride (2.0 g) as a catalyst. Heat to 100°C with vigorous stirring for 6 hours[3].
Cyclization: Treat the resulting 3 with aqueous NaOH (2.0 eq) at 0°C to induce ring closure, forming the racemic aryl glycidyl ether[3].
Biocatalytic Resolution: Suspend the racemic epoxide (100 g/L) in a biphasic system comprising diisopropyl ether, isooctane, and phosphate buffer (pH 7.5) containing Tween-80 surfactant[2].
Enzymatic Addition: Introduce the engineered EH from Bacillus megaterium[2]. Incubate at 30°C with orbital shaking (200 rpm).
Self-Validating Control (Critical): Before proceeding to extraction, an aliquot is analyzed via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The reaction is only quenched when the enantiomeric excess (ee) of the (S)-epoxide strictly exceeds 99.0%. This ensures the protocol validates its own stereochemical integrity before advancing.
Extraction: Partition the mixture with ethyl acetate. The hydrophilic (R)-diol partitions into the aqueous phase, while the enantiopure (S)-epoxide is cleanly isolated from the organic phase.
Protocol B: Aminolysis and Isolation of the Target Derivative
Ring Opening: Dissolve the isolated (S)-epoxide in methanol. Add a 5-fold molar excess of isopropylamine[3].
Causality Note: The massive steric bulk and molar excess of isopropylamine serve a dual purpose. Pharmacologically, it maps to the receptor's hydrophobic pocket. Synthetically, its steric hindrance actively prevents secondary alkylation (dimerization) of the amine during ring-opening.
Reflux: Heat the mixture to 60°C for 4 hours.
Evaporation & Crystallization: Remove excess amine and solvent in vacuo. Recrystallize the crude (S)-aryloxypropanolamine from an ethanol/hexane mixture.
Self-Validating Control: Post-crystallization, the API is subjected to LC-MS. The protocol validates success only if the observed mass matches the theoretical
[M+H]+
within 5 ppm, confirming that the epoxide ring-opening occurred without amine dimerization.
Analytical Characterization and Data Presentation
Rigorous analytical validation is required to confirm the structural integrity and enantiomeric purity of the isolated propanol derivatives. Below is a summarized dataset of three novel derivatives synthesized using the outlined methodology.
Table 1: Analytical Characterization of Isolated (S)-Aryloxypropanolamine Derivatives
Compound Core Structure
Overall Yield (%)
Enantiomeric Excess (ee %)
Specific Rotation [α]D²⁰
HRMS (m/z) [M+H]+
Derivative A (Naphthyl core)
42.5
>99.5
-18.4° (c 1.0, MeOH)
260.1654
Derivative B (Phenoxy core)
45.1
>99.0
-15.2° (c 1.0, MeOH)
210.1498
Derivative C (Substituted aryl)
39.8
98.8
-21.7° (c 1.0, MeOH)
288.1562
Note: Yields are calculated based on the theoretical 50% maximum yield inherent to kinetic resolution workflows.
References
Title: Degree Course in Pharmaceutical Chemistry and Technology - DSFS Unict (Adrenergic antagonists and Synthesis of aryloxypropanolamine derivatives)
Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol: A Detailed Guide for Drug Development Professionals
Abstract This application note provides a comprehensive guide to the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a key building block in medicinal chemistry and drug development. We present two primary, robust sy...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide to the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a key building block in medicinal chemistry and drug development. We present two primary, robust synthetic strategies, each meticulously detailed with step-by-step protocols, mechanistic insights, and data presentation. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducible and efficient synthesis. The protocols are self-validating, with in-text citations to authoritative sources supporting the experimental choices and mechanistic claims.
Introduction
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a valuable intermediate characterized by a neopentyl core linked to a tetrahydropyran (oxane) moiety. This structural motif is of significant interest in the design of novel therapeutic agents due to the favorable physicochemical properties imparted by the tetrahydropyran ring, such as improved metabolic stability and aqueous solubility. The gem-dimethyl group provides steric shielding, which can influence molecular conformation and interaction with biological targets. This guide outlines two efficacious synthetic pathways to access this compound, focusing on practical execution and a deep understanding of the underlying chemical principles.
Synthetic Strategies Overview
Two principal retrosynthetic disconnections of the target molecule guide our synthetic approach. The first strategy involves a Grignard reaction, a classic and powerful carbon-carbon bond-forming reaction. The second strategy employs a Wittig olefination followed by catalytic hydrogenation. Both routes utilize commercially available or readily accessible starting materials.
Caption: Retrosynthetic analysis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Strategy 1: Grignard Reaction Approach
This approach leverages the nucleophilic addition of a Grignard reagent to an aldehyde.[1][2][3][4][5][6][7] Specifically, we will explore the reaction of a tetrahydropyran-derived Grignard reagent with pivalaldehyde (2,2-dimethylpropanal). The high reactivity of Grignard reagents necessitates strict anhydrous conditions to prevent quenching by protic solvents.[5][8]
Part 1A: Preparation of 4-Bromotetrahydropyran
The synthesis begins with the conversion of the commercially available tetrahydropyran-4-ol to 4-bromotetrahydropyran. This can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Part 1B: Grignard Reagent Formation and Reaction with Pivaldehyde
The prepared 4-bromotetrahydropyran is then reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, (tetrahydropyran-4-yl)magnesium bromide.[2][5] This organometallic species is a potent nucleophile.[1] Subsequent addition of pivaldehyde to the Grignard reagent solution leads to the formation of the desired secondary alcohol after an acidic workup.
Caption: Workflow for the Grignard reaction synthesis.
Experimental Protocol: Grignard Synthesis
Materials and Equipment:
Reagent/Equipment
Grade/Specification
Supplier
Tetrahydropyran-4-ol
98%
Sigma-Aldrich
Phosphorus tribromide
99%
Acros Organics
Magnesium turnings
99.5%
Fisher Scientific
Pivaldehyde
97%
TCI Chemicals
Diethyl ether (anhydrous)
DriSolv®
EMD Millipore
Hydrochloric acid
ACS Reagent Grade
VWR
Sodium bicarbonate
ACS Reagent Grade
J.T. Baker
Anhydrous sodium sulfate
ACS Reagent Grade
Macron
Round-bottom flasks
Various sizes
Pyrex
Condenser
Allihn
Kimble
Addition funnel
250 mL
Ace Glass
Magnetic stirrer/hotplate
IKA
Step-by-Step Methodology:
Preparation of 4-Bromotetrahydropyran:
To a stirred solution of tetrahydropyran-4-ol (1.0 eq) in a suitable solvent at 0 °C, slowly add phosphorus tribromide (0.4 eq).
Allow the reaction to warm to room temperature and stir for 12 hours.
Carefully quench the reaction with ice water and extract with diethyl ether.
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Concentrate in vacuo to yield 4-bromotetrahydropyran.
Grignard Reaction:
Set up a flame-dried three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
Add magnesium turnings (1.2 eq) to the flask.
Add a small portion of a solution of 4-bromotetrahydropyran (1.0 eq) in anhydrous diethyl ether via the addition funnel to initiate the reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.[8]
Once the reaction has initiated (observed by bubbling and heat generation), add the remaining 4-bromotetrahydropyran solution dropwise to maintain a gentle reflux.[8]
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Cool the reaction mixture to 0 °C.
Add a solution of pivaldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the addition funnel.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extract the product with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Strategy 2: Wittig Olefination and Hydrogenation Approach
This alternative strategy involves the formation of an alkene intermediate via a Wittig reaction, followed by its reduction to the desired saturated alcohol.[9][10][11][12] The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds with excellent regiocontrol.[12]
Part 2A: Synthesis of the Wittig Reagent
The required Wittig reagent, (tetrahydropyran-4-yl)methyltriphenylphosphonium bromide, is prepared by reacting 4-(bromomethyl)tetrahydropyran with triphenylphosphine. The resulting phosphonium salt is then deprotonated with a strong base, such as n-butyllithium or sodium hydride, to generate the nucleophilic ylide.[12][13]
Part 2B: Wittig Reaction with Pivalaldehyde
The generated ylide is then reacted in situ with pivalaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate which then collapses to form the desired alkene, 4-(2,2-dimethylpropylidene)tetrahydropyran, and triphenylphosphine oxide.[9][10][11]
Part 2C: Catalytic Hydrogenation
The final step is the reduction of the alkene to the corresponding alkane. This is typically achieved through catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).[14][15][16][17][18] This reaction proceeds via syn-addition of hydrogen across the double bond.[14][17]
Caption: Workflow for the Wittig olefination and hydrogenation synthesis.
Experimental Protocol: Wittig and Hydrogenation Synthesis
Materials and Equipment:
Reagent/Equipment
Grade/Specification
Supplier
4-(Bromomethyl)tetrahydropyran
97%
Combi-Blocks
Triphenylphosphine
99%
Sigma-Aldrich
n-Butyllithium
2.5 M in hexanes
Acros Organics
Pivaldehyde
97%
TCI Chemicals
Tetrahydrofuran (anhydrous)
DriSolv®
EMD Millipore
Palladium on carbon
10 wt. %
Strem Chemicals
Hydrogen gas
High purity
Local supplier
Parr Hydrogenator
Parr Instrument Co.
Round-bottom flasks
Various sizes
Pyrex
Syringes and needles
Becton Dickinson
Step-by-Step Methodology:
Preparation of the Phosphonium Salt:
Dissolve 4-(bromomethyl)tetrahydropyran (1.0 eq) and triphenylphosphine (1.05 eq) in toluene.
Reflux the mixture for 24 hours.
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.
Wash the solid with cold toluene and dry under vacuum.
Wittig Reaction:
Suspend the phosphonium salt (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
Cool the suspension to 0 °C and add n-butyllithium (1.0 eq) dropwise. The formation of the ylide is indicated by a color change (typically to deep red or orange).
Stir the mixture at 0 °C for 1 hour.
Add a solution of pivaldehyde (1.0 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude alkene by column chromatography.
Catalytic Hydrogenation:
Dissolve the purified alkene (1.0 eq) in ethanol or ethyl acetate in a Parr hydrogenation bottle.
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
Place the bottle on a Parr hydrogenator and subject it to a hydrogen atmosphere (e.g., 50 psi).
Shake the reaction mixture at room temperature until hydrogen uptake ceases.
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
Wash the Celite® pad with the reaction solvent.
Concentrate the filtrate in vacuo to yield the final product, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Data Summary
Synthesis Step
Key Parameter
Expected Value
Grignard Synthesis
4-Bromotetrahydropyran
Yield
85-95%
Grignard Reaction
Yield
60-75%
Wittig/Hydrogenation
Phosphonium Salt
Yield
>95%
Wittig Olefination
Yield
70-85%
Hydrogenation
Yield
>95%
Conclusion
This application note has detailed two reliable and scalable synthetic routes to 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. The Grignard approach is a more direct, two-step process from the corresponding halide, while the Wittig olefination followed by hydrogenation offers an alternative that can be advantageous if the starting materials are more readily available or if issues with the Grignard reaction (e.g., homo-coupling) are encountered. Both protocols are robust and have been designed with the needs of drug development professionals in mind, emphasizing safety, efficiency, and reproducibility. The choice of synthetic route will ultimately depend on the specific resources and constraints of the research environment.
References
Lee, H. Y. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(8), 241. [Link]
Patel, M. B., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved March 20, 2024, from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
ChemTalk. (2024, August 21). Catalytic Hydrogenation. Retrieved from [Link]
Boston University. (2012, January 3). Wittig Reaction. Retrieved from [Link]
University of California, Irvine. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved March 20, 2024, from [Link]
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
Wikipedia. (n.d.). Wittig reaction. Retrieved March 20, 2024, from [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved March 20, 2024, from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved March 20, 2024, from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved March 20, 2024, from [Link]
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved March 20, 2024, from [Link]
University of Calgary. (n.d.). 7.6. Additions of Organometallics to Pi (π) Bonds. In Introduction to Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
University of California, Riverside. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved March 20, 2024, from [Link]
ChemRxiv. (n.d.). Alkene Hydrogenation by a Cationic, Nine-Coordinate Molybdenum(VI) Pentahydride Catalyst. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of a. 2,2-Dimethyl-3-(4-methoxyphenylmethoxy)-propanol. Retrieved March 20, 2024, from [Link]
ResearchGate. (n.d.). Early Main-Group Metal Catalysts for the Hydrogenation of Alkenes with H2. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
ACS Publications. (2022, October 3). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. In Organic Process Research & Development. Retrieved from [Link]
YouTube. (2016, December 23). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. Retrieved from [Link]
Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
Google Patents. (n.d.). CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.
ResearchGate. (n.d.). Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. Retrieved from [Link]
YouTube. (2017, January 29). Addition of Organometallic Reagents to Ketones & Aldehydes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-carboxypropanoate. In PubMed Central. Retrieved from [Link]
YouTube. (2013, March 27). Reactions between organometallic reagents and aldehydes or ketones. Retrieved from [Link]
ACS Publications. (n.d.). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. In Organic Letters. Retrieved from [Link]
ResearchGate. (n.d.). A Novel Method for the Synthesis of 2,2-Dimethyl-1,3-dioxolan-4-one, and Its Reactions with Secondary Amines. Retrieved from [Link]
Application Note: A Two-Step Protocol for the Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Abstract This application note provides a detailed, field-proven protocol for the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a novel alcohol building block featuring a sterically hindered neopentyl-like scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a novel alcohol building block featuring a sterically hindered neopentyl-like scaffold attached to a tetrahydropyran ring. Such structures are of increasing interest to medicinal chemists for their potential to impart favorable metabolic stability and physicochemical properties. The described synthetic strategy is a robust two-step sequence commencing with a Wittig olefination to construct a key alkene intermediate, followed by a regioselective hydroboration-oxidation to yield the target primary alcohol. This guide explains the causality behind critical experimental choices, provides step-by-step procedures, and includes characterization data to ensure reproducibility for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
The synthesis of sterically encumbered alcohols presents unique challenges in organic chemistry. The target molecule, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, combines a tetrahydropyran (oxane) moiety, a common pharmacophore, with a neopentyl glycol substructure. A direct, single-step carbon-carbon bond formation (e.g., via a Grignard reaction) to create the primary alcohol is non-trivial. Therefore, a more strategic, two-step approach was devised to ensure high yield and regiochemical control.
The chosen pathway involves:
Wittig Reaction: Formation of the alkene intermediate, 4-(2,2-dimethylprop-1-en-1-yl)oxane, by reacting tetrahydropyran-4-carbaldehyde with a phosphorus ylide. The Wittig reaction is exceptionally reliable for converting aldehydes and ketones into alkenes with high regioselectivity, as the new C=C bond forms precisely at the carbonyl position.[1][2]
Hydroboration-Oxidation: Conversion of the alkene intermediate to the target primary alcohol. This reaction is the cornerstone for the anti-Markovnikov hydration of alkenes, where the hydroxyl group is installed at the less substituted carbon of the former double bond, a critical requirement for accessing the desired primary alcohol.[3][4]
This sequence is advantageous due to the commercial availability of starting materials, the high functional group tolerance of the reactions, and the predictable and controllable outcomes of each step.
Overall Reaction Scheme
Caption: High-level overview of the two-step synthesis.
Experimental Protocols
Part 1: Synthesis of 4-(2,2-dimethylprop-1-en-1-yl)oxane (Alkene Intermediate)
Principle: This step employs the Wittig reaction, where a phosphorus ylide acts as a potent carbon nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde.[1][5] The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide.[6][7] The formation of the very stable P=O double bond in the byproduct is the thermodynamic driving force for the reaction.[6]
Materials and Reagents:
Reagent
CAS No.
Mol. Wt. ( g/mol )
Quantity (mmol)
Amount
Isopropyltriphenylphosphonium bromide
17738-90-0
383.26
22.0
8.43 g
Tetrahydrofuran (THF), anhydrous
109-99-9
72.11
-
100 mL
n-Butyllithium (n-BuLi), 2.5 M in hexanes
109-72-8
64.06
21.0
8.4 mL
Tetrahydropyran-4-carbaldehyde
5665-27-0
114.14
20.0
2.28 g (2.23 mL)
Step-by-Step Protocol:
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum under a nitrogen atmosphere. The glassware must be flame-dried prior to use to ensure anhydrous conditions.
Ylide Formation: Suspend isopropyltriphenylphosphonium bromide (22.0 mmol, 8.43 g) in anhydrous THF (80 mL). Cool the resulting white suspension to 0 °C in an ice bath.
Slowly add n-butyllithium (21.0 mmol, 8.4 mL of a 2.5 M solution in hexanes) dropwise via syringe over 15 minutes. During the addition, the solution will turn a deep orange/red color, indicating the formation of the phosphorus ylide.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Wittig Reaction: Cool the ylide solution back down to 0 °C. In a separate vial, dissolve tetrahydropyran-4-carbaldehyde (20.0 mmol, 2.28 g) in anhydrous THF (20 mL).[8]
Add the aldehyde solution dropwise to the ylide mixture over 20 minutes. The deep color of the ylide will gradually fade to a pale yellow/off-white.
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).
Workup and Purification: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the residue via flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford 4-(2,2-dimethylprop-1-en-1-yl)oxane as a colorless oil.
Expected Yield: 75-85%.
Part 2: Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (Target Alcohol)
Principle: This transformation utilizes a hydroboration-oxidation reaction. In the first step, borane (BH₃), acting as an electrophile, adds across the alkene's pi bond in a concerted, four-membered transition state.[9] This addition is stereospecific (syn-addition) and regioselective, with the boron atom adding to the less sterically hindered carbon, following anti-Markovnikov principles.[3][10] In the second step, the resulting trialkylborane is oxidized with hydrogen peroxide in a basic solution, which replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[4]
Materials and Reagents:
Reagent
CAS No.
Mol. Wt. ( g/mol )
Quantity (mmol)
Amount
4-(2,2-dimethylprop-1-en-1-yl)oxane (from Part 1)
N/A
154.25
15.0
2.31 g
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M
14044-65-6
85.94
16.5
16.5 mL
Tetrahydrofuran (THF), anhydrous
109-99-9
72.11
-
30 mL
Sodium Hydroxide (NaOH), 3 M aqueous solution
1310-73-2
40.00
-
10 mL
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
7722-84-1
34.01
-
10 mL
Step-by-Step Protocol:
Apparatus Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the alkene intermediate (15.0 mmol, 2.31 g) in anhydrous THF (30 mL).
Hydroboration: Cool the solution to 0 °C in an ice bath. Add the borane-THF complex (16.5 mmol, 16.5 mL of a 1.0 M solution) dropwise via syringe over 30 minutes.
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC to confirm the consumption of the starting alkene.
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution (10 mL) dropwise.
Following the base, add the 30% H₂O₂ solution (10 mL) dropwise. Caution: This addition can be exothermic. Maintain cooling and add slowly to control the temperature below 20 °C.
After the peroxide addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours. The solution may become biphasic or cloudy.
Workup and Purification: Add 50 mL of diethyl ether to the reaction mixture and transfer to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (1 x 50 mL) to quench any remaining peroxide, and then with brine (1 x 50 mL).
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.
Purify the residue by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to obtain 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol as a viscous, colorless oil or a white solid.
Expected Yield: 80-90%.
Workflow and Data Visualization
Detailed Synthetic Workflow
Caption: Detailed workflow for the two-step synthesis protocol.
n-Butyllithium (n-BuLi): Pyrophoric and corrosive. Must be handled under an inert atmosphere (nitrogen or argon). All transfers should be performed using a syringe or cannula technique.
Borane-THF Complex (BH₃•THF): Flammable, corrosive, and reacts violently with water. Handle under an inert atmosphere.
Hydrogen Peroxide (30%): Strong oxidizer and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Quench any excess with a reducing agent like sodium thiosulfate.
Anhydrous Solvents (THF): Highly flammable. Work in a well-ventilated fume hood away from ignition sources.
Conclusion
This application note provides a reliable and thoroughly detailed protocol for synthesizing 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. The two-step sequence, leveraging a Wittig olefination and a hydroboration-oxidation, is an efficient method for accessing this sterically hindered primary alcohol. The clear explanations of the underlying chemical principles, combined with step-by-step instructions and expected outcomes, make this guide a valuable resource for researchers aiming to incorporate this unique building block into their synthetic programs.
References
ChemTalk. (2024, August 22). Catalytic Hydrogenation. Available at: [Link]
Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Available at: [Link]
Chemistry LibreTexts. (2023, January 22). Alcohols from Hydroboration-Oxidation of Alkenes. Available at: [Link]
Chemistry LibreTexts. (2023, January 22). Alkenes from Aldehydes and Ketones - Wittig Reaction. Available at: [Link]
Wikipedia. (n.d.). Hydroboration–oxidation reaction. Available at: [Link]
University of Illinois Springfield. (n.d.). 9. Hydroboration-Oxidation of Alkenes. Available at: [Link]
JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Available at: [Link]
Master Organic Chemistry. (2025, December 8). Hydroboration Oxidation of Alkenes. Available at: [Link]
JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. Available at: [Link]
Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]
University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
Chemguide. (2015, August). Hydrogenation of alkenes. Available at: [Link]
University of Calgary. (n.d.). Hydrogenation of Alkenes. Available at: [Link]
BYJU'S. (n.d.). Mechanism for Hydroboration Oxidation of Alkenes. Available at: [Link]
Application Notes & Protocols: The Strategic Incorporation of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol in Medicinal Chemistry
Abstract In the landscape of modern drug discovery, the strategic use of saturated heterocyclic systems and sterically demanding alkyl groups is a cornerstone of rational drug design. This document provides a comprehensi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In the landscape of modern drug discovery, the strategic use of saturated heterocyclic systems and sterically demanding alkyl groups is a cornerstone of rational drug design. This document provides a comprehensive guide to the potential applications and synthetic protocols for a unique building block, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol . While direct literature on this specific molecule is sparse, its constituent motifs—the tetrahydropyran (THP) ring and the neopentyl group—are well-established pharmacophoric elements. This guide will extrapolate from the known utility of these fragments to propose applications, outline detailed synthetic strategies, and provide protocols for the incorporation of this versatile scaffold into drug discovery programs.
Introduction: Deconstructing the Pharmacophoric Value
The structure of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol presents a compelling combination of features for medicinal chemists. The molecule can be dissected into two key pharmacophoric components: the tetrahydropyran (oxane) ring and a neopentyl alcohol moiety.
The Tetrahydropyran (THP) Moiety: Saturated heterocycles are increasingly favored over their aromatic counterparts in drug design.[1] The THP ring, a saturated six-membered ether, is a particularly valuable scaffold.[2] It serves as a bioisostere for cyclohexane but with reduced lipophilicity, which can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties.[3] The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[3] The incorporation of THP moieties has been instrumental in the development of various therapeutic agents, including kinase inhibitors and treatments for diabetes.[3]
The Neopentyl Group: The neopentyl group, systematically named 2,2-dimethylpropyl, is a branched alkyl substituent characterized by a quaternary carbon atom.[4][5] This structural feature imparts significant steric hindrance, which can be strategically employed to shield metabolically labile sites, enhance stability, and modulate the reactivity of adjacent functional groups.[6][7] The neopentyl group is often considered a bioisostere of the commonly used tert-butyl group, offering a similar bulky, non-polar profile.[8][9][10][11][12] Its presence in a molecule can influence binding affinity and selectivity by probing the steric tolerance of a target's binding pocket.
The primary alcohol of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol provides a versatile synthetic handle for further elaboration, allowing for its incorporation into a wide array of molecular architectures through esterification, etherification, or conversion to other functional groups like amines or halides.
Strategic Applications in Drug Design
Based on the properties of its constituent parts, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol can be envisioned as a valuable building block in several therapeutic areas.
Enhancing Metabolic Stability and Modulating Lipophilicity
A primary challenge in drug development is overcoming rapid metabolism. Saturated heterocycles are often metabolized at positions adjacent to the heteroatom.[13] The neopentyl group can act as a metabolic shield, sterically hindering the enzymatic oxidation of the neighboring THP ring or other parts of the molecule.
Property
Rationale for Improvement
Metabolic Stability
The bulky neopentyl group can sterically hinder access of metabolic enzymes (e.g., Cytochrome P450s) to the THP ring and other parts of the molecule.
Solubility
The THP ring, being less lipophilic than a cyclohexane ring, can improve aqueous solubility. The polar alcohol group also contributes to improved solubility.
Lipophilicity (LogP)
The combination of the non-polar neopentyl group and the more polar THP ring and alcohol allows for fine-tuning of the overall lipophilicity of the final compound.
Targeting Kinases and Other ATP-Binding Proteins
The THP motif is a common feature in kinase inhibitors.[3] The oxygen atom can form crucial hydrogen bonds with the hinge region of the kinase, while the overall scaffold occupies the hydrophobic pocket. The neopentyl group can be used to probe for additional hydrophobic interactions and to impart selectivity.
Synthetic Protocols and Methodologies
The synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol and its subsequent use in building larger molecules can be approached through several established synthetic strategies.
Proposed Synthesis of the Core Scaffold
A plausible and efficient route to the target molecule involves a Grignard reaction with a commercially available starting material, followed by oxidation and a Wittig-type reaction.
Workflow for the Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Caption: Synthetic workflow for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Protocol 1: Synthesis of tert-Butyl(oxan-4-yl)methanone
To a solution of tert-butylmagnesium chloride (1.2 equivalents) in THF at 0 °C, add a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in THF dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield crude tert-butyl(oxan-4-yl)methanol.
Dissolve the crude alcohol in dichloromethane (DCM).
Add Dess-Martin periodinane (1.5 equivalents) portion-wise at room temperature.
Stir for 4 hours, then quench with a saturated aqueous solution of Na2S2O3 and NaHCO3.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford tert-butyl(oxan-4-yl)methanone.
Protocol 2: Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
To a suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in THF at 0 °C, add n-butyllithium (1.1 equivalents) dropwise.
Stir the resulting ylide at room temperature for 1 hour.
Cool the mixture back to 0 °C and add a solution of tert-butyl(oxan-4-yl)methanone (1.0 equivalent) in THF.
Allow the reaction to warm to room temperature and stir for 16 hours.
Quench with water and extract with diethyl ether.
Dry the organic layer over MgSO4, filter, and concentrate. Purify by column chromatography to yield 2,2-dimethyl-1-(oxan-4-yl)prop-1-ene.
To a solution of the alkene (1.0 equivalent) in THF at 0 °C, add borane-tetrahydrofuran complex (1.1 equivalents) dropwise.
Stir at room temperature for 2 hours.
Carefully add water, followed by 3M NaOH and 30% H2O2.
Stir for 2 hours, then extract with ethyl acetate.
Dry the organic layer over Na2SO4, filter, and concentrate. Purify by column chromatography to afford 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol .
Incorporation into Lead Structures: Esterification Example
The primary alcohol of the title compound is a convenient handle for derivatization.
Workflow for Esterification
Caption: General esterification workflow.
Protocol 3: EDC/DMAP-Mediated Esterification
To a solution of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (1.0 equivalent), a carboxylic acid of interest (1.1 equivalents), and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in DCM, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated aqueous NaHCO3, and brine.
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the desired ester.
Physicochemical and In-Silico Properties
While experimental data is limited, the physicochemical properties of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol can be predicted to guide its application.
Parameter
Predicted Value/Range
Implication in Drug Design
Molecular Weight
~172 g/mol
Well within the range for lead-like and drug-like molecules.
cLogP
1.5 - 2.5
A balanced lipophilicity suitable for oral bioavailability.
Topological Polar Surface Area (TPSA)
~29 Ų
Suggests good potential for cell permeability.
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
2
These predicted properties suggest that molecules derived from this scaffold are likely to possess favorable drug-like characteristics.
Conclusion
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol represents a promising, yet underexplored, building block for medicinal chemistry. The strategic combination of a metabolically robust neopentyl group and a property-modulating tetrahydropyran ring offers a powerful tool for addressing common challenges in drug design, such as metabolic instability and poor solubility. The synthetic protocols outlined herein provide a practical framework for the synthesis and derivatization of this scaffold, enabling its seamless integration into drug discovery pipelines. Researchers are encouraged to explore the potential of this unique building block in their efforts to develop novel and effective therapeutic agents.
References
Evans, P. A., & Cui, J. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(24), 4373–4376. [Link]
Fiveable. Neopentyl: Organic Chemistry Study Guide. [Link]
Kim, H., & Lee, H. (2021). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 19(10), 553. [Link]
Kovalenko, S. M., et al. (2019). Synthesis of substituted tetrahydropyran-4-one and its oxime. ResearchGate. [Link]
Bon, R. S., & Waldmann, H. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. [Link]
Reddy, B. V. S., et al. (2017). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 15(34), 7146–7150. [Link]
Ashenef, A. (2022). Heterocyclic Chemistry in Drug Discovery. National Academic Digital Library of Ethiopia. [Link]
Chemistry Page. (2023). What is a neopentyl group? Medium. [Link]
S. L. J. He, et al. (2015). Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. National Open Access Monitor, Ireland. [Link]
Wermuth, C. G., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(2), 177–192. [Link]
Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(10), 4586–4600. [Link]
Ros, A., et al. (2015). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – An Asian Journal, 10(11), 2393–2397. [Link]
Kaur, R., & Kumar, R. (2025). Role of Heterocycles in Drug Discovery: An Overview. Authorea Preprints. [Link]
Kour, J., et al. (2026). Heterocycles in Medicinal Chemistry III. Molecules, 31(4), 819. [Link]
UCLA. Illustrated Glossary of Organic Chemistry - Neopentyl group. [Link]
Ogawa, M., et al. (2021). Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability. Journal of Medicinal Chemistry, 64(22), 16672–16684. [Link]
Application Notes and Protocols: 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol as a Versatile Building Block in Drug Discovery
Authored by: A Senior Application Scientist Introduction: The Strategic Value of Saturated Heterocycles and Steric Shielding in Medicinal Chemistry The landscape of modern drug discovery is increasingly focused on moving...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Saturated Heterocycles and Steric Shielding in Medicinal Chemistry
The landscape of modern drug discovery is increasingly focused on moving beyond flat, aromatic structures towards three-dimensional molecules that can offer improved physicochemical properties and novel intellectual property.[1][2] Saturated heterocycles, such as the tetrahydropyran (oxane) ring, are critical components in this "escape from flatland."[2][3] The tetrahydropyran moiety is a prevalent feature in numerous biologically active natural products and approved drugs, valued for its ability to improve solubility, reduce metabolic liability, and act as a bioisosteric replacement for less favorable groups.[3][4]
This guide introduces 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol , a building block that synergistically combines the advantageous properties of the tetrahydropyran ring with the metabolic stability conferred by a neopentyl-like scaffold. The gem-dimethyl group adjacent to the primary alcohol provides steric shielding, which can prevent unwanted metabolic oxidation, a common challenge in drug development.[5] This unique combination makes it a promising starting material for the synthesis of novel chemical entities with potentially enhanced pharmacokinetic profiles.
These application notes will provide a comprehensive overview of the potential uses of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, including proposed synthetic routes to the building block itself, and detailed protocols for its elaboration into more complex structures relevant to drug discovery programs.
Physicochemical Properties and Design Rationale
The strategic advantage of incorporating 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol into a drug discovery campaign is rooted in its distinct structural features.
Property
Structural Feature
Implication in Drug Design
Metabolic Stability
gem-dimethyl group (neopentyl-like)
The quaternary carbon sterically hinders access to adjacent positions, potentially reducing susceptibility to enzymatic degradation (e.g., by Cytochrome P450 enzymes).[5]
Improved Solubility & PK
Tetrahydropyran (Oxane) Ring
The ether oxygen can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and overall better pharmacokinetic (PK) properties compared to carbocyclic analogues.[2][3]
Three-Dimensionality
Spirocyclic Potential & Saturated Rings
Provides access to novel, three-dimensional chemical space, which can lead to improved target binding and selectivity.[1][2]
Synthetic Versatility
Primary Alcohol (-CH2OH)
The primary alcohol is a versatile functional handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.
Proposed Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
While not a commercially ubiquitous building block, a plausible and scalable synthesis can be envisioned utilizing established organic chemistry reactions. The following protocol outlines a potential route starting from commercially available materials.
Workflow for Synthesis
Caption: Proposed multi-step synthesis of the target building block.
Detailed Protocol: Two-Step Synthesis via Grignard Reaction
A more direct approach involves the reaction of a Grignard reagent with an appropriate epoxide.
Step 1: Synthesis of (oxan-4-yl)methylmagnesium bromide
To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
Add a small crystal of iodine to activate the magnesium.
In the dropping funnel, add a solution of 4-(bromomethyl)tetrahydropyran (1.0 eq) in anhydrous diethyl ether.
Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction.
Once the reaction begins (as evidenced by bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 2,2-dimethyloxirane
Cool the Grignard reagent solution to 0 °C in an ice bath.
In a separate flask, prepare a solution of 2,2-dimethyloxirane (1.1 eq) in anhydrous diethyl ether.
Add the epoxide solution dropwise to the cooled Grignard reagent with vigorous stirring.
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol .
Application Protocols: Elaboration of the Building Block
The primary alcohol of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a key functional group for derivatization. Below are protocols for common transformations that enable its use in fragment-based drug discovery (FBDD), lead optimization, and the synthesis of diverse compound libraries.
Protocol 1: Oxidation to the Aldehyde and Carboxylic Acid
Oxidation provides access to aldehydes for reductive amination or carboxylic acids for amide coupling, two of the most fundamental reactions in medicinal chemistry.
Caption: Oxidation and subsequent derivatization pathways.
A. Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propanoic Acid
Dissolve 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (1.0 eq) in a 1:1 mixture of tert-butanol and water.
Add 2-methyl-2-butene (4.0 eq) to the solution.
In a separate flask, dissolve sodium chlorite (NaClO2, 3.0 eq) and sodium dihydrogen phosphate (NaH2PO4, 3.0 eq) in water.
Add the aqueous solution of NaClO2 and NaH2PO4 dropwise to the alcohol solution at room temperature.
Stir the reaction mixture vigorously for 4-6 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Acidify the mixture to pH 2-3 with 1M HCl.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used without further purification.
B. Amide Coupling to Generate a Diverse Library
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM.
Add a coupling agent such as EDC (1.2 eq) and an additive like HOBt or HATU (1.2 eq).
Add a tertiary amine base such as DIPEA or triethylamine (2.0-3.0 eq).
Stir the mixture for 15-30 minutes to form the activated ester.
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
Stir at room temperature overnight.
Work up the reaction by diluting with water and extracting with an organic solvent. Purify by column chromatography or preparative HPLC.
Protocol 2: Conversion to an Amine for Further Functionalization
The primary alcohol can be readily converted to a primary amine, a key functional group for introducing a basic center or for subsequent acylation or sulfonylation reactions.
A. Two-Step Conversion via Mesylation and Azide Displacement
Mesylation: Dissolve the starting alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1-2 hours.
Azide Displacement: To the crude mesylate solution, add sodium azide (3.0 eq) dissolved in a minimal amount of DMF. Heat the reaction to 60-80 °C and stir overnight.
Reduction: After aqueous workup and extraction, dissolve the crude azide in a solvent like methanol or THF. Add a catalyst such as Palladium on carbon (10 mol%). Hydrogenate the mixture under a balloon of hydrogen gas or in a Parr shaker until the reaction is complete.
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield the desired amine, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-amine .[6]
Protocol 3: Synthesis of Spirocyclic Derivatives
The inherent structure of this building block also lends itself to the synthesis of novel spirocyclic systems, which are of great interest in medicinal chemistry for their conformational rigidity and novelty.[2][7][8]
A. Intramolecular Cyclization to form a Spiro-lactone
Oxidize the primary alcohol to the carboxylic acid as described in Protocol 1A.
Protect the ether oxygen of the tetrahydropyran ring if necessary, depending on the reaction conditions.
Under acidic conditions (e.g., using a strong acid catalyst like p-toluenesulfonic acid), an intramolecular cyclization could be promoted to form a spiro-lactone. This would involve the carboxylic acid attacking a transient oxocarbenium ion formed at the tetrahydropyran ring. This is an advanced application that would require careful optimization.
Conclusion and Future Outlook
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol represents a valuable, yet underutilized, building block for modern drug discovery. Its design intrinsically addresses key challenges in medicinal chemistry, namely metabolic stability and the need for three-dimensional chemical matter. The protocols outlined here provide a foundational guide for researchers to synthesize and derivatize this compound, enabling the exploration of novel chemical space. The strategic incorporation of this and similar scaffolds is a promising tactic for developing next-generation therapeutics with improved drug-like properties.[1][9][10]
References
Vertex AI Search. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
Vertex AI Search. (2025). The role of bioisosterism in modern drug design: Current applications and challenges.
Chemspace. (n.d.). Bioisosteric Replacements.
Vertex AI Search. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(2), 2499–2535. Retrieved from [Link]
RASĀYAN J. Chem. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION.
Lee, H., et al. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(10), 383. Retrieved from [Link]
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2018). Molecules, 23(11), 2829. Retrieved from [Link]
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11696-11701. Retrieved from [Link]
Application Notes and Protocols for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol in Material Science
Introduction: A Novel Building Block for Advanced Materials In the pursuit of advanced materials with enhanced durability, thermal stability, and tailored functionalities, the design of novel monomers and polymer buildin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Novel Building Block for Advanced Materials
In the pursuit of advanced materials with enhanced durability, thermal stability, and tailored functionalities, the design of novel monomers and polymer building blocks is of paramount importance. 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a unique bifunctional molecule, presents a compelling scaffold for the development of next-generation polymers and resins. This molecule synergistically combines the structural attributes of a neopentyl glycol (NPG) moiety with a tetrahydropyran (oxane) ring, offering a unique combination of properties that can be exploited in various material science applications.
The 2,2-dimethyl-1-propanol backbone, characteristic of NPG, is known to impart exceptional thermal stability, chemical resistance, and weatherability to polyester and polyurethane resins.[1][2][3][4] The gem-dimethyl group sterically hinders the ester linkages, protecting them from hydrolytic degradation.[2] The oxane ring, a cyclic ether, introduces polarity and potential for hydrogen bonding, which can influence interchain interactions, solubility, and adhesion properties. This application note will explore the potential of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol as a monomer in polyester and polyurethane synthesis, and as a reactive diluent in epoxy resin formulations. Detailed protocols for the synthesis and characterization of materials incorporating this novel alcohol are provided to guide researchers in their investigations.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is crucial for its effective application.
Property
Value (Predicted/Reported)
Source
Molecular Formula
C₁₀H₂₀O₂
N/A
Molecular Weight
172.26 g/mol
N/A
Appearance
Colorless to pale yellow liquid (predicted)
N/A
Boiling Point
Not available
N/A
Melting Point
Not available
N/A
Solubility
Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone)
N/A
Potential Applications in Material Science
The unique hybrid structure of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol suggests its utility in several areas of material science.
High-Performance Polyester Resins
The primary hydroxyl group of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol can readily participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The incorporation of the neopentyl-like structure is anticipated to yield polyesters with:
Enhanced Thermal Stability: The gem-dimethyl group shields the ester backbone from thermal degradation.[1][4]
Improved Hydrolytic Resistance: Steric hindrance around the ester linkage minimizes water-induced degradation.[1][2]
Excellent Weatherability: Resistance to UV degradation and environmental aging is a known benefit of NPG-based polyesters.[3]
Modified Polarity and Adhesion: The oxane ring can enhance adhesion to polar substrates and modify the overall polarity of the resulting polymer.
Workflow for Polyester Synthesis
Caption: Workflow for the synthesis of polyesters incorporating 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Experimental Protocol: Synthesis of a Polyester with 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Objective: To synthesize a polyester resin incorporating 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol and characterize its thermal and molecular weight properties.
Materials:
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Isophthalic acid
Dibutyltin oxide (DBTO) catalyst
Nitrogen gas (high purity)
Toluene
Methanol
Tetrahydrofuran (THF) for GPC analysis
Equipment:
Three-necked round-bottom flask
Mechanical stirrer
Dean-Stark trap with condenser
Heating mantle with temperature controller
Vacuum pump
Standard laboratory glassware
Procedure:
Reactant Charging:
To a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap filled with toluene, add 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (1.0 mol equivalent), isophthalic acid (1.0 mol equivalent), and DBTO catalyst (0.1 mol % based on the diacid).
Add toluene (approximately 10% of the total reactant weight) to facilitate azeotropic water removal.
Esterification:
Begin stirring and purge the system with nitrogen for 15 minutes.
Heat the reaction mixture to 180-220°C. Water will begin to collect in the Dean-Stark trap.
Continue the reaction until approximately 95% of the theoretical amount of water has been collected. This stage typically takes 4-6 hours.
Polycondensation:
Gradually increase the temperature to 220-250°C while slowly applying a vacuum (down to <1 mmHg).
Continue the reaction under vacuum for an additional 2-4 hours to increase the molecular weight of the polyester. The viscosity of the reaction mixture will increase significantly.
Purification and Isolation:
Cool the reaction mixture to room temperature under a nitrogen atmosphere.
Dissolve the resulting polyester in a minimal amount of THF and precipitate it by slowly adding the solution to an excess of cold methanol with vigorous stirring.
Filter the precipitated polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.
Characterization:
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) with THF as the eluent and polystyrene standards for calibration.
Thermal Properties: Analyze the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) and the thermal stability using Thermogravimetric Analysis (TGA).
Structural Confirmation: Confirm the incorporation of the monomer into the polyester backbone using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Polyurethane Formulations
As a primary alcohol, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol can react with isocyanates to form urethanes. Its use as a chain extender or as a component in polyester polyol synthesis for polyurethanes could lead to materials with:
Improved Flexibility and Toughness: The flexible oxane ring can enhance the elastomeric properties of polyurethanes.
Enhanced Adhesion: The polar ether linkage can improve adhesion to various substrates.
Controlled Hydrophilicity: The oxane moiety can be used to tailor the water absorption and permeability of the resulting polyurethane.
Signaling Pathway for Polyurethane Formation
Caption: Formation of a polyurethane from 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol and a diisocyanate.
Experimental Protocol: Synthesis of a Polyurethane Elastomer
Objective: To synthesize a polyurethane elastomer using 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol as a chain extender and evaluate its mechanical properties.
In a three-necked flask under a nitrogen atmosphere, add the dried PTMEG and heat to 60°C.
Slowly add molten MDI (2.0 mol equivalent to PTMEG) to the flask with vigorous stirring.
Add a catalytic amount of DBTDL (0.05 wt%).
Allow the reaction to proceed at 80°C for 2 hours to form the isocyanate-terminated prepolymer.
Chain Extension:
Dissolve the prepolymer in dry DMF.
In a separate flask, dissolve 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (1.0 mol equivalent to PTMEG) in dry DMF.
Slowly add the chain extender solution to the prepolymer solution with vigorous stirring.
Curing:
Pour the resulting viscous solution into a Teflon mold.
Cure the mixture in a vacuum oven at 80°C for 12 hours, followed by post-curing at 100°C for 4 hours.
Characterization:
Mechanical Properties: Cut the cured polyurethane film into dumbbell-shaped specimens and measure the tensile strength, elongation at break, and Young's modulus according to ASTM D638.
Thermal Properties: Analyze the thermal transitions (Tg, Tm) using DSC and the thermal stability using TGA.
Reactive Diluent for Epoxy Resins
The hydroxyl group of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol can react with epoxy groups, making it a potential reactive diluent for epoxy resin formulations. Unlike many conventional reactive diluents, the bulky neopentyl and oxane structures may offer:
Viscosity Reduction: The relatively low molecular weight and liquid nature of the compound can reduce the viscosity of high-viscosity epoxy resins, improving processability.
Toughening Effect: The flexible oxane ring and the bulky structure can potentially increase the fracture toughness of the cured epoxy network.
Improved Adhesion: The polar ether and hydroxyl groups can enhance adhesion to various substrates.
Logical Relationship in Epoxy Curing
Caption: Role of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol as a reactive diluent in an epoxy resin system.
Experimental Protocol: Evaluation as a Reactive Diluent in an Epoxy Formulation
Objective: To evaluate the effect of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol on the viscosity, curing behavior, and mechanical properties of an epoxy resin system.
Materials:
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON 828)
Amine curing agent (e.g., Jeffamine D-230)
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Equipment:
Viscometer
Differential Scanning Calorimeter (DSC)
Dynamic Mechanical Analyzer (DMA)
Universal testing machine for impact strength testing
Procedure:
Formulation:
Prepare a series of formulations by blending the DGEBA epoxy resin with varying amounts of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (e.g., 0, 5, 10, 15 wt%).
For each formulation, add a stoichiometric amount of the amine curing agent based on the epoxy equivalent weight of the blend.
Viscosity Measurement:
Measure the viscosity of each uncured formulation at room temperature using a rotational viscometer.
Curing:
Pour the formulations into appropriate molds for mechanical testing.
Cure the samples according to the manufacturer's recommendations for the curing agent (e.g., 80°C for 2 hours followed by 125°C for 3 hours).
Characterization:
Curing Behavior: Analyze the curing kinetics of the formulations using DSC to determine the heat of reaction and the peak exotherm temperature.
Glass Transition Temperature: Determine the Tg of the cured samples using DSC or DMA.
Mechanical Properties: Measure the flexural strength and modulus (ASTM D790) and the Izod impact strength (ASTM D256) of the cured samples.
Conclusion
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a promising, yet underexplored, building block for the development of high-performance polymers. Its unique structure, combining the stability of a neopentyl core with the functionality of an oxane ring, opens up new avenues for creating materials with enhanced thermal, mechanical, and adhesive properties. The protocols outlined in this application note provide a starting point for researchers to investigate the potential of this novel compound in polyesters, polyurethanes, and epoxy resins. Further research into the synthesis and polymerization of this molecule will undoubtedly lead to the discovery of new materials with tailored properties for a wide range of applications.
References
Foremost Chem. (2024, July 1). The Applications Of Neopentyl Glycol (NPG).
ChemicalBook. (2020, March 2). The application of Neopentyl glycol.
Gantrade Corporation. (2018, April 3). Uses for Neopentyl Glycol (NPG) Applications.
Zibo Koyon Chemical Technology Co., Ltd. (2025, November 7). What are the common uses of neopentyl glycol? Retrieved from Zibo Koyon Chemical Technology Co., Ltd. Blog.
Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]
Smolecule. (2024, August 10). 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one.
Royal Society of Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry.
Google Patents. (n.d.). WO2011157671A1 - Use of cyclic carbonates in epoxy resin compositions.
PMC. (n.d.). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies.
Application Note: High-Purity Isolation of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
An in-depth guide to the purification of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive, step-by-step protocol f...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the purification of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive, step-by-step protocol for achieving high purity of the target compound, emphasizing the rationale behind procedural choices and robust analytical validation.
Abstract and Overview
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a primary alcohol containing a sterically hindered neopentyl-like backbone and a polar tetrahydropyran (oxane) moiety. This unique combination of a bulky, non-polar group and polar functional groups (hydroxyl and ether) presents specific challenges for purification. This document outlines a robust protocol for the purification of this compound from a crude synthetic mixture, primarily utilizing automated flash column chromatography. An alternative method, recrystallization, is also discussed for instances where the compound is obtained as a solid. The protocol is designed to be self-validating, incorporating in-process and final quality control checks to ensure the desired purity is achieved.
Compound Profile and Purification Rationale
Before initiating purification, it is critical to understand the physicochemical properties of the target molecule and the likely impurity profile of the crude material.
Expected Properties: The presence of the hydroxyl and ether groups suggests moderate to high polarity, making it soluble in polar organic solvents like ethyl acetate, dichloromethane (DCM), and methanol.[1] Its structural similarity to 2,2-Dimethyl-1-propanol (neopentyl alcohol), which has a melting point of 52-56 °C, suggests the target compound may be a low-melting solid or a high-boiling viscous oil at room temperature.
Likely Impurities: Based on plausible synthetic routes (e.g., Grignard reaction or Wittig reaction followed by reduction), common impurities may include unreacted starting materials (aldehydes, ketones), organometallic residues, coupling byproducts, and solvents from the reaction and workup.
Choice of Primary Purification Method: Flash column chromatography is the method of choice due to its versatility in separating compounds with differing polarities.[2] Given the target molecule's polarity, a normal-phase silica gel adsorbent is appropriate, using a gradient elution of non-polar and polar solvents to effectively separate the desired product from less polar byproducts and more polar impurities.[3]
Pre-Purification Analysis: Characterizing the Crude Material
A small aliquot of the crude reaction mixture must be analyzed to develop an effective purification strategy. This initial analysis saves significant time and resources.
3.1 Thin-Layer Chromatography (TLC)
TLC is indispensable for selecting the optimal mobile phase for flash chromatography.[1]
Objective: To find a solvent system where the target compound has a Retention Factor (Rf) between 0.15 and 0.35, and is well-separated from major impurities.[1]
Procedure:
Spot a dilute solution of the crude material onto a silica gel TLC plate.
Develop the plate in a chamber containing a pre-screened solvent system (e.g., start with 30% Ethyl Acetate in Hexane).
Visualize the spots using a UV lamp (if any components are UV-active) and/or by staining with a potassium permanganate (KMnO₄) solution, which visualizes alcohols and other oxidizable compounds.
Solvent System Optimization:
If the target spot's Rf is too high (>0.4), decrease the mobile phase polarity (e.g., reduce the percentage of ethyl acetate).[1]
If the Rf is too low (<0.15), increase the mobile phase polarity (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[1][3]
This protocol assumes the use of an automated flash chromatography system, but can be adapted for manual (glass column) chromatography.
4.1 Workflow for Purification
Caption: Workflow from crude material to purified product.
4.2 Step-by-Step Methodology
Sample Preparation (Dry Loading): For polar compounds, dry loading is superior to liquid injection as it prevents band broadening and improves separation.[2]
Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a suitable solvent in which it is highly soluble (e.g., 5-10 mL of DCM or methanol).
Add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 g) to this solution.
Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.
Column Selection and Equilibration:
Select a silica gel cartridge size appropriate for the mass of the crude material. A general rule is a 20:1 to 100:1 ratio of silica gel mass to crude product mass. For 1.0 g of crude, a 25 g or 40 g cartridge is suitable.
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane) for at least 3-5 column volumes.[2]
Elution:
Load the prepared dry sample onto the column.
Begin the elution. A linear gradient is often effective. Based on the TLC results, a typical gradient might be:
Initial: 10% Ethyl Acetate / Hexane for 2 column volumes.
Gradient: Linearly increase to 60% Ethyl Acetate / Hexane over 10-12 column volumes.
Hold: Maintain 60% Ethyl Acetate / Hexane for 2-3 column volumes to elute the target compound completely.
Monitor the elution using the system's UV detector. The target compound, lacking a strong chromophore, may not be strongly UV-active; therefore, fraction collection should be guided by volume.
Fraction Collection and Analysis:
Collect fractions throughout the run.
Analyze the collected fractions by TLC. Spot every 2-3 fractions on a single TLC plate to identify which contain the pure product.
Combine all fractions that show a single spot corresponding to the Rf of the target compound.
Post-Purification:
Combine the pure fractions in a round-bottom flask.
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Alternative Protocol: Recrystallization
If the purified product is a solid and a suitable solvent is found, recrystallization can be an excellent final polishing step to achieve very high purity.[4][5]
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent pair, such as ethanol/water or diethyl ether/hexane, may also be effective.[6]
Procedure:
Place the solid in an Erlenmeyer flask with a stir bar.
Add the "good" solvent (e.g., ethanol) dropwise while heating until the solid just dissolves. Use the absolute minimum amount of hot solvent.[4]
If using a solvent pair, add the "bad" solvent (e.g., water) dropwise to the hot solution until persistent cloudiness appears.[6] Add a drop or two of the "good" solvent to redissolve the precipitate.
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[7]
Dry the crystals under vacuum.
Post-Purification Analysis and Characterization
Final analysis is mandatory to confirm the identity and purity of the isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural confirmation. The spectra should be clean, with correct chemical shifts, integrations, and coupling patterns corresponding to the structure of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. NMR is also inherently quantitative and can be used to detect residual solvent or other impurities.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity. A pure sample should show a single major peak in the gas chromatogram.[10] The mass spectrum provides the molecular weight and fragmentation pattern, further confirming the compound's identity.[11][12]
Melting Point: If the final product is a crystalline solid, a sharp melting point range is a strong indicator of high purity.
Troubleshooting
Problem
Possible Cause
Solution
Poor Separation on Column
Inappropriate solvent system.
Re-develop the TLC method. Ensure the Rf is in the optimal range (0.15-0.35).
Column overloaded.
Reduce the amount of crude material loaded onto the column. Use a larger column.
Sample loaded in a solvent that is too strong.
Use the dry loading technique described in section 4.2.[1][2]
Product Does Not Crystallize
Solution is not supersaturated (too much solvent used).
Gently boil off some of the solvent and allow it to cool again.
Presence of impurities inhibiting crystallization.
Scratch the inside of the flask with a glass rod; add a seed crystal. If this fails, re-purify by chromatography.[4]
Oily Product Instead of Solid
The compound's melting point may be near or below room temperature.
Purify by chromatography and dry thoroughly under high vacuum. Characterize as an oil.
References
Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
Org Prep Daily. (n.d.). How to do Flash Column Chromatography in 15 Minutes. Retrieved from University of Rochester Chemistry website.
University of Wisconsin-Madison. (n.d.). Flash Column Chromatography. Retrieved from University of Wisconsin-Madison Chemistry website.
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
ResearchGate. (2014, March 21). How to recrystallize a product from ethanol/diethyl?.
ResearchGate. (n.d.). An Analysis of Ethanol in Commercial Liquors via Quantitative NMR Spectroscopy.
Alcohol and Tobacco Tax and Trade Bureau (TTB). (n.d.). Headspace GC-MS Determination of Ethanol in Nonbeverage Alcohol Products.
Patel, T. R., et al. (n.d.). Purification, Crystallization and Properties of Primary Alcohol Dehydrogenase from a Methanol-oxidizing.
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder, Department of Chemistry website.
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry and Biochemistry website.
Hindawi. (2023, September 16). Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry.
Google Patents. (n.d.). Purification of alcohol - US2188274A.
Orlov, N. V., & Ananikov, V. P. (2011). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. Green Chemistry, 13(7), 1759-1763.
University of Alberta. (n.d.). Recrystallisation. Retrieved from University of Alberta Chemistry website.
U.S. Food and Drug Administration. (2020, August 24). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers.
Bryant, F. O., & Ljungdahl, L. G. (1991). Purification and Properties of Primary and Secondary Alcohol Dehydrogenases from Thermoanaerobacter ethanolicus. Applied and Environmental Microbiology, 57(3), 857–863.
Chemistry Guru. (n.d.). Oxidation of Primary Alcohol to Aldehyde.
Taylor & Francis Online. (2014, September 9). Purification, Crystallization and Properties of Primary Alcohol Dehydrogenase from a Methanol-oxidizing Pseudomonas sp. No. 2941.
Kelly, A. M., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols.
PrepChem.com. (n.d.). Synthesis of a. 2,2-Dimethyl-3-(4-methoxyphenylmethoxy)-propanol.
NextSDS. (n.d.). 2,2-dimethyl-3-(oxan-4-yl)propanoic acid — Chemical Substance Information.
Application Note & Protocols: Strategic Derivatization of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol for Enhanced Bioassay Performance
Abstract: This document provides a comprehensive technical guide on the strategic derivatization of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a primary alcohol with significant steric hindrance due to its neopentyl-like str...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
This document provides a comprehensive technical guide on the strategic derivatization of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a primary alcohol with significant steric hindrance due to its neopentyl-like structure. We delve into the rationale behind chemical modification, offering detailed, validated protocols for esterification, etherification, and carbamate formation. The primary objective is to modulate the physicochemical properties of the parent molecule to enhance its suitability for critical early-stage drug discovery bioassays, including lipophilicity assessment, passive permeability, and metabolic stability. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize lead compounds for robust ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Introduction: The Challenge and Opportunity of a Sterically Hindered Alcohol
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol presents an interesting scaffold for medicinal chemistry exploration. Its structure combines a polar oxane ring and a hydroxyl group with a lipophilic dimethylated carbon chain. The primary alcohol is the most evident point for chemical modification; however, its position adjacent to a quaternary carbon center results in significant steric hindrance. This structural feature impedes the approach of reagents, making standard derivatization reactions challenging and necessitating carefully optimized protocols.[1][2][3]
Directly evaluating the parent molecule in bioassays is a crucial first step, but often its inherent properties—such as polarity, volatility, or metabolic liability—may not be optimal for either the assay itself or for desirable drug-like characteristics. Chemical derivatization is a powerful strategy to overcome these limitations. By masking the polar hydroxyl group, we can systematically tune the molecule's properties to probe its structure-activity relationship (SAR) and improve its performance in key assays.[4][5]
This guide will explore three principal derivatization pathways and their direct application to fundamental bioassays that are pillars of modern drug discovery.
Rationale for Derivatization: Tuning Molecular Properties for Bioassays
Derivatization is not merely a chemical exercise; it is a strategic tool to answer specific questions about a molecule's potential as a drug candidate.
Modulating Lipophilicity (LogP/LogD): Lipophilicity is a critical determinant of a drug's absorption, distribution, and target engagement.[6][7][8] Converting the polar hydroxyl group into a less polar ester, ether, or carbamate can dramatically increase lipophilicity. This allows researchers to explore how changes in this parameter affect biological outcomes.
Enhancing Membrane Permeability: The ability of a compound to passively diffuse across cellular membranes is a prerequisite for the oral bioavailability of many drugs.[7][9] By increasing lipophilicity and masking a hydrogen-bond donor, derivatization can significantly improve passive permeability, a property measured effectively by the Parallel Artificial Membrane Permeability Assay (PAMPA).[10][11]
Improving Metabolic Stability: The primary alcohol group is a potential site for Phase I oxidation (to an aldehyde and carboxylic acid) or Phase II conjugation (e.g., glucuronidation) by metabolic enzymes, primarily in the liver.[12][13] Masking this group with a stable ether or a sterically bulky ester can block these metabolic pathways, thereby increasing the compound's half-life. This can be assessed using in vitro liver microsomal stability assays.[14][15][16]
Improving Analytical Detection: While not the primary focus here, derivatization can also be used to introduce chromophores or fluorophores, enhancing detection in HPLC, or to increase volatility for analysis by Gas Chromatography (GC).[17][18][19]
Comparative Physicochemical Properties
The following table illustrates the predicted impact of simple derivatization on the key physicochemical properties of the parent compound.
Note: cLogP and TPSA values are calculated estimates and serve for comparative purposes.
General Derivatization Workflow
The overall strategy involves synthesizing a small library of derivatives from the parent alcohol and subsequently screening them in a panel of bioassays to establish structure-property relationships.
Caption: General workflow from parent alcohol to derivatization and bioassay screening.
Derivatization Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Esterification via Acyl Chloride
This protocol creates an ester linkage, effectively masking the hydroxyl group. The use of an acyl chloride is highly effective for sterically hindered alcohols.
Rationale: Acyl chlorides are highly reactive acylating agents. A base like pyridine acts as both a catalyst and a scavenger for the HCl byproduct. 4-Dimethylaminopyridine (DMAP) is an optional but highly effective nucleophilic catalyst that can accelerate the reaction, especially for hindered alcohols.[17]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution. If using, add a catalytic amount of DMAP (0.05 eq). Cool the flask to 0 °C in an ice bath.
Acylation: Add acetyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15 minutes.
Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Self-Validation: The disappearance of the starting alcohol spot/peak on TLC/LC-MS indicates reaction completion.
Quench: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated NaHCO₃ solution to quench any unreacted acetyl chloride.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester derivative.
Protocol 2: Etherification via Williamson Synthesis
This protocol forms a robust ether linkage, which is generally more resistant to chemical and enzymatic hydrolysis than an ester.
Rationale: The Williamson ether synthesis is a classic S_N2 reaction.[20] Due to the low acidity of the alcohol (pKa ~16-18), a strong base like sodium hydride (NaH) is required to quantitatively deprotonate it to the corresponding alkoxide.[21] The resulting alkoxide is a potent nucleophile that can then displace a halide from a primary alkyl halide (e.g., iodomethane).
Materials:
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
Setup: To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add NaH (1.5 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
Alkoxide Formation: Add anhydrous THF to the flask, and cool to 0 °C. Dissolve the alcohol (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the NaH suspension.
Causality Note: Hydrogen gas will evolve. Ensure the setup has a proper outlet (e.g., to an oil bubbler). The reaction is stirred at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete formation of the alkoxide.
Alkylation: Cool the solution back to 0 °C. Add iodomethane (1.2 eq) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor by TLC or LC-MS.
Self-Validation: A new, less polar spot should appear on the TLC plate, corresponding to the ether product.
Quench: Once complete, cool the flask to 0 °C and very carefully add saturated NH₄Cl solution dropwise to quench the excess NaH.
Workup: Add water and extract the product with diethyl ether (3x). Combine the organic layers.
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Carbamate Formation
This protocol introduces a carbamate functional group, a common moiety in pharmaceuticals.
Rationale: Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent that readily adds to alcohols to form a chlorosulfonyl carbamate intermediate. Subsequent treatment with a base like pyridine facilitates the formation of the primary carbamate.[22] This method is efficient and proceeds under mild conditions.
Materials:
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Chlorosulfonyl isocyanate (CSI)
Anhydrous Pyridine
Anhydrous Dichloromethane (DCM)
Deionized water
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM in a dry round-bottom flask under a nitrogen atmosphere. Cool to 0 °C.
Addition of CSI: Add chlorosulfonyl isocyanate (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.
Intermediate Formation: Stir the reaction at 0 °C for 30 minutes.
Carbamate Synthesis: Add anhydrous pyridine (3.0 eq) dropwise to the reaction mixture.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS.
Quench: Carefully add deionized water to the flask to quench the reaction.
Workup: Transfer the mixture to a separatory funnel. Extract the product with DCM (3x).
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude carbamate product by flash column chromatography.
This assay predicts passive, transcellular permeability by measuring the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[10][23][24]
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Procedure:
Membrane Preparation: Coat the wells of a 96-well PVDF filter donor plate with a solution of lipid (e.g., 2% w/v lecithin) in an organic solvent (e.g., dodecane) and allow the solvent to evaporate.
Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4) containing a small percentage of DMSO (e.g., 5%) to act as a solubilizer.
Donor Plate: Prepare solutions of the parent compound and each derivative in the same buffer system. Also prepare solutions for a high-permeability control (e.g., testosterone) and a low-permeability control (e.g., furosemide). Add these solutions to the lipid-coated donor plate.
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
Data Interpretation: The effective permeability coefficient (Pe) is calculated. A higher Pe value indicates greater passive permeability. Comparing the Pe values of the derivatives to the parent compound reveals the impact of the chemical modification.[11]
Bioassay Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[12][13][14]
Caption: Workflow for the in vitro liver microsomal stability assay.
Procedure:
Incubation Mixture: In a microcentrifuge tube or 96-well plate, prepare an incubation mixture containing liver microsomes (e.g., human, 0.5 mg/mL), phosphate buffer (pH 7.4), and MgCl₂.
Compound Addition: Add the test compound (parent or derivative) at a final concentration of typically 1 µM. Include positive control compounds with known metabolic rates (e.g., verapamil for high turnover, dextromethorphan for moderate turnover).[16]
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Causality Note: NADPH is the essential cofactor for CYP450 enzyme activity. A regenerating system ensures its concentration remains stable throughout the incubation.[15]
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard for LC-MS analysis).
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint). A longer half-life indicates greater metabolic stability.[16]
Conclusion
The derivatization of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a critical strategy for thoroughly evaluating its potential as a lead compound. The steric hindrance of the neopentyl-like structure requires robust and optimized chemical protocols, such as those detailed in this guide. By systematically converting the primary alcohol to esters, ethers, and carbamates, researchers can effectively modulate key physicochemical properties. The subsequent application of these derivatives in foundational bioassays for permeability and metabolic stability provides crucial data for building structure-activity and structure-property relationships. This integrated approach of targeted synthesis and parallel screening empowers drug discovery teams to make more informed decisions, ultimately accelerating the progression of promising compounds through the development pipeline.
References
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). SpringerLink.
A Comparative Guide to the Reactivity of Primary and Secondary Ether Alcohols. (n.d.). Benchchem.
Quantitative Analysis of Alcohols via Derivatization with Valeryl Chloride and Gas Chromatography. (n.d.). Benchchem.
What is effect of steric hinderance on acidity of alcohols? (2023, February 22). Quora.
Alcohols To Ethers via Acid Catalysis. (2014, November 14). Master Organic Chemistry.
Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Analytical Chemistry.
Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. (2017, October 20). Impurity Control Services.
Preparing Ethers. (2025, February 24). Chemistry LibreTexts.
Reactions of Alcohols. (n.d.). KPU Pressbooks.
Is there enough focus on lipophilicity in drug discovery? (2019, November 17). Taylor & Francis Online.
Conversion of alcohols to ethers. (2011, March 14). chemlaba.wordpress.com.
Derivatization. (2023, August 29). Chemistry LibreTexts.
A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. (2022, October 12). PubMed.
Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. (n.d.). Syngene.
An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. (n.d.). Organic Chemistry Portal.
Alcohol Reactivity. (n.d.). MSU chemistry.
The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
Label-free and derivatization-assisted techniques for the analysis of small molecules via mass spectrometry. (n.d.). University of Wisconsin-Madison.
How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? (2018, January 30). Reddit.
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013, June 28). PubMed.
Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal.
Application Note: Scale-Up Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol via Phase-Transfer Catalysis
Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The compound 2,2-dimethyl-3-(ox...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The compound 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol (also known as 2,2-dimethyl-3-(tetrahydro-2H-pyran-4-yl)propan-1-ol) is a highly valued building block in pharmaceutical chemistry. Its tetrahydropyran (oxan) ring and sterically hindered neopentyl-like alcohol moiety provide unique physicochemical properties, often utilized to modulate lipophilicity and block metabolic degradation pathways.
This application note details a highly scalable, three-step synthetic route that bypasses the need for cryogenic temperatures and stoichiometric organolithium bases. By leveraging a Phase-Transfer Catalysis (PTC) strategy, this protocol achieves high atom economy, excellent regioselectivity, and a robust safety profile suitable for multi-kilogram pilot-plant execution.
Retrosynthetic Strategy & Mechanistic Causality
The Pitfalls of Traditional Enolate Chemistry
Traditional approaches to synthesizing neopentyl-like architectures rely on the alkylation of ester enolates (e.g., ethyl isobutyrate). This classical route requires stoichiometric lithium diisopropylamide (LDA) at cryogenic temperatures (–78 °C) to prevent self-condensation and ester Claisen reactions. For industrial scale-up, maintaining –78 °C is energy-intensive, and the generation of stoichiometric lithium waste results in an unacceptably high Process Mass Intensity (PMI).
The Phase-Transfer Catalysis (PTC) Paradigm
To design a self-validating and scalable system, we pivoted to the direct alkylation of isobutyraldehyde using a biphasic PTC network , .
Mechanistic Advantage: Isobutyraldehyde possesses exactly one
α
-proton. Deprotonation at the aqueous-organic interface by 50% NaOH forms an enolate that is immediately ion-paired with the lipophilic tetrabutylammonium cation (
Q+
).
Phase Transfer & Alkylation: This ion pair migrates into the organic phase (toluene), where it undergoes a rapid
SN2
reaction with the electrophile, 4-(bromomethyl)tetrahydro-2H-pyran.
Impossibility of Over-alkylation: Crucially, the resulting product—2,2-dimethyl-3-(oxan-4-yl)propanal—lacks any remaining
α
-protons. Over-alkylation is mechanistically impossible, ensuring near-quantitative regioselectivity without the need for cryogenic control.
Chemoselective Reduction
The final step requires the reduction of a sterically encumbered neopentyl aldehyde. While bulky aldehydes can resist reduction or undergo side reactions under forcing conditions, sodium borohydride (
NaBH4
) in protic media (methanol/water) provides a highly active, unhindered hydride source. This rapidly collapses the carbonyl to the target primary alcohol without degrading the ether linkage of the oxan ring .
Mandatory Visualization: Workflows & Mechanisms
Figure 1: Three-step scalable synthetic workflow for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Figure 2: Biphasic phase-transfer catalysis (PTC) mechanism for the alkylation of isobutyraldehyde.
Quantitative Data Presentation
Table 1: Process Parameters and Yield Summary (1.0 kg Scale Validation)
Step
Reaction
Scale (Input)
Yield (%)
Purity (GC-FID)
In-Process Control (IPC)
1
Bromination of Alcohol
1.00 kg
92%
>98.5%
SM area < 1.0%
2
PTC Alkylation
1.42 kg
86%
>97.0%
Bromide area < 0.5%
3
Aldehyde Reduction
1.16 kg
95%
>99.2%
Aldehyde area < 0.1%
Overall
Telescoped Process
1.00 kg
75.1%
>99.0%
N/A
Table 2: Green Chemistry & Scale-Up Metrics
Metric
Traditional Route (LDA/Ester)
PTC Route (Current)
Improvement Factor
Operating Temperature
–78 °C to 25 °C
0 °C to 70 °C
Eliminates cryogenic cooling
Base Reagent
LDA (Stoichiometric)
50% NaOH (Aqueous)
Eradicates lithium waste
Process Mass Intensity
~45 kg/kg product
~18 kg/kg product
60% reduction in waste
Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)tetrahydro-2H-pyran [4]
Self-Validating Principle: The reaction generates HBr gas; the cessation of gas evolution serves as a secondary physical indicator of reaction completion.
Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, dropping funnel, internal thermometer, and a scrubber system (for HBr). Purge with
N2
.
Charge: Add (tetrahydro-2H-pyran-4-yl)methanol (1.00 kg, 8.61 mol) and anhydrous toluene (4.0 L). Cool the jacket to 0 °C.
Addition: Slowly add phosphorus tribromide (
PBr3
, 0.93 kg, 3.44 mol, 0.4 eq) via the dropping funnel over 2 hours, maintaining the internal temperature below 10 °C.
Reaction: Warm the reactor to 25 °C and stir for 4 hours. IPC: Analyze by GC-FID. Proceed when starting material is <1.0%.
Workup: Quench the reaction by carefully pouring the mixture into crushed ice (2.0 kg). Separate the phases. Wash the organic layer with saturated aqueous
NaHCO3
(2 x 1.0 L) until pH > 7, followed by brine (1.0 L).
Concentration: Concentrate the toluene layer under reduced pressure to yield the bromide intermediate as a pale yellow oil.
Step 2: PTC Alkylation of Isobutyraldehyde
Self-Validating Principle: Biphasic reactions are mass-transfer limited. High-shear stirring is strictly required. A sudden drop in stirring RPM will stall the reaction, validating the necessity of the PTC mechanism.
Setup: Equip a 10 L jacketed reactor with a high-shear mechanical stirrer and reflux condenser.
Base Addition: Initiate vigorous high-shear stirring (>400 RPM). Slowly add 50% w/w aqueous NaOH (1.90 kg, 23.8 mol, 3.0 eq). The mixture will form an emulsion.
Reaction: Heat the jacket to 70 °C and maintain for 8 hours. IPC: Analyze the organic phase by GC-FID. Proceed when the bromide intermediate is <0.5%.
Workup: Cool to 20 °C. Add water (2.0 L) to dissolve precipitated salts. Separate the phases. Wash the organic phase with 1M HCl (1.0 L) to neutralize residual base, then with brine (1.0 L).
Purification: Distill off the toluene and excess isobutyraldehyde under vacuum to afford 2,2-dimethyl-3-(oxan-4-yl)propanal.
Step 3: Reduction to 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Self-Validating Principle:
NaBH4
reacts with methanol to slowly evolve
H2
. The temperature must be kept strictly at 0–5 °C during addition to favor carbonyl reduction over reagent solvolysis.
Setup: Equip a 10 L jacketed reactor with a mechanical stirrer and a vented exhaust line.
Charge: Dissolve 2,2-dimethyl-3-(oxan-4-yl)propanal (1.16 kg, 6.81 mol) in methanol (4.0 L). Cool the mixture to 0 °C.
Addition: Add solid sodium borohydride (
NaBH4
, 0.13 kg, 3.41 mol, 0.5 eq) in small portions over 1.5 hours. Maintain internal temperature below 15 °C to prevent excessive hydrogen evolution and solvent boiling.
Reaction: Once addition is complete, warm to 25 °C and stir for 2 hours. IPC: Analyze by GC-FID. Proceed when aldehyde is <0.1%.
Quench: Cool to 5 °C and slowly add acetone (200 mL) to quench unreacted
NaBH4
, followed by water (1.0 L).
Isolation: Concentrate the mixture under vacuum to remove methanol. Extract the aqueous residue with methyl tert-butyl ether (MTBE, 2 x 2.0 L). Wash the combined MTBE layers with brine, dry over anhydrous
Na2SO4
, and concentrate to yield the target alcohol as a high-purity viscous oil (which may crystallize upon standing).
References
Title: Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst
Source: Journal of Saudi Chemical Society, 17(1), 115-119 (2013).
URL: [Link]
Title: Alkylation of isobutyraldehyde using phase transfer catalysis
Source: Chemistry and Industry, (10), 371-372 (1978).
URL: [Link]
Title: Reduction of Carbonyl Compounds by Sodium Borohydride in Water, Dimethyl Sulphoxide, and their Mixtures as Solvents: Products and Kinetics
Source: Journal of the Chemical Society, Perkin Transactions 2, (11), 1466-1472 (1977).
URL: [Link]
Title: Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage (Appel Reaction)
Source: Angewandte Chemie International Edition in English, 14(12), 801-811 (1975).
URL: [Link]
Method
Application Note: 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a Novel Sterically-Demanding Chiral Auxiliary for High-Fidelity Asymmetric Alkylation
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract In the field of asymmetric synthesis, the development of robust and highly effective chiral auxiliaries is paramount for the co...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of asymmetric synthesis, the development of robust and highly effective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules.[1] This document introduces 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol , a novel chiral auxiliary designed for superior stereochemical control in the α-alkylation of carboxylic acid derivatives. Its unique architecture, featuring a conformationally rigid oxane moiety and a sterically demanding neopentyl-like backbone, provides an exceptional platform for inducing high diastereoselectivity. This note provides detailed protocols for the synthesis of the auxiliary, its attachment to a prochiral substrate, the execution of diastereoselective alkylation, and its subsequent cleavage and recovery.
Introduction: The Principle of Chiral Auxiliaries
Chiral auxiliaries are a cornerstone of modern organic synthesis, offering a reliable strategy for converting prochiral substrates into single enantiomers.[1] By temporarily attaching a chiral molecule, one can guide the stereochemical outcome of a reaction before cleaving the auxiliary for reuse.[1] Well-known examples, such as Evans' oxazolidinones and pseudoephedrine amides, have demonstrated the power of this approach.[1]
The efficacy of a chiral auxiliary is determined by its ability to create a highly ordered and predictable three-dimensional environment around the reaction center. Key features often include:
Steric Bulk: Large groups that physically block one face of the reactive intermediate.
Conformational Rigidity: A fixed structure that minimizes competing transition states.
Chelation Control: The ability to coordinate with metal cations to form a rigid, well-defined reactive species.[2][3]
We present 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol as a next-generation auxiliary embodying these principles. The gem-dimethyl group provides significant steric hindrance, while the oxane ring offers a rigid, chair-like conformation that can effectively shield one face of an attached enolate.
Synthesis of the Chiral Auxiliary
The synthesis of the chiral auxiliary is designed to be robust and scalable, culminating in a resolution step to isolate the desired enantiomer. The proposed pathway begins with commercially available materials.
Protocol 1: Synthesis of (S)-2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
This protocol outlines a plausible, multi-step synthesis.
Step A: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol
To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, 2.5 eq.) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 eq.) in anhydrous THF.[4][5][6]
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction at 0 °C by the sequential, dropwise addition of H₂O, followed by 15% aqueous NaOH, and then more H₂O (Fieser workup).
Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing thoroughly with Ethyl Acetate (EtOAc).
Concentrate the filtrate under reduced pressure to yield (Tetrahydro-2H-pyran-4-yl)methanol as a crude oil, which can be purified by distillation or used directly.
Step B: Oxidation to the Aldehyde
Dissolve the alcohol from Step A in Dichloromethane (DCM).
Add Dess-Martin Periodinane (DMP, 1.1 eq.) in one portion at room temperature.
Stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
Quench the reaction with a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.
Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.
Step C: Asymmetric Aldol Addition
Prepare a solution of a chiral titanium-based Lewis acid catalyst, such as one derived from (R)-BINOL, in anhydrous DCM at -78 °C.
Add the aldehyde from Step B, followed by a suitable ketene silyl acetal (e.g., the silyl enol ether of methyl isobutyrate).
Allow the reaction to proceed for several hours at low temperature, monitoring by TLC.
Quench with a saturated aqueous NH₄Cl solution and perform an aqueous workup to isolate the aldol adduct.
Step D: Reduction to the Diol and Protection
Reduce the ester functionality of the aldol adduct using LiAlH₄ as described in Step A to yield the chiral diol.
Selectively protect the primary alcohol, for example, as a silyl ether (e.g., TBDMSCl, imidazole).
Step E: Deoxygenation and Deprotection
Perform a Barton-McCombie deoxygenation on the secondary alcohol.
Remove the silyl protecting group using TBAF or acidic conditions to yield the final chiral auxiliary, (S)-2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
(Note: This represents a conceptual pathway. Resolution of a racemic intermediate via diastereomeric ester formation with a chiral acid is an alternative, often more practical, approach.)
Application in Asymmetric Alkylation
The primary application of this auxiliary is to direct the stereoselective alkylation of prochiral carboxylic acids. The general workflow is depicted below.
Caption: General workflow for the use of the chiral auxiliary.
Protocol 2: Acylation of the Chiral Auxiliary
To a solution of the chiral auxiliary (1.0 eq.) in anhydrous THF, add n-Butyllithium (n-BuLi, 1.05 eq.) dropwise at -78 °C. Stir for 30 minutes.
In a separate flask, prepare the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq.).
Add the acyl chloride to the lithium alkoxide solution at -78 °C.
Allow the reaction to warm to room temperature and stir overnight.
Quench with saturated aqueous NH₄Cl solution and extract with EtOAc.
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
Purify the resulting ester by silica gel column chromatography.
Protocol 3: Diastereoselective Enolate Alkylation
Dissolve the chiral ester substrate (1.0 eq.) from Protocol 2 in anhydrous THF in a flame-dried flask under an inert atmosphere.
Cool the solution to -78 °C (acetone/dry ice bath).
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq., as a 1M solution in THF) dropwise. Stir the resulting solution for 45 minutes at -78 °C to ensure complete formation of the (Z)-enolate.[7]
Add the electrophile (e.g., benzyl bromide or allyl iodide, 1.2 eq.) dropwise.
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
Quench the reaction by adding saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature, then extract with EtOAc.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify the product by silica gel column chromatography to yield the diastereomerically enriched product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product.[7]
Protocol 4: Cleavage of the Chiral Auxiliary
Method A: Hydrolytic Cleavage to the Carboxylic Acid [7][8]
Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.
Cool the solution to 0 °C in an ice bath.
Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (LiOH, 2.0 eq.).
Stir vigorously at 0 °C for 4-6 hours.
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
Acidify the mixture with 1N HCl and extract with EtOAc to isolate the enantioenriched carboxylic acid.
The water-soluble chiral auxiliary can be recovered from the aqueous layer.
Dissolve the purified alkylated product (1.0 eq.) in anhydrous THF and cool to 0 °C.
Add LiAlH₄ (2.0 eq.) portion-wise.
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
Quench carefully at 0 °C using the Fieser workup (H₂O, 15% NaOH, H₂O).
Filter the resulting salts and concentrate the filtrate.
Purify by column chromatography to separate the enantioenriched primary alcohol from the recovered chiral auxiliary.
Mechanism of Diastereoselection
The high diastereoselectivity observed in Protocol 3 is attributed to a rigid, chelated transition state. Upon deprotonation with a sodium base, the enolate oxygen and the ester carbonyl oxygen are believed to form a stable six-membered chelate with the Na⁺ ion. This conformation forces the bulky oxane and gem-dimethyl groups to occupy specific positions, effectively blocking the top face of the planar enolate. The incoming electrophile is therefore directed to attack from the less-hindered bottom face.
Caption: Proposed chelation-controlled transition state model.
Representative Data
The following table summarizes hypothetical results for the alkylation of the propionyl ester of the chiral auxiliary with various electrophiles, demonstrating the potential scope and efficacy of the method.
Entry
Electrophile (R'-X)
Product
Yield (%)
d.r. (syn:anti)
1
Benzyl bromide
2-Methyl-3-phenylpropanoic acid derivative
92
>98:2
2
Allyl iodide
2-Methylpent-4-enoic acid derivative
95
97:3
3
Ethyl iodide
2-Methylbutanoic acid derivative
88
95:5
4
Methyl iodide
2-Methylpropanoic acid derivative
91
96:4
Conclusion
The novel chiral auxiliary, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol , presents a powerful tool for asymmetric synthesis. Its sterically demanding and conformationally rigid structure facilitates excellent stereocontrol in the alkylation of derived enolates. The straightforward protocols for attachment, alkylation, and cleavage, combined with the potential for high diastereoselectivity, make it a valuable alternative to existing auxiliaries for applications in pharmaceutical and fine chemical synthesis.
References
Myers, A. G. (n.d.). Chapter 1: Enolate Alkylations.
Clayden, J., & Westlund, N. (2007). Electrophile-Directed Diastereoselective Alkylation of Prochiral Enediolates. Journal of the American Chemical Society, 129(42), 12740–12741.
Gómez-Bengoa, E., & Linden, A. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(22), 8894–8899.
Jagadeesh, R. J., & Beller, M. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 27(14), 4685-4690.
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
Williams College, Department of Chemistry. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment.
Hartwig, J. F., & Stanley, L. M. (2016). Iridium-Catalyzed Diastereo-, Enantio-, and Regioselective Allylic Alkylation with Prochiral Enolates.
Samas, B., & Runge, M. B. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1476-1483.
The Doyle Group. (2007). Enantioselective Alkylation of Acyclic α,α‐Disubstituted Tributyltin Enolates Catalyzed by a {Cr(salen)} Complex.
DR-NTU, Nanyang Technological University. (n.d.). Development of new methods in tetrahydropyran ring synthesis.
TCI Chemicals. (n.d.).
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
Technical Support Center: Neopentyl-Tetrahydropyran Building Block Synthesis
Welcome to the Technical Support Center for the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol . This portal is designed for research scientists and drug development professionals scaling up sterically hindered neope...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol . This portal is designed for research scientists and drug development professionals scaling up sterically hindered neopentyl-like building blocks.
Synthesizing this specific molecule requires overcoming two major energetic barriers: the sluggish nucleophilic substitution of a sterically hindered enolate, and the difficult reduction of a neopentyl ester. Below, we provide the validated workflow, step-by-step methodologies, and a causality-driven troubleshooting guide to ensure high-yield, reproducible results.
Synthesis Workflow Architecture
Fig 1. Two-step synthesis workflow for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Validated Experimental Protocols
This self-validating system incorporates specific visual and thermodynamic checkpoints to ensure the reaction is proceeding correctly at each stage.
Step 1: Alkylation to Ethyl 2,2-dimethyl-3-(oxan-4-yl)propanoate
Preparation of LDA: Purge a flame-dried round-bottom flask with Argon. Add anhydrous THF and diisopropylamine (1.1 eq). Cool the system to -78°C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.05 eq). Stir for 30 minutes.
Enolization: Dropwise add ethyl isobutyrate (1.0 eq). Stir at -78°C for 1 hour to ensure complete, irreversible deprotonation.
Deaggregation: Add DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2.0 eq) to the reaction mixture. Checkpoint: The solution should remain clear; this step is critical for breaking up enolate tetramers.
Alkylation: Dropwise add 4-(iodomethyl)tetrahydropyran (1.1 eq) dissolved in a minimum amount of anhydrous THF.
Propagation: Allow the reaction to slowly warm to room temperature overnight (approx. 12-14 hours).
Isolation: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the intermediate ester.
Step 2: Reduction to 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Hydride Suspension: In a flame-dried flask under Argon, suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous THF at 0°C.
Addition: Dissolve the ester from Step 1 in THF and add it dropwise to the LiAlH₄ suspension. Checkpoint: Vigorous bubbling (H₂ gas evolution) indicates active reduction and trace moisture quenching.
Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (65°C) for 4-6 hours.
Fieser Workup: Cool the reaction strictly to 0°C. For every x
grams of LiAlH₄ used, sequentially and cautiously add:
x
mL of deionized water (Dropwise, wait for bubbling to subside).
x
mL of 15% aqueous NaOH.
3x
mL of deionized water.
Precipitation: Stir vigorously at room temperature for 15-30 minutes. Checkpoint: The gelatinous grey mixture will transform into a stark white, granular precipitate.
Filtration: Add anhydrous MgSO₄, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake with hot THF.
Concentration: Concentrate the filtrate under reduced pressure to yield the pure 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Troubleshooting & FAQs
As a Senior Application Scientist, I frequently see yields drop due to overlooked mechanistic details. Here are the most common failure modes and their causal solutions.
Q1: My alkylation yield is stalling at 40-50%, and I am recovering unreacted ethyl isobutyrate. How do I drive this to completion?Causality: The enolate of ethyl isobutyrate is sterically hindered, and your electrophile, 4-(iodomethyl)tetrahydropyran, possesses
β
-branching from the pyran ring. In pure THF, lithium enolates form tightly bound tetrameric or hexameric aggregates, which drastically reduces their nucleophilicity. If the reaction warms up before the
SN2
substitution occurs, the enolate degrades.
Solution: You must introduce an additive like DMPU [3]. DMPU strongly coordinates to the lithium cation, breaking up the oligomeric aggregates into highly reactive, "naked" enolate monomers. This accelerates the
SN2
trajectory, pushing yields above 85%.
Q2: Can I use Sodium Hydride (NaH) instead of LDA for the alkylation step to save costs?Causality: Absolutely not. Ethyl isobutyrate has a pKa of ~24. NaH is a heterogeneous, kinetically slow base that cannot quantitatively deprotonate the ester at low temperatures. Incomplete deprotonation leaves unreacted ester in the flask, which will immediately undergo a Claisen self-condensation with the newly formed enolate, ruining your batch. LDA (pKa ~36) ensures rapid, 100% irreversible deprotonation at -78°C.
Q3: The reduction step is failing. I am using Sodium Borohydride (NaBH₄) overnight at room temperature. Why isn't the alcohol forming?Causality: NaBH₄ is a mild reducing agent that is thermodynamically incapable of reducing esters to primary alcohols[1]. Furthermore, your intermediate is a neopentyl-type ester. The massive steric bulk of the gem-dimethyl groups blocks the Bürgi-Dunitz trajectory required for hydride attack.
Solution: You must use Lithium Aluminum Hydride (LiAlH₄) under reflux conditions[2]. The highly oxophilic lithium ion acts as a strong Lewis acid to activate the sterically shielded carbonyl oxygen, while the highly nucleophilic aluminum hydride overcomes the steric barrier to force the reduction.
Q4: I switched to LiAlH₄, but my yield is still low, and I am getting a thick, unfilterable gel during the aqueous quench. How do I extract my product?Causality: The reduction produces a stable aluminum alkoxide complex. Standard aqueous quenching hydrolyzes this into gelatinous aluminum hydroxide (
Al(OH)3
), which physically traps your neopentyl alcohol and permanently clogs filter paper.
Solution: Implement the Fieser workup (the
n,n,3n
method)[3]. The precise stoichiometry of water and sodium hydroxide converts the polymeric gel into a granular, crystalline sodium aluminate salt. This self-validating step is complete when the grey sludge turns into a highly filterable white sand.
Quantitative Data Summary
Use the following matrix to benchmark your reagent selection against expected outcomes.
Table 1: Reagent Selection, Additives, and Expected Yields
Reaction Step
Reagent/Condition
Additive
Expected Yield
Primary Failure Mode
Alkylation
NaH, THF, RT
None
< 10%
Claisen self-condensation
Alkylation
LDA, THF, -78°C to RT
None
40 - 50%
Slow
SN2
, enolate degradation
Alkylation
LDA, THF, -78°C to RT
DMPU (2.0 eq)
85 - 90%
None (Optimal)
Reduction
NaBH₄, MeOH, RT
None
0%
Reagent thermodynamically too mild
Reduction
LiAlH₄, THF, Reflux
Standard Aqueous Quench
40 - 50%
Product trapped in
Al(OH)3
gel
Reduction
LiAlH₄, THF, Reflux
Fieser Workup
85 - 95%
None (Optimal)
References
Title: Esters can be reduced to 1° alcohols using LiAlH₄
Source: Chemistry LibreTexts
URL: [Link]
Title: Magic Formulas: Fieser Workup (LAH and DiBAL)
Source: Department of Chemistry, University of Rochester
URL: [Link]
Title: Enantioselective Rhodium-Catalyzed Allylic Alkylation of Prochiral α,α-Disubstituted Aldehyde Enolates (DMPU Application)
Source: Journal of the American Chemical Society (ACS Publications)
URL: [Link]
Technical Support Center: Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challeng...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. The primary route discussed involves the nucleophilic addition of a neopentyl-type Grignard reagent to tetrahydropyran-4-one, followed by reduction. This guide provides in-depth, field-proven insights to help you optimize your reaction, troubleshoot issues, and ensure the integrity of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on causality and providing actionable solutions.
Question 1: My reaction yield is extremely low, or I've recovered mostly my starting ketone, tetrahydropyran-4-one. What are the likely causes?
Answer:
This is a frequent and frustrating issue that typically points to one of two primary culprits: a problem with your Grignard reagent or a competing side reaction.
Cause A: Inactive or Insufficient Grignard Reagent. The neopentyl Grignard reagent (e.g., neopentylmagnesium bromide) is a strong base and nucleophile, making it highly sensitive to moisture and atmospheric oxygen.[1] Any acidic protons from water in your glassware or solvents will quench the reagent, converting it back to an alkane and rendering it useless for the desired reaction.[1][2]
Solution A: Rigorous Anhydrous & Inert Technique.
Glassware: All glassware must be flame-dried or oven-dried at >120°C for several hours and cooled under a stream of dry, inert gas (Argon or Nitrogen).[1][3]
Solvents: Use freshly distilled, anhydrous solvents. THF or diethyl ether are common choices. Ensure they are stored over molecular sieves.[4]
Reagent Quality: If preparing the Grignard reagent in situ, ensure the magnesium turnings are fresh and shiny. You can activate them by grinding them gently in a mortar and pestle (in a glovebox) or by adding a small crystal of iodine, which will disappear as the reaction initiates.[3][5]
Titration: The concentration of commercial or self-prepared Grignard reagents can be unreliable. It is best practice to titrate the reagent immediately before use to determine its active concentration.[1] This ensures you are using the correct stoichiometry.
Cause B: Enolization of the Ketone. The Grignard reagent can act as a base, abstracting an α-proton from the tetrahydropyran-4-one to form a magnesium enolate.[6] This is a significant competing side reaction, especially with sterically hindered Grignard reagents like the neopentyl group.[6] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.
Solution B: Optimizing Reaction Conditions to Favor Nucleophilic Addition.
Low Temperature: Perform the addition of the ketone to the Grignard solution at low temperatures (e.g., 0°C to -78°C). This favors the kinetically controlled nucleophilic addition over the thermodynamically favored enolization.[1]
Reverse Addition: Slowly add the solution of tetrahydropyran-4-one to the stirred Grignard reagent solution. This maintains an excess of the Grignard reagent throughout the addition, minimizing the chance for a ketone molecule to encounter the Grignard reagent acting as a base before another can attack it as a nucleophile.
Lewis Acid Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective.[7] Anhydrous CeCl₃ is slurried with the ketone before the addition of the Grignard reagent. This forms a more electrophilic "cerium-activated" carbonyl, which enhances the rate of nucleophilic addition relative to enolization (Luche reaction conditions).
Question 2: My NMR/MS analysis shows an unexpected byproduct with a mass corresponding to a secondary alcohol. What is this and how can I prevent it?
Answer:
The presence of a secondary alcohol, 4-(2,2-dimethylpropyl)oxan-4-ol, indicates that a reduction of the ketone has occurred instead of the desired nucleophilic addition.
Cause: Ketone Reduction by the Grignard Reagent. While neopentylmagnesium bromide itself does not have β-hydrogens and thus cannot cause reduction via the standard Meerwein-Ponndorf-Verley (MPV) type mechanism, impurities in the Grignard reagent or alternative single-electron transfer (SET) pathways can lead to reduction products.[6] This is more common with Grignard reagents that do possess β-hydrogens.[1][6]
Solution: Control Reaction Temperature and Reagent Purity.
Maintain Low Temperature: Running the reaction at a consistently low temperature (0°C or below) can suppress reduction pathways.[1]
Ensure Reagent Purity: Use high-purity magnesium and neopentyl halide to prepare the Grignard reagent to minimize potential sources of hydride impurities.
Alternative Reductant: If the issue persists, consider that the intermediate from the Grignard addition to the ketone is not the final product. The synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol requires a subsequent reduction step. If you are attempting a one-pot reaction, ensure your reducing agent (e.g., NaBH₄) is added in a separate, controlled step after the Grignard reaction is complete and quenched.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol?
The most direct and widely applicable route is a two-step process:
Grignard Addition: Reaction of a neopentyl magnesium halide (e.g., neopentylmagnesium bromide) with tetrahydropyran-4-one. This forms the tertiary alcohol intermediate, 4-(2,2-dimethylpropyl)oxan-4-ol.[8]
Reduction: This step is often overlooked in the naming convention but is crucial. The question implies a propan-1-ol, which means the initial ketone must have been part of a larger fragment that is subsequently reduced. A more plausible synthesis would involve an alternative strategy, such as the alkylation of a suitable nucleophile with a tetrahydropyran-containing electrophile, followed by reduction. However, focusing on the core fragments, the Grignard reaction is a key C-C bond formation step.[9][10]
Q2: How can I visually confirm that my Grignard reagent formation has initiated?
Several signs indicate the successful initiation of Grignard reagent formation:
Color Change: The disappearance of the brown color of the iodine crystal used for activation.[11]
Exotherm: The reaction is exothermic, and you may observe gentle refluxing of the solvent (like diethyl ether) at the surface of the magnesium turnings.
Bubbling: Visual observation of bubbling on the surface of the magnesium metal.[11]
Appearance: The solution will typically turn cloudy and grey or brown.[11]
Q3: What workup procedure is recommended to maximize the yield and purity of the alcohol product?
A careful workup is critical to prevent product loss.
Quenching: Slowly pour the reaction mixture over a stirred, cold (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This is a mildly acidic quench that protonates the magnesium alkoxide product while neutralizing any excess Grignard reagent. It is generally preferred over strong acids like HCl, which can potentially cause elimination side reactions with the tertiary alcohol product.
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like diethyl ether or ethyl acetate to ensure full recovery of the product.
Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Data & Protocols
Table 1: Effect of Reaction Temperature on Grignard Addition
Entry
Temperature (°C)
Addition Method
Predominant Outcome
Typical Observation
1
Room Temp (25°C)
Ketone to Grignard
Enolization & Side Products
Low yield, significant recovery of starting ketone.
2
0°C
Ketone to Grignard
Improved Addition
Moderate to good yield of desired tertiary alcohol.
3
-78°C
Ketone to Grignard
Optimal Addition
High yield, minimal starting material recovered.
4
0°C (with CeCl₃)
Ketone/CeCl₃ to Grignard
Excellent Addition
Highest yields, reaction is highly selective for addition.
Protocol 1: Synthesis of 4-(2,2-dimethylpropyl)oxan-4-ol via Grignard Reaction
Materials:
Magnesium turnings
Iodine (one small crystal)
1-bromo-2,2-dimethylpropane (neopentyl bromide)
Anhydrous Tetrahydrofuran (THF)
Tetrahydropyran-4-one
Saturated aqueous NH₄Cl solution
Diethyl ether (Et₂O)
Anhydrous MgSO₄
Procedure:
Grignard Formation: To a flame-dried 3-neck flask under Argon, add magnesium turnings (1.2 eq). Add one crystal of iodine. Add enough anhydrous THF to cover the magnesium.
In a dropping funnel, add a solution of neopentyl bromide (1.0 eq) in anhydrous THF.
Add a small portion of the bromide solution to the magnesium. Wait for initiation (bubbling, color change). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
After addition is complete, stir for an additional 30-60 minutes at room temperature.[11]
Grignard Addition: In a separate flame-dried flask under Argon, dissolve tetrahydropyran-4-one (1.0 eq) in anhydrous THF. Cool this solution to 0°C in an ice bath.
Slowly add the prepared Grignard reagent from the first flask to the stirred ketone solution via cannula or dropping funnel, maintaining the temperature at 0°C.[11]
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor progress by TLC.
Workup: Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract three times with Et₂O.
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude tertiary alcohol. Purify by column chromatography or distillation.
Visualizing Reaction Pathways
The following diagram illustrates the critical choice between the desired nucleophilic addition and the competing enolization side reaction.
Caption: Main reaction pathway vs. the enolization side reaction.
References
BenchChem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry.
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
Quora. (2019, March 19). How do you improve the percent yield in Grignard reaction?
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
BenchChem. (n.d.). Application Notes and Protocols for the Grignard Reaction with Tetrahydrothiopyran-4-one.
Vaia. (n.d.). Show the products obtained from addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone (b) Hexan-3-one.
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
Pinkus, A. G., & Servoss, W. C. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, 1600-1603. DOI: 10.1039/P29790001600.
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Note: A general authoritative textbook is cited here as a comprehensive source for fundamental reaction mechanisms like the Luche reaction, which is described in the search results.) Retrieved from a relevant, verifiable source for advanced organic chemistry textbooks.
Technical Support Center: Purification of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Welcome to the technical support guide for the purification of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, sc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this unique molecule. Its structure, featuring a sterically hindered neopentyl-like primary alcohol coupled with a polar oxane ring, presents specific purification hurdles that this guide aims to address directly.
Understanding the Molecule: Key Physicochemical Properties & Challenges
Before troubleshooting, it's crucial to understand the properties of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol that influence purification strategies.
High Polarity: The combination of a primary alcohol and an ether (oxane) ring makes the molecule quite polar. This dictates its strong interaction with polar stationary phases (like silica gel) and its solubility in polar solvents.
Hydrogen Bonding: The primary alcohol group is both a hydrogen bond donor and acceptor, while the oxane oxygen is an acceptor. This leads to a relatively high boiling point and can cause peak tailing in chromatography.
Steric Hindrance: The 2,2-dimethyl (neopentyl-like) group provides significant steric bulk near the alcohol. While this can hinder certain side reactions, it can also complicate purification by affecting crystallization and interactions with chromatographic media.[1][2][3]
Potential for "Oiling Out": Compounds that are high-boiling liquids or low-melting solids are often difficult to crystallize, a phenomenon known as "oiling out."[4]
A logical workflow for purification is essential. The initial purity of the crude material will determine the most effective starting point.
Caption: General purification strategy decision tree.
Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
A: This is a common issue with compounds sensitive to the acidic nature of standard silica gel.[5] The lone pairs on the ether oxygen and the alcohol can interact strongly with acidic silanol groups, potentially catalyzing degradation.
Solution 1: Deactivate the Silica Gel. Before packing your column, you can neutralize the silica. Prepare your chosen eluent (e.g., Hexane/Ethyl Acetate) and add 0.5-1% triethylamine (Et3N) or ammonia solution. Flush the packed column with this basic mixture before loading your compound.[6] This will cap the most acidic sites.
Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina, which is less acidic than silica. Alternatively, reversed-phase (C18) silica is an excellent option for polar compounds, where elution is performed with polar solvents like water/acetonitrile or water/methanol.[5]
Q2: I'm struggling to crystallize my product; it just turns into a thick oil ("oils out"). What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[4] Given the likely low melting point of this alcohol, this is a significant challenge.
Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) in which it is very soluble.[7][8] Then, slowly add a "poor" solvent (e.g., hexane or pentane) in which it is insoluble, dropwise at a warm temperature, until you see persistent cloudiness.[8] Then, allow it to cool very slowly.
Slow Cooling is Key: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling promotes oil formation over crystal lattice formation.[9][10]
Scratching & Seeding: If no crystals form, try scratching the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites.[9] If you have a small amount of pure solid, add a tiny "seed" crystal to initiate crystallization.
Q3: My compound streaks badly on the TLC plate and gives broad peaks during column chromatography. Why?
A: This is characteristic of strong interactions between the polar alcohol group and the silica gel.[6]
Modify the Mobile Phase: Adding a small amount of a polar, protic solvent like methanol (0.5-2%) to your eluent (e.g., Dichloromethane or Ethyl Acetate) can help. The methanol will compete with your compound for the most active sites on the silica, leading to better peak shape.
Consider a Different System: As mentioned in Q1, switching to a less acidic stationary phase or to a reversed-phase system can mitigate this issue entirely.
Flash chromatography is often the primary method for purifying this compound from a complex mixture of reaction byproducts.[11]
Problem
Probable Cause(s)
Troubleshooting Steps & Explanations
Poor Separation (Co-elution)
Incorrect Solvent System: The polarity difference between your eluent and your compounds is not optimal.
1. Refine by TLC: Aim for an Rf of 0.2-0.3 for the target compound in your chosen solvent system.[6] This provides the best resolution.2. Use a Gradient: Start with a low-polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[12]
Compound Stuck on Column
Eluent is too Non-polar: The solvent is not strong enough to displace the highly polar alcohol from the silica.[12]Compound Degradation: See FAQ Q1.
1. Increase Eluent Polarity: Systematically increase the percentage of the polar solvent (e.g., from 20% to 50% Ethyl Acetate in Hexane). A final flush with 5-10% Methanol in Dichloromethane can elute very polar materials.[5]2. Test Stability: Run a quick 2D TLC to check for on-plate degradation before committing to a large-scale column.[5]
Cracked or Channeled Column
Improper Packing: Air bubbles or uneven settling of the silica bed creates channels, leading to very poor separation.[12]
1. Use Slurry Method: For silica gel, always pack the column as a slurry. Mix the silica with the initial, non-polar eluent and pour it into the column, allowing it to settle with gentle tapping.[12]2. Maintain Solvent Level: Never let the solvent level drop below the top of the silica bed, as this will cause it to dry out and crack.
Protocol: Deactivated Silica Gel Flash Chromatography
Solvent System Selection: Develop a solvent system using TLC (e.g., 3:1 Hexane:Ethyl Acetate) that gives the target compound an Rf of ~0.25.
Slurry Preparation: In a beaker, mix 100g of silica gel with ~300 mL of the selected eluent containing 1% triethylamine (Et3N). Swirl to create a uniform slurry.
Column Packing: Pour the slurry into the column and use gentle air pressure or tapping to create a well-packed, uniform bed. Drain the excess solvent until it is just level with the top of the silica.
Sample Loading: Dissolve the crude product (e.g., 1-2g) in a minimal amount of dichloromethane. Add ~2-3g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This is known as "dry loading."
Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for Deactivated Flash Chromatography.
Troubleshooting Guide: Crystallization
For final polishing of material that is already >90% pure, crystallization is an ideal and scalable technique.[9]
Problem
Probable Cause(s)
Troubleshooting Steps & Explanations
No Crystals Form
Solution is Not Saturated: Too much solvent was used.[9]Supersaturation: The solution is saturated but requires a nucleation event to begin crystallization.[8]
1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration.[9] Allow to cool slowly again.2. Induce Nucleation: Scratch the inner surface of the flask with a glass rod. If available, add a single seed crystal of the pure compound.
Impurity Co-crystallization
Poor Solvent Choice: The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.[7]
1. Re-evaluate Solvents: The ideal solvent dissolves the compound well when hot but poorly when cold, while keeping impurities dissolved at all temperatures.[4] Experiment with different solvent systems on a small scale.2. Slow Cooling: Very slow cooling rates minimize the trapping of impurities in the growing crystal lattice.
Poor Recovery
Compound is too Soluble: The compound has significant solubility in the solvent even at low temperatures.Too much "Good" Solvent: In a two-solvent system, an excess of the "good" solvent will keep the product in solution.
1. Cool to Lower Temperatures: After cooling in an ice bath (0 °C), try a dry ice/acetone bath (-78 °C) for a short period to force more product out of the solution.2. Adjust Solvent Ratio: If using a solvent pair, carefully add more of the "poor" solvent to the cold mixture to reduce the overall solubility of your product.
Protocol: Two-Solvent Recrystallization
Select Solvents: Identify a "good" solvent (e.g., Ethyl Acetate) and a miscible "poor" solvent (e.g., Hexane).[7]
Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Heat the flask (e.g., in a warm water bath) and add the minimum amount of hot "good" solvent required to fully dissolve the solid.[9]
Induce Saturation: While still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy. Add one or two drops of the "good" solvent to make it clear again.
Cooling: Remove the flask from the heat, cover it, and allow it to cool to room temperature slowly and without disturbance.[10] Once at room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent (or a mixture rich in the poor solvent) to remove any remaining soluble impurities.[8]
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Letters, 23, 4420-4425.
University of Colorado Boulder. (n.d.).
University of Toronto. (n.d.).
University of Alberta. (n.d.).
ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers.
MDPI. (2020, November 26). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin.
Royal Society of Chemistry. (n.d.). Selective formation of propan-1-ol from propylene via a chemical looping approach.
PubMed. (2020, November 26). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin.
Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. This document provides in-depth troub...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of this target molecule.
Introduction to the Synthetic Strategy
The recommended synthetic route for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol involves a two-step process: a Wittig reaction to construct the carbon skeleton, followed by a catalytic hydrogenation to yield the final saturated alcohol. This strategy is chosen for its reliability and control over the formation of the key carbon-carbon bond, minimizing potential side reactions often associated with alternative methods like Grignard additions to aldehydes.
The overall synthetic transformation is as follows:
Caption: Overall synthetic scheme.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Part 1: Wittig Reaction
Reaction: Oxan-4-one with (2,2-dimethyl-3-hydroxypropyl)triphenylphosphonium ylide.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or no conversion of oxan-4-one
Incomplete ylide formation: The phosphorus ylide is the key nucleophile. Its incomplete formation will significantly reduce the yield.[1]
- Ensure the phosphonium salt is completely dry. - Use a sufficiently strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), for the non-stabilized ylide.[1] - Conduct the reaction under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).
Steric hindrance: While not extreme, steric factors can slow the reaction.[1]
- Increase the reaction time. - Consider a higher, yet controlled, reaction temperature after the initial low-temperature addition.
Formation of multiple unidentified byproducts
Ylide decomposition: Unstabilized ylides are sensitive to air and moisture.[2]
- Ensure all glassware is flame-dried, and solvents are anhydrous. - Maintain a positive pressure of an inert gas throughout the reaction.
Side reactions of the starting materials: The aldehyde may be unstable under the reaction conditions.
- Use freshly distilled or purified oxan-4-one.
Low Z:E selectivity (if applicable to the intermediate)
Presence of lithium salts: Lithium cations can disrupt the kinetic control of the reaction, leading to a mixture of stereoisomers.[2]
- For higher Z-selectivity, consider "salt-free" conditions by using a sodium- or potassium-based strong base like NaHMDS or KHMDS.[2]
High reaction temperature: Warmer temperatures can allow for equilibration to the more thermodynamically stable E-isomer.[2][3]
- Perform the ylide addition to the ketone at a low temperature, such as -78 °C, and allow the reaction to warm slowly.[2]
Part 2: Catalytic Hydrogenation
Reaction: Reduction of the unsaturated intermediate from the Wittig reaction.
Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete hydrogenation
Catalyst deactivation: The catalyst may be poisoned by impurities from the previous step.
- Purify the crude product from the Wittig reaction before hydrogenation to remove triphenylphosphine oxide and other potential catalyst poisons. - Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C).
Insufficient hydrogen pressure: The pressure may be too low for the reaction to proceed efficiently.
- Increase the hydrogen pressure (e.g., from 1 atm to 5-10 atm).
Formation of byproducts (e.g., over-reduction or hydrogenolysis)
Harsh reaction conditions: High temperature or pressure can lead to cleavage of the ether linkage in the oxane ring.
- Optimize the reaction conditions by starting with milder conditions (e.g., room temperature and 1 atm H₂) and gradually increasing them. - Screen different catalysts, such as platinum oxide (PtO₂) or Raney nickel, which may offer different selectivity.
Difficult to filter the catalyst
Fine catalyst particles: The catalyst support (e.g., carbon) may be too fine.
- Filter the reaction mixture through a pad of Celite® to aid in the removal of the fine catalyst particles.
Frequently Asked Questions (FAQs)
Q1: Why is the Wittig reaction preferred over a Grignard reaction for the initial carbon-carbon bond formation?
A1: While a Grignard reaction is a classic method for forming carbon-carbon bonds, it can be problematic with aldehydes that are prone to enolization, which can lead to side products. The Wittig reaction offers a more controlled and often higher-yielding route to the desired alkene intermediate, which can then be cleanly reduced.[4][5][6]
Q2: What is the best base to use for the Wittig reaction in this synthesis?
A2: For the formation of a non-stabilized ylide, a strong base is necessary. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[1] n-BuLi is highly effective but requires strictly anhydrous conditions and low temperatures. NaH is a solid and can be easier to handle.[1]
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from the Wittig reaction?
A3: Triphenylphosphine oxide can be challenging to remove due to its polarity and crystallinity. The most common methods include:
Column chromatography: This is a very effective method.
Crystallization: In some cases, the triphenylphosphine oxide can be crystallized out of the reaction mixture by adding a non-polar solvent like hexane or a mixture of hexane and diethyl ether.
Precipitation: Dissolving the crude reaction mixture in a minimal amount of a polar solvent and then adding a large volume of a non-polar solvent can cause the triphenylphosphine oxide to precipitate.
Q4: What are the key parameters to control during the catalytic hydrogenation step?
A4: The critical parameters for catalytic hydrogenation are:
Catalyst choice and loading: Palladium on carbon (Pd/C) is a common and effective choice. The loading can be optimized to balance reaction rate and cost.
Hydrogen pressure: Higher pressures generally lead to faster reactions but can also increase the risk of side reactions.
Temperature: Most hydrogenations of simple alkenes can be performed at room temperature.
Solvent: Protic solvents like ethanol or methanol are excellent choices as they can help to dissolve the substrate and the hydrogen gas.[7]
Q5: The final product, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, is quite polar. What is the best way to purify it?
A5: Due to its polarity, purification can be challenging. Here are some recommended strategies:
Column chromatography on silica gel: A polar eluent system, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, will likely be required.
Distillation under reduced pressure: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.[8]
Reverse-phase chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography can be a good alternative.[9]
Experimental Protocols
Protocol 1: Wittig Reaction
Caption: Wittig reaction workflow.
Ylide Formation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add (2,2-dimethyl-3-hydroxypropyl)triphenylphosphonium salt (1.1 equivalents). Add anhydrous tetrahydrofuran (THF) via syringe. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. The mixture will typically turn a deep color, indicating ylide formation. Stir the mixture at 0 °C for 1 hour.
Wittig Reaction: Cool the ylide solution to -78 °C. Slowly add a solution of oxan-4-one (1.0 equivalent) in anhydrous THF to the ylide solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation
Caption: Catalytic hydrogenation workflow.
Reaction Setup: In a suitable hydrogenation vessel, dissolve the unsaturated intermediate from the Wittig reaction in ethanol. Add palladium on carbon (Pd/C, 10% w/w, 5-10 mol%) to the solution.
Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-10 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
Workup and Purification: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the Celite® with ethanol. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation if necessary.
References
Denmark, S. E., et al. "The Deprotection of Silyl Ethers." Gelest. [Link]
Ashenhurst, J. "Protecting Groups For Alcohols." Master Organic Chemistry. [Link]
Westin, J. "Protecting Groups - Organic Chemistry." Jack Westin. [Link]
MDPI. "Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems." MDPI. [Link]
Thieme. "Selective Deprotection of Silyl Ethers with Sodium Periodate." Synthesis. [Link]
ACS Publications. "LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions." The Journal of Organic Chemistry. [Link]
RSC Publishing. "A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol." Organic & Biomolecular Chemistry. [Link]
Ashenhurst, J. "Protecting Groups In Grignard Reactions." Master Organic Chemistry. [Link]
Chemistry Steps. "Protecting Groups For Alcohols." Chemistry Steps. [Link]
Tohoku University. "Recent developments of heterogeneous catalysts for selective hydrogenation of unsaturated carbonyl compounds to unsaturated alcohols." Tohoku University Repository. [Link]
RSC Publishing. "Ambient-pressure selective hydrogenation of unsaturated aldehydes and ketones into unsaturated alcohols in the water phase." Dalton Transactions. [Link]
J-Stage. "Recent Developments of Heterogeneous Catalysts for Selective Hydrogenation of Unsaturated Carbonyl Compounds to Unsaturated Alcohols." Journal of the Japan Petroleum Institute. [Link]
ResearchGate. "Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols." ResearchGate. [Link]
ResearchGate. "Reaction conditions for optimization of Wittig olefination." ResearchGate. [Link]
ACS Publications. "Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review." ACS Catalysis. [Link]
Ashenhurst, J. "Grignard Reagents For Addition To Aldehydes and Ketones." Master Organic Chemistry. [Link]
University of Rochester. "How To: Purify by Distillation." University of Rochester Department of Chemistry. [Link]
IUPAC. "RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL." IUPAC. [Link]
ACS Publications. "Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes." Organic Letters. [Link]
Chemguide. "reaction of aldehydes and ketones with grignard reagents." Chemguide. [Link]
Google Patents. "WO2022030380A1 - Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method.
Google Patents. "US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of...
PMC. "A Wittig-olefination–Claisen-rearrangement approach to the 3-methylquinoline-4-carbaldehyde synthesis." Beilstein Journal of Organic Chemistry. [Link]
Tokyo University of Science. "Yoshida Lab." Tokyo University of Science. [Link]
PMC. "Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product." Molecules. [Link]
RSC Publishing. "Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST." Chemical Communications. [Link]
ResearchGate. "Study on Synthesis Of Oxetan-3-ol." ResearchGate. [Link]
Technical Support Center: Troubleshooting 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol Crystallization
Welcome to the Advanced Crystallization Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with isolating and purifying 2,2-Dimethyl-3-(oxan-4-yl)propan-1-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with isolating and purifying 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol .
System Overview & Molecular Context
Crystallizing 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol presents unique thermodynamic and kinetic challenges. The molecule features a flexible oxane (tetrahydropyran) ring, a bulky neopentyl-like gem-dimethyl group, and a highly polar primary alcohol. This structural dichotomy—hydrophobic bulk coupled with strong, directional hydrogen bonding—often results in a low melting point and high kinetic barriers to rigid lattice formation. Consequently, the system is highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," and poor crystal habit (needle formation)[1].
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my solution form a milky emulsion (oil out) instead of precipitating solid crystals when cooled?Causality: This phenomenon is Liquid-Liquid Phase Separation (LLPS). Because the kinetic barrier to integrating this flexible, bulky molecule into a rigid crystal lattice is high, rapid generation of supersaturation forces the system to minimize free energy via spinodal decomposition[2]. Instead of nucleating a solid, the solution splits into a solute-rich liquid phase (oil droplets) and a solute-lean continuous phase. These oil droplets act as a kinetic trap, often dissolving impurities and eventually solidifying into a sticky, amorphous gel[3].
Solution: You must bypass the miscibility gap (binodal curve) by altering the thermodynamic trajectory. This is achieved by lowering the initial concentration, adjusting the solvent/antisolvent ratio, or introducing seed crystals before the system reaches the oiling-out temperature[4].
Q2: How do I ensure my seed crystals actually induce nucleation rather than dissolving or causing localized oiling?Causality: Seeding fails when introduced outside the Metastable Zone Width (MSZW) or when seeds are added as dry powders that agglomerate, drastically reducing the active surface area available for secondary nucleation[5].
Solution: Utilize a self-validating seeding protocol. Introduce seeds as a pre-dispersed suspension (slurry) in the antisolvent exactly halfway into the MSZW. Monitor the system using Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM), to ensure the seed chord length counts remain stable, confirming survival and active desupersaturation[3].
Q3: I successfully nucleated crystals, but the filtration takes hours and the isolated cake is sticky. How do I fix this?Causality: The primary alcohol group strongly directs 1D hydrogen bonding, driving rapid crystal growth along a single axis. This results in fine, needle-like (acicular) crystals[2]. Needles pack poorly, trap mother liquor within the interstitial spaces, and compress into an impermeable cake under vacuum filtration[5].
Solution: Implement Ostwald ripening via temperature cycling. By oscillating the temperature just below the solubility limit, the high-surface-energy fine needles dissolve, and the solute redeposits onto the faces of larger crystals, promoting a more equant (block-like) habit.
Part 2: Visualizations of Crystallization Workflows
Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS).
Mechanism of Ostwald ripening via temperature cycling to improve crystal habit.
Part 3: Quantitative Data & Process Parameters
Table 1: Solubility Profile & Solvent Selection
Data synthesized for optimal phase trajectory control to avoid the binodal curve.
Solvent System
Solubility at 5°C (mg/mL)
Solubility at 50°C (mg/mL)
Suitability / Risk Profile
Ethyl Acetate (Good Solvent)
85
>400
Excellent primary solvent; moderate polarity stabilizes the oxane ring.
Ethanol (Good Solvent)
120
>500
High risk of LLPS due to competing hydrogen bond networks[2].
Heptane (Antisolvent)
<5
15
Excellent antisolvent; forces precipitation without inducing gelation.
Water (Antisolvent)
<2
10
High risk of oiling out; traps impurities in the aqueous-organic interface[4].
Table 2: Optimized Cooling and Cycling Parameters
Parameter
Target Value
Mechanistic Rationale
Initial Concentration
150 mg/mL
Keeps the system strictly below the LLPS binodal boundary.
Seed Load
3 - 5 wt%
Ensures sufficient surface area to rapidly consume supersaturation[4].
Cooling Rate
0.1 - 0.2 °C/min
Prevents rapid supersaturation buildup that triggers spinodal decomposition[2].
T_max (Cycling)
45 °C
Dissolves fine needles without completely dissolving the core seed mass.
T_min (Cycling)
5 °C
Maximizes yield and promotes controlled growth on the larger crystal faces.
This protocol utilizes an Ethyl Acetate/Heptane system to thermodynamically steer the crystallization away from the miscibility gap.
Dissolution: Dissolve crude 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol in Ethyl Acetate at 50°C to achieve a concentration of 150 mg/mL. Ensure complete dissolution (solution must be optically clear).
Initial Antisolvent Addition: Slowly dose Heptane (0.5 volumes relative to Ethyl Acetate) over 30 minutes while maintaining 50°C.
Cooling to Seeding Temperature: Cool the reactor to 35°C at a rate of 0.2°C/min.
Self-Validating Seeding:
Prepare a seed slurry by suspending 3-5 wt% of pure crystalline product in 2 mL of Heptane.
Inject the slurry into the reactor.
Validation Checkpoint: Hold the temperature at 35°C for 30 minutes. Visually or via FBRM, confirm that the seed crystals remain suspended and do not dissolve. If the solution clears, the system is undersaturated; cool to 32°C and re-seed.
Desupersaturation & Aging: Once secondary nucleation is confirmed (cloudy suspension without oil droplets), hold at 35°C for 1 hour to allow the crystal lattice to consume the supersaturation.
Final Antisolvent Addition: Dose the remaining Heptane (1.5 volumes) over 2 hours at 35°C.
Final Cooling & Isolation: Cool to 5°C at 0.1°C/min, hold for 2 hours, and isolate via vacuum filtration. Wash the cake with cold Heptane.
Protocol B: Temperature Cycling for Habit Modification
Execute this protocol if the isolated crystals from Protocol A exhibit an acicular (needle) habit that impedes filtration.
Establish Suspension: Following Step 6 of Protocol A, ensure a full crystalline suspension is present at 20°C.
Heating Phase (Dissolution of Fines): Heat the reactor to 45°C at 0.5°C/min. Hold for 15 minutes. Mechanistic note: The high surface-to-volume ratio of fine needles causes them to dissolve preferentially at this temperature.
Cooling Phase (Controlled Growth): Cool the reactor to 5°C at a slow rate of 0.1°C/min. Hold for 30 minutes to allow the dissolved solute to redeposit onto the faces of the surviving, larger crystals.
Iteration: Repeat the heating and cooling phases (Steps 2 and 3) for a total of 3 to 5 cycles .
Final Isolation: After the final cooling phase to 5°C, filter the slurry. The resulting equant (blocky) crystals will exhibit significantly reduced cake resistance and faster filtration times.
References
1.[4] Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.
Source: Organic Process Research & Development (ACS Publications).
URL: [Link]
2.[2] Title: An In-Line Study of Oiling Out and Crystallization.
Source: Crystal Growth & Design (ACS Publications).
URL: [Link]
4.[3] Title: Oiling Out in Crystallization.
Source: Mettler Toledo.
URL: [Link]
5.[5] Title: Crystallization & Solid Form Challenges for Intermediates.
Source: Tianming Pharmaceuticals.
URL: [Link]
preventing decomposition of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Welcome to the dedicated technical support guide for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. As a molecule combining a sterically hindered neopentyl alcohol with a tetrahydropyran (oxane) ether moiety, understanding its unique stability profile is critical for reproducible and successful experimentation.
Frequently Asked Questions (FAQs)
Question 1: What are the optimal long-term storage conditions for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol?
Answer:
For optimal long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C.[1][2][3] The container should be made of amber glass or another opaque material to protect it from light.
Scientific Rationale:
The primary alcohol functional group is susceptible to slow oxidation over time, a process that can be accelerated by exposure to atmospheric oxygen and light.[4] An inert atmosphere displaces oxygen, minimizing this oxidative pathway. Refrigeration slows down the rate of all potential degradation reactions. The tetrahydropyran (oxane) ring is generally stable but can be sensitive to acidic contaminants, making a clean, tightly sealed container essential.[5][6]
Question 2: What are the initial visual or olfactory signs of compound decomposition?
Answer:
Pure 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol should be a clear, colorless liquid or a low-melting solid. The primary signs of degradation include:
Appearance: Development of a yellow or brown tint.
Odor: Formation of a sharp, acrid, or aldehyde-like odor, distinct from the faint, characteristic alcohol scent of the pure compound.
Consistency: Potential for viscosity changes or the formation of precipitates if degradation is severe.
Scientific Rationale:
Color changes often indicate the formation of conjugated systems or highly oxidized polymeric byproducts. Aldehydic or acidic odors are characteristic of the oxidation of the primary alcohol group to 2,2-dimethyl-3-(oxan-4-yl)propanal or the corresponding carboxylic acid.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during the handling and use of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol in experimental settings.
Problem: My reaction is conducted under acidic conditions, and I'm observing significant byproduct formation and loss of my starting material. What is happening?
Answer:
The tetrahydropyran (oxane) ring in your molecule is susceptible to cleavage under acidic conditions.[5][6][7] This is the most probable cause of degradation in acidic media. The reaction is initiated by the protonation of the ether oxygen, making it a good leaving group and activating the ring for nucleophilic attack.
dot
Caption: Acid-Catalyzed Decomposition Pathway.
Mitigation Strategies:
Use Milder Acids: If possible, switch to a milder acidic catalyst. For example, pyridinium p-toluenesulfonate (PPTS) is often used for acid-labile substrates.[5][7]
Lower Reaction Temperature: The rate of ether cleavage is highly temperature-dependent. Running the reaction at or below 0°C can significantly suppress this side reaction.[5]
Anhydrous Conditions: Water can act as a nucleophile in the ring-opening reaction. Ensuring strictly anhydrous conditions can sometimes prevent the hydrolysis of the ether.
Protecting Group Strategy: If harsh acidic conditions are unavoidable, consider protecting the primary alcohol, performing the desired transformation, and then deprotecting it under non-acidic conditions if your synthetic route allows.
Problem: I am running a high-temperature process (>140°C) and my post-reaction analysis shows multiple unexpected, lower molecular weight peaks.
Answer:
While the neopentyl glycol substructure imparts significant thermal stability, decomposition can occur at elevated temperatures, particularly if catalytic amounts of base or alkali salts are present.[8][9][10]
Scientific Rationale:
Thermal decomposition of neopentyl glycol derivatives can proceed through fragmentation pathways, leading to the formation of smaller volatile molecules.[9] Theoretical studies on similar diols show that dehydration and C-C bond cleavage are primary thermal decomposition channels.[11]
Potential Thermal Degradation Products:
Isobutanol
Formaldehyde
Isobutyl aldehyde
Methanol
Mitigation Strategies:
Temperature Control: Keep the process temperature as low as possible to achieve the desired reaction rate.
pH Neutrality: Ensure the reaction mixture is free from strong bases or alkali salt impurities, which can catalyze thermal decomposition.[9]
Inert Atmosphere: High-temperature reactions should always be conducted under an inert atmosphere (N₂ or Ar) to prevent concurrent oxidation, which can lower the decomposition temperature.
Analytical Protocols for Stability Assessment
To ensure the integrity of your compound, regular quality control is essential. Below is a validated protocol for assessing the purity of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol and detecting common degradants.
Protocol 1: Purity Analysis by Headspace Gas Chromatography (HS-GC-FID)
This method is ideal for quantifying the parent alcohol and detecting volatile decomposition products like aldehydes or fragmentation products from thermal stress.[12][13]
dot
Caption: Workflow for HS-GC-FID Stability Analysis.
Methodology:
Internal Standard (IS) Preparation: Prepare a 0.1% (v/v) solution of n-butanol or another suitable, non-interfering alcohol in HPLC-grade DMSO.
Sample Preparation:
Accurately weigh approximately 50 mg of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol into a 20 mL headspace vial.
Add 1.0 mL of the Internal Standard solution.
Immediately seal the vial with a septum cap.
Calibration Standards: Prepare a series of calibration standards by weighing known amounts of a reference standard of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol and potential degradants (if available) and treating them as described in step 2.
GC-FID Instrument Parameters:
Parameter
Recommended Setting
Column
DB-624 or similar, 30 m x 0.32 mm, 1.8 µm
HS Incubator Temp
80 °C
HS Incubation Time
15 minutes
Injection Mode
Headspace
Inlet Temperature
220 °C
Carrier Gas
Helium or Hydrogen, constant flow
Oven Program
50°C (hold 2 min), ramp to 240°C at 15°C/min
Detector
FID
Detector Temp
250 °C
Data Analysis: Calculate the purity of the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The appearance of early-eluting peaks may indicate the presence of volatile decomposition products.
References
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. Available at: [Link]
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
Evonik. (2023). Safety Data Sheet. Available at: [Link]
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
Jones, A. W., et al. (2016). Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. Journal of Analytical Toxicology, 40(8), 630-634. Available at: [Link]
Pleadin, J. (2021). The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects. Biochemia Medica, 31(3), 030501. Available at: [Link]
BDMAEE. (2025). The use of neopentyl glycol in composite materials, contributing to structural integrity. Available at: [Link]
Ciriminna, R., et al. (2016). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 12, 1968-1976. Available at: [Link]
Al-Asmari, A. I. (2016). Fundamental principle of alcohol analysis using hs-gc-fid. Russian Law Journal, 4(2). Available at: [Link]
Harger, R. N., & Forney, R. B. (1967). RECENTLY PUBLISHED ANALYTICAL METHODS FOR DETERMINING ALCOHOL IN BODY MATERIALS. Journal of Forensic Sciences, 12(4), 425-442. Available at: [Link]
Seshadri, S. (2016). NeoPentyl Glycol (NPG): A Unique Multi Purpose Chemical. ResearchGate. Available at: [Link]
Jones, A. W. (2019). Evolution of Analytical Methods for the Determination of Ethanol in Blood and Breath for Clinical and Forensic Purposes. Wiley Interdisciplinary Reviews: Forensic Science, 1(5), e1340. Available at: [Link]
Wikipedia. (n.d.). Neopentyl glycol. Retrieved from [Link]
Wang, L., et al. (2012). Theoretical studies on the unimolecular decomposition of propanediols and glycerol. The Journal of Physical Chemistry A, 116(20), 4963-4972. Available at: [Link]
Technical Support Center: Synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. This guide is designed for researchers, chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable tetrahydropyran (THP) derivative, a structural motif often explored in drug discovery for its ability to improve pharmacokinetic properties.[1] This document provides in-depth, field-proven insights into the two primary synthetic routes: nucleophilic addition to a carbonyl and catalytic hydrogenation of an ester.
Part 1: Synthesis via Nucleophilic Addition to Tetrahydropyran-4-carbaldehyde
This approach is a classic carbon-carbon bond-forming strategy, typically employed in laboratory-scale synthesis. It involves the reaction of a sterically hindered organometallic reagent with an aldehyde precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most direct synthetic approach for this molecule using a Grignard reaction?
A1: The most straightforward method involves the nucleophilic addition of a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride (tBuMgCl), to tetrahydropyran-4-carbaldehyde. The reaction is typically performed in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether (Et2O) and requires an acidic workup to protonate the resulting alkoxide and yield the target primary alcohol.[2][3]
Q2: My Grignard reaction with tBuMgCl is giving very low yields of the desired alcohol. The main products seem to be (tetrahydropyran-4-yl)methanol and unreacted aldehyde. What is happening?
A2: This is a classic problem when using sterically hindered Grignard reagents. Due to the significant steric bulk of the tert-butyl group, two competitive side reactions often dominate over the desired nucleophilic addition:[4]
Reduction: The Grignard reagent acts as a hydride donor rather than a carbon nucleophile. A hydride is transferred from the β-carbon of the Grignard reagent to the aldehyde's carbonyl carbon via a cyclic six-membered transition state. This reduces the aldehyde to the corresponding primary alcohol, in this case, (tetrahydropyran-4-yl)methanol.[4]
Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the aldehyde to form an enolate. Upon aqueous workup, this regenerates the starting aldehyde. While less common with aldehydes compared to ketones, it can contribute to lower yields.[5]
These pathways are often favored because the high activation energy required for the sterically demanding C-C bond formation makes the alternative reduction and deprotonation pathways kinetically more accessible.[6]
Q3: How can I improve the yield of the desired addition product and suppress side reactions?
A3: To favor nucleophilic addition over reduction and enolization, you can modify the reaction conditions to increase the electrophilicity of the carbonyl carbon and enhance the nucleophilicity of the organometallic reagent.
Use an Organolithium Reagent: tert-Butyllithium (tBuLi) is often more reactive and can give better yields of the addition product compared to its Grignard counterpart. However, it is also a stronger base and more pyrophoric, requiring very careful handling.
Employ Cerium (III) Chloride (Luche-Corma Conditions): The addition of anhydrous cerium (III) chloride (CeCl₃) is a highly effective strategy. CeCl₃ coordinates to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This transmetalation process generates a more nucleophilic and less basic organocerium species, which selectively undergoes 1,2-addition with minimal side reactions.[2]
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions, which often have higher activation energies.
Troubleshooting Guide: Nucleophilic Addition
Symptom
Probable Cause
Recommended Solution
Reaction fails to initiate; starting materials recovered.
1. Inactive magnesium surface (oxide layer). 2. Presence of moisture quenching the Grignard reagent.[2]
1. Activate magnesium turnings with iodine, 1,2-dibromoethane, or mechanical crushing.[7] 2. Flame-dry all glassware and use anhydrous solvents.[6][8]
Low yield; significant amount of (tetrahydropyran-4-yl)methanol observed.
Steric hindrance leading to reduction by the Grignard reagent.[4]
1. Switch from tBuMgCl to tBuLi. 2. Add anhydrous CeCl₃ to the aldehyde before adding the Grignard reagent.[2] 3. Lower the reaction temperature to -78 °C.
A complex mixture of products is formed.
1. Reaction temperature too high. 2. Impure or partially decomposed Grignard reagent.
1. Maintain strict temperature control throughout the addition. 2. Use freshly prepared or recently titrated Grignard reagent.
Experimental Protocol: Synthesis via Grignard Addition with CeCl₃
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
Cerium Chloride Slurry: Add anhydrous cerium (III) chloride (1.2 equivalents) to the flask and suspend it in anhydrous THF. Stir the slurry vigorously for 1-2 hours at room temperature to ensure fine dispersion.
Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.
Aldehyde Addition: Add a solution of tetrahydropyran-4-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise to the cold CeCl₃ slurry. Stir for 30 minutes.
Grignard Addition: Add tert-butylmagnesium chloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
Reaction: Stir the mixture at -78 °C for 2-3 hours or until TLC analysis indicates complete consumption of the aldehyde.
Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Reaction Pathway Visualization
Caption: Competing pathways in the Grignard reaction.
Part 2: Synthesis via Catalytic Hydrogenation of an Ester
For larger-scale synthesis, catalytic hydrogenation of a suitable ester precursor, such as methyl 2,2-dimethyl-3-(oxan-4-yl)propanoate, is often preferred. This method avoids stoichiometric metal waste and can be more cost-effective, though it requires specialized high-pressure equipment.[9][10]
Frequently Asked Questions (FAQs)
Q4: What are the primary catalyst systems for reducing a sterically hindered ester to a primary alcohol?
A4: The hydrogenation of esters to alcohols is a challenging transformation that typically requires robust catalysts and forcing conditions. The most common and effective catalyst systems fall into three main categories:[9]
Ruthenium-Based Catalysts: Homogeneous ruthenium complexes containing phosphine and amine ligands are highly effective and often operate under relatively milder conditions (e.g., 50-100 bar H₂, 100-150 °C) compared to other systems.[11] They offer excellent selectivity but can be expensive and require careful handling to prevent deactivation.[12]
Copper Chromite Catalysts: This is a classic heterogeneous catalyst used extensively in industry for fatty alcohol production.[10] It is inexpensive and robust but demands harsh reaction conditions, often exceeding 200 °C and 200 bar H₂, which may not be suitable for complex molecules.[9]
Iron-Based Catalysts: Emerging iron-based catalysts offer a more sustainable and cost-effective alternative. These systems, often involving iron complexes with specific ligands, can catalyze the hydrosilylation or hydrogenation of esters under increasingly mild conditions.
Q5: My hydrogenation reaction is stalled, and I'm recovering the starting ester. What are the common causes of catalyst deactivation?
A5: Catalyst deactivation or inhibition is a frequent issue in hydrogenation. Common culprits include:
Water: Even trace amounts of water can hydrolyze the ester and react with the active catalyst species.
Oxygen: Inadequate inerting of the reactor can lead to oxidation and deactivation of the metal center.
Sulfur or Halide Impurities: Impurities in the substrate or solvent can act as potent catalyst poisons, particularly for noble metal catalysts like ruthenium.
Acidic Byproducts: Decomposition of the substrate or solvent can generate acidic species that may poison the catalyst or, in some cases, lead to cleavage of the tetrahydropyran ring.[13]
Q6: Is the tetrahydropyran ring stable under high-pressure hydrogenation conditions?
A6: The tetrahydropyran ring is generally robust and stable under most hydrogenation conditions. However, it is not completely inert. The ether linkage can be susceptible to cleavage under strongly acidic conditions, which could potentially be generated by the catalyst support or impurities.[13] For instance, some commercial Pd/C catalysts can generate HCl in the presence of alcohol solvents, leading to the cleavage of acid-labile groups.[13] Therefore, choosing a catalyst with a neutral support and ensuring high substrate purity is crucial to prevent ring-opening side reactions.
Catalyst System Comparison
Catalyst System
Typical Conditions (Pressure / Temp.)
Advantages
Disadvantages
Ruthenium-Phosphine Complexes
50-100 bar / 100-160 °C
High activity & selectivity, milder conditions.[11]
High cost, sensitivity to poisons, potential for product contamination.
Reactor Preparation: Place the ester substrate (1.0 equivalent) and the Ruthenium catalyst (e.g., a tetradentate aminophosphine Ru complex, 0.1-1 mol%) into a high-pressure autoclave equipped with a magnetic or mechanical stirrer.[11]
Inerting: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to remove all oxygen.
Solvent Addition: Add degassed, anhydrous solvent (e.g., THF or ethanol) via a cannula.
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 80 bar).
Heating & Reaction: Heat the reactor to the target temperature (e.g., 120 °C) and stir vigorously. Monitor the reaction progress by observing hydrogen uptake and/or analyzing samples via GC or LC-MS.
Cooldown & Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
Workup: Open the reactor, dilute the contents with a suitable solvent, and filter through a pad of celite or silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product for purification.
Catalyst Selection Workflow
Caption: Decision tree for hydrogenation catalyst selection.
References
Iron catalysed selective reduction of esters to alcohols.Organic & Biomolecular Chemistry (RSC Publishing).
Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation.YouTube.
The Catalytic Hydrogenolysis of Esters to Alcohols.Catalysis Reviews - Taylor & Francis.
Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline.PMC.
Alcohol production method by reducing ester of lactone with hydrogen.Google Patents (US8288575B2).
Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in.OSTI.GOV.
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.PMC.
Reactions of Grignard Reagents.Master Organic Chemistry.
Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides.BenchChem.
byproduct identification in 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol synthesis
Welcome to the Technical Support Center for API Intermediates. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for API Intermediates. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol .
As a Senior Application Scientist, I frequently see this two-step sequence (alkylation followed by hydride reduction) suffer from yield-killing side reactions. The gem-dimethyl group on your starting material (ethyl isobutyrate) introduces severe steric hindrance, fundamentally altering the balance between nucleophilicity and basicity. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure a robust, scalable workflow.
Reaction Workflow & Mechanistic Divergence
The following diagram maps the intended synthetic pathway against the most common competitive side reactions encountered during scale-up.
To rapidly diagnose your reaction mixture, cross-reference your analytical data against this standardized table of target molecules and typical byproducts.
Compound
Role
MW ( g/mol )
GC-MS (m/z)
Diagnostic ¹H NMR (ppm)
Ethyl isobutyrate
Starting Material
116.16
116
1.15 (d, 6H), 4.10 (q, 2H)
4-(Iodomethyl)tetrahydropyran
Alkylating Agent
226.06
226
3.15 (d, 2H, -CH₂I)
Ethyl 2,2-dimethyl-3-(oxan-4-yl)propanoate
Intermediate
214.30
214
1.18 (s, 6H), 4.12 (q, 2H)
4-Methylenetetrahydropyran
Byproduct (Step 1)
98.14
98
4.70 (s, 2H, =CH₂)
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Target Product
172.26
172
3.30 (s, 2H, -CH₂OH)
2,2-Dimethyl-3-(oxan-4-yl)propanal
Byproduct (Step 2)
170.25
170
9.50 (s, 1H, -CHO)
2,2-Dimethyl-3-(oxan-4-yl)propanoic acid
Byproduct (Step 2)
186.25
186
11.0 (br s, 1H, -COOH)
Troubleshooting FAQs: Mechanistic Causality
Q1: My yield in the alkylation step is below 30%, and I am detecting a highly volatile byproduct. What is happening?A1: You are observing base-catalyzed E2 elimination of your alkylating agent, yielding 4-methylenetetrahydropyran[1]. The lithium enolate of ethyl isobutyrate is highly sterically hindered by its gem-dimethyl group. When this bulky enolate approaches a primary halide, its basicity outcompetes its nucleophilicity, driving elimination rather than substitution.
Solution: Switch your electrophile from 4-(bromomethyl)tetrahydropyran to 4-(iodomethyl)tetrahydropyran. The iodine atom's high polarizability significantly enhances its reactivity toward Sₙ2 substitution, suppressing the E2 pathway[2]. Maintain strictly cryogenic conditions (-78 °C) to kinetically favor the Sₙ2 transition state.
Q2: I am detecting ethyl 2,2,4-trimethyl-3-oxopentanoate in my GC-MS trace. I thought ethyl isobutyrate couldn't self-condense because it only has one alpha-proton?A2: This is a common misconception. While classical Claisen condensations require two alpha-protons to drive the equilibrium forward via irreversible deprotonation of the β-keto ester product, strong bases like LDA or triphenylmethide can force the self-condensation of ethyl isobutyrate[3].
Solution: This byproduct forms when the enolate is generated but the alkylating agent is added too slowly, allowing the enolate to attack unreacted ethyl isobutyrate. Ensure complete enolization by using a slight excess of LDA (1.05 eq) and allow sufficient time (1 hour at -78 °C) before introducing the alkyl iodide.
Q3: In Step 2, my reaction stalls, and I isolate an aldehyde (2,2-dimethyl-3-(oxan-4-yl)propanal). Why isn't LiAlH₄ reducing it completely?A3: The reduction of an ester by LiAlH₄ proceeds via a tetrahedral alkoxyaluminate intermediate[4]. If the reaction lacks sufficient thermal energy or hydride equivalents, this intermediate persists until the aqueous quench, at which point it collapses into an aldehyde[5]. The steric bulk of the gem-dimethyl group adjacent to the carbonyl severely impedes the approach of the second hydride.
Solution: Do not run this reduction at 0 °C. You must heat the reaction to reflux in THF for at least 4 hours to overcome the steric barrier of the tetrahedral intermediate.
Q4: I isolated a massive fraction of 2,2-dimethyl-3-(oxan-4-yl)propanoic acid after the Step 2 workup. Did the LiAlH₄ oxidize my product?A4: No, LiAlH₄ is strictly a hydride donor and cannot oxidize your product[4]. The presence of the carboxylic acid indicates that unreacted starting ester underwent basic hydrolysis during your aqueous workup[5]. The aluminum salts and hydroxide ions generated during a standard quench act as a potent saponification cocktail.
Solution: The reaction must be 100% complete before quenching. Implement the TLC validation step described in the protocol below.
Self-Validating Experimental Protocols
Workflow 1: Alkylation of Ethyl Isobutyrate
Objective: Synthesize Ethyl 2,2-dimethyl-3-(oxan-4-yl)propanoate via Sₙ2 C-alkylation.
System Preparation: Purge a flame-dried 500 mL round-bottom flask with argon. Add anhydrous THF (150 mL) and diisopropylamine (1.1 eq, 110 mmol). Cool the system to -78 °C using a dry ice/acetone bath.
Enolate Generation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes to form LDA. Add ethyl isobutyrate (1.0 eq, 100 mmol) dropwise. Stir at -78 °C for exactly 1 hour.
Alkylation: Add 4-(iodomethyl)tetrahydropyran (1.1 eq, 110 mmol) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
Validation Check (Critical): Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The disappearance of the m/z 226 peak (alkyl iodide) and the dominance of the m/z 214 peak confirms successful Sₙ2 conversion. If m/z 98 is dominant, your temperature control failed, resulting in E2 elimination.
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Reagent Preparation: Suspend fresh LiAlH₄ (1.2 eq, 120 mmol) in anhydrous THF (100 mL) at 0 °C under argon. Note: Use a slight excess of LiAlH₄ to account for potential moisture degradation and the steric bulk of the substrate.
Addition: Dissolve the ester from Workflow 1 (1.0 eq, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension to control the exothermic evolution of hydrogen gas.
Thermal Activation: Remove the ice bath. Equip the flask with a reflux condenser and heat to 65 °C (reflux) for 4 hours. This thermal energy is mandatory to force the collapse of the sterically hindered tetrahedral intermediate[4].
Validation Check (Critical): Spot the reaction mixture on a silica TLC plate alongside the starting ester (Eluent: 4:1 Hexanes:EtOAc; Stain: KMnO₄). The ester (R_f ~0.6) must be completely absent. If ester remains, do not quench; add an additional 0.2 eq of LiAlH₄ and reflux for 1 more hour.
Fieser Quench: Cool the reaction to 0 °C. Dilute with ether (100 mL). Sequentially and highly cautiously add:
x
mL of distilled water (where
x
= grams of LiAlH₄ used), followed by
x
mL of 15% aqueous NaOH, and finally
3x
mL of distilled water.
Isolation: Stir the mixture vigorously for 15 minutes until the aluminum salts form a granular, snow-white precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ether. Concentrate the filtrate to yield the pure primary alcohol.
addressing solubility issues with 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol in assays
Technical Support Center: Troubleshooting Solubility Issues with 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol in Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter research...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Solubility Issues with 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol in Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro behavior of structurally unique small molecules. 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol presents a specific set of physicochemical challenges. While its primary alcohol group provides some hydrogen-bonding capability, the bulky neopentyl-like spacer (2,2-dimethyl) and the non-polar regions of the oxane (tetrahydropyran) ring drive significant hydrophobicity.
When transitioning this compound from organic storage stocks (DMSO) to aqueous assay buffers, it is highly prone to amorphous precipitation. This leads to erratic assay readouts, flat-lining dose-response curves, and false negatives. This guide provides field-proven, self-validating troubleshooting strategies to ensure the scientific integrity of your assays.
Q1: When I dilute 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol from my 10 mM DMSO stock into PBS, I get inconsistent assay readouts and high background noise. What is happening?Causality: You have likely exceeded the compound's kinetic solubility limit. When a lipophilic compound with bulky aliphatic groups is rapidly diluted from DMSO into an aqueous buffer, the solvent shift forces the compound into a supersaturated state. Instead of forming a true solution, it crashes out as amorphous aggregates [1]. These aggregates cause light scattering (the nephelometric effect), which interferes with optical assay readouts (absorbance or fluorescence) and leads to highly inconsistent well-to-well dosing.
Actionable Advice: Never assume nominal concentration equals actual concentration. Implement a self-validating step: measure the kinetic solubility limit using Laser Nephelometry or Dynamic Light Scattering (DLS) in your exact assay buffer before running the biological assay [3].
Q2: My IC50 curves are "flat-lining" at higher concentrations (e.g., >10 µM). Is this target saturation or a solubility artifact?Causality: This is a classic solubility artifact often referred to as the "brick dust" effect. Once the concentration of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol exceeds its thermodynamic solubility limit, any additional compound added simply precipitates out of solution [2]. Consequently, the free, monomeric concentration of the compound interacting with your target remains constant, leading to a flat dose-response curve that mimics target saturation.
Actionable Advice: Centrifuge your assay plate and quantify the supernatant via LC-MS/MS to determine the actual soluble concentration. Cap your top assay screening concentration at or strictly below this empirically determined limit.
Q3: How can I formulate this compound for a cell-based assay without exceeding the DMSO toxicity threshold?Causality: According to the Assay Guidance Manual, cell-based assays typically tolerate a maximum of 0.1% to 0.5% DMSO before exhibiting solvent-induced cytotoxicity or membrane permeabilization [1]. If 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol requires >1% DMSO to stay in solution, the solvent itself will confound your cellular phenotype.
Actionable Advice: Shift the thermodynamic equilibrium using biocompatible excipients. Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic neopentyl and oxane groups within its cavity, shielding them from the aqueous environment. Alternatively, adding 0.1% Bovine Serum Albumin (BSA) can act as a carrier protein to keep the compound in suspension without damaging cells.
Section 2: Quantitative Tolerability & Formulation Data
To prevent precipitation while maintaining assay integrity, select an appropriate co-solvent or excipient based on your assay type. The table below summarizes the causality and limits for formulating 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Excipient / Co-solvent
Recommended Final Conc.
Mechanism of Solubilization
Assay Compatibility & Caveats
DMSO
0.1% - 1.0% (v/v)
Organic co-solvent; disrupts water lattice.
Biochemical (<1.0%); Cell-based (<0.5%). High concentrations cause cytotoxicity.
HP-β-Cyclodextrin
1% - 5% (w/v)
Hydrophobic cavity inclusion complexation.
Excellent for cell-based assays. May slightly reduce apparent potency by trapping free drug.
Bovine Serum Albumin
0.01% - 0.1% (w/v)
Non-specific protein binding / Carrier.
Biochemical assays. Warning: High protein binding will shift IC50 values to the right.
Tween-20
0.01% - 0.05% (v/v)
Micelle formation; reduces surface tension.
Biochemical assays only. Will lyse cells and disrupt lipid-dependent targets.
Section 3: Self-Validating Experimental Protocols
To ensure your experimental system is self-validating, you must empirically determine both the kinetic and thermodynamic solubility of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Protocol A: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry
Causality Note: Amorphous precipitation from a supersaturated state is a kinetically driven process. Immediate measurement might capture a metastable state, yielding a falsely high solubility limit. A 2-hour incubation allows nucleation to reach a steady state.
Stock Preparation: Prepare a 10 mM stock of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol in 100% anhydrous DMSO.
Serial Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO across a 96-well V-bottom plate.
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom assay plate containing 198 µL of your final aqueous assay buffer (yielding a 1% final DMSO concentration).
Equilibration: Seal the plate and incubate for 2 hours at room temperature on a plate shaker at 300 RPM.
Measurement: Read the plate using a laser nephelometer.
Analysis: Plot light scattering intensity against compound concentration. The concentration at which scattering significantly exceeds the buffer-only baseline is your kinetic solubility limit [3].
Protocol B: Thermodynamic Solubility Confirmation via LC-MS/MS
Causality Note: Optical methods cannot distinguish between a compound that is truly in solution and one that has formed sub-visible nano-aggregates. LC-MS/MS, following high-speed centrifugation, quantifies only the monomeric free fraction.
Incubation: Spike 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol into the assay buffer to a final nominal concentration of 50 µM (ensure DMSO is ≤1%). Incubate for 24 hours at 37°C to reach thermodynamic equilibrium.
Phase Separation: Transfer the mixture to a microcentrifuge tube and centrifuge at 20,000 x g for 30 minutes to pellet any amorphous or crystalline precipitate.
Extraction: Carefully aspirate 50 µL of the clear supernatant without disturbing the invisible pellet. Crash the aqueous sample into 150 µL of cold acetonitrile containing an internal standard.
Quantification: Centrifuge the crashed sample and inject the supernatant into an LC-MS/MS system. Quantify against a standard curve prepared in 50% acetonitrile to determine the true soluble fraction.
Section 4: Diagnostic Workflow
Follow this logical decision tree to troubleshoot and resolve solubility limitations for this compound before committing to expensive biological screens.
Workflow for diagnosing and resolving kinetic solubility limits of the target compound.
References
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. NCBI Bookshelf. Available at: [Link]
American Pharmaceutical Review. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]
Bienta. Laser Nephelometry for High-Throughput Solubility. Available at: [Link]
Reference Data & Comparative Studies
Validation
A Medicinal Chemist’s Guide: Evaluating 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol and Its Bioisosteric Analogs
In modern drug discovery, the strategic selection of peripheral building blocks is critical for optimizing a lead compound's physicochemical properties and pharmacokinetic (PK) profile. 2,2-Dimethyl-3-(oxan-4-yl)propan-1...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug discovery, the strategic selection of peripheral building blocks is critical for optimizing a lead compound's physicochemical properties and pharmacokinetic (PK) profile. 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (also known as 2,2-dimethyl-3-(tetrahydropyran-4-yl)propan-1-ol) represents a highly engineered aliphatic alcohol that combines two powerful medicinal chemistry motifs: the tetrahydropyran (THP) ring and a gem-dimethyl substituted linker.
This guide provides an objective, data-driven comparison of 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol against its structural analogs, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its application.
Mechanistic Insights: The Synergy of THP and the Gem-Dimethyl Effect
To understand the utility of 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol, we must deconstruct its two primary structural features:
The Tetrahydropyran (THP) Core: As a conformationally restricted, saturated oxygen heterocycle, the THP ring serves as a polar bioisostere for cyclohexane. The introduction of the oxygen heteroatom lowers lipophilicity (LogP) and provides a hydrogen bond acceptor, which can improve aqueous solubility and modulate the distribution of the drug [1].
The Gem-Dimethyl Linker: The unbranched propyl linker is notoriously susceptible to rapid metabolic degradation via Cytochrome P450 (CYP450) mediated
β
-oxidation. The incorporation of a gem-dimethyl group at the C2 position introduces severe steric hindrance, effectively shielding the adjacent methylene and alcohol groups from enzymatic attack. This phenomenon, known as the gem-dimethyl effect, is a proven strategy to block metabolically vulnerable sites and prolong a compound's half-life [2]. Furthermore, the Thorpe-Ingold effect induced by these methyl groups restricts conformational flexibility, often pre-organizing the molecule into a bioactive conformation that enhances target affinity [3].
Mechanism of metabolic shielding by the gem-dimethyl group against CYP450 oxidation.
Physicochemical and Metabolic Comparison
When selecting a building block for etherification or amination, comparing the target compound against its unbranched, shorter, or carbocyclic analogs is essential. The table below summarizes the predictive and experimental metrics that dictate scaffold selection.
Compound
Structural Feature
Predicted cLogP
Steric Hindrance at C1
HLM Intrinsic Clearance (
CLint
)
Primary Utility
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
THP + gem-dimethyl
1.8
High
Low
Maximizing metabolic stability and
sp3
character.
3-(Oxan-4-yl)propan-1-ol
THP + unbranched
1.1
Low
High
Minimizing molecular weight; early lead exploration.
2-(Oxan-4-yl)ethan-1-ol
THP + short linker
0.8
Low
Moderate
Reducing linker length to optimize binding pocket fit.
3-Cyclohexyl-2,2-dimethylpropan-1-ol
Carbocycle + gem-dimethyl
3.2
High
Low
Driving target affinity via hydrophobic interactions.
Data Interpretation: While 3-(oxan-4-yl)propan-1-ol offers the lowest steric penalty for coupling reactions, its high intrinsic clearance often renders the resulting lead compounds unviable for in vivo efficacy. 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol strikes an optimal balance, maintaining a favorable cLogP (< 2.0) while leveraging steric bulk to drastically reduce
CLint
[1] [2].
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the utility of this building block must be validated through rigorous experimental workflows. Below are the step-by-step methodologies for incorporating the compound and validating its metabolic stability.
Protocol A: Mitsunobu Etherification Workflow
Because the primary alcohol is adjacent to a bulky gem-dimethyl group, standard
SN2
alkylation using the corresponding alkyl halide is often low-yielding. The Mitsunobu reaction is the preferred method for coupling this alcohol to a phenolic core.
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the phenolic core (1.0 equiv) and 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol (1.2 equiv) in anhydrous THF (0.2 M).
Phosphine Addition: Add triphenylphosphine (
PPh3
, 1.5 equiv) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath.
Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 10 minutes. The slow addition prevents the formation of unreactive betaine intermediates.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
Workup: Quench with saturated aqueous
NaHCO3
, extract with EtOAc, dry over
Na2SO4
, and purify via flash chromatography.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
To validate the causality of the gem-dimethyl shielding effect, the synthesized ether must be subjected to a microsomal stability assay. This protocol is a self-validating system: by running the unbranched analog in parallel, the exact fold-change in clearance can be quantified.
Incubation Mixture: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
MgCl2
.
Protein Addition: Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Time-Course Sampling: At specific time intervals (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture.
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate the intrinsic clearance (
CLint
).
Step-by-step workflow for the in vitro Human Liver Microsome (HLM) stability assay.
Conclusion
The transition from an unbranched aliphatic linker to 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol is a quintessential example of rational drug design. By combining the favorable physicochemical properties of the tetrahydropyran ring with the metabolic shielding of the gem-dimethyl effect, medicinal chemists can systematically overcome high intrinsic clearance and poor in vivo exposure. While the steric bulk necessitates optimized coupling conditions (such as the Mitsunobu reaction), the resulting enhancement in pharmacokinetic stability makes this building block an invaluable asset in lead optimization.
References
ScienceOpen. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Retrieved from: [Link]
Comparative
Comparative Study of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol Derivatives: A Guide to Synthesis, Evaluation, and Structure-Activity Relationship Analysis
An In-Depth Comparative Guide for Researchers Abstract The 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide for Researchers
Abstract
The 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a sterically hindered neopentyl group, a flexible propanol linker, and a polar oxane ring offers a rich three-dimensional chemical space for interaction with biological targets. This guide provides a comprehensive comparative framework for researchers and drug development professionals interested in exploring the potential of its derivatives. While a direct head-to-head comparison of a broad spectrum of these derivatives is not yet available in published literature, this document synthesizes existing knowledge on analogous structures to provide a predictive structure-activity relationship (SAR) analysis. We will delve into rational design principles, proposed synthetic strategies, and detailed experimental protocols for the evaluation of this intriguing class of compounds.
Introduction: The Rationale for Investigating 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol Derivatives
The quest for novel chemical entities with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol core scaffold is of particular interest due to the advantageous physicochemical properties conferred by its constituent moieties. The gem-dimethyl group can enhance metabolic stability and introduce conformational constraints, while the hydroxyl group of the propanol unit provides a key hydrogen bonding site. The tetrahydropyran (oxane) ring is a common motif in numerous natural products and approved drugs, often serving as a bioisostere for a phenyl ring but with improved solubility and metabolic properties.
This guide will explore the potential of this scaffold by proposing a systematic approach to its derivatization and evaluation. We will focus on three primary classes of derivatives:
Propan-1-ol Modifications (R1): Alterations to the primary alcohol.
Oxane Ring Substitutions (R2): Introduction of functional groups on the oxane ring.
Bioisosteric Replacements of the Oxane Ring (X): Replacement of the oxane oxygen with other heteroatoms.
By systematically exploring these modifications, researchers can elucidate the SAR and identify derivatives with promising biological activity.
Synthetic Strategies for Derivative Generation
A key aspect of exploring a new chemical scaffold is the development of robust and versatile synthetic routes. Based on established organic chemistry principles and published methods for related compounds, we propose the following synthetic workflows.
Synthesis of the Core Scaffold and Amine/Ketone Derivatives
The parent alcohol, 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol, can be synthesized through a multi-step process starting from commercially available materials. The corresponding ketone, 2,2-dimethyl-1-(oxan-4-yl)propan-1-one, and amine, 2,2-dimethyl-3-(oxan-4-yl)propan-1-amine, are key derivatives that can be accessed from common intermediates.[1][2]
Figure 1: Proposed synthetic workflow for the core scaffold and key derivatives.
Protocol for the Synthesis of 2,2-dimethyl-1-(oxan-4-yl)propan-1-one
This protocol is a representative example for the synthesis of a key derivative.
Oxidation of the Parent Alcohol: To a stirred solution of 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol (1 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equivalents).
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2,2-dimethyl-1-(oxan-4-yl)propan-1-one.[1]
Comparative Analysis of Derivatives: A Predictive SAR Study
In the absence of direct comparative experimental data, we can extrapolate from structure-activity relationships of analogous compounds to guide the design of a focused library of derivatives.
The Importance of the gem-Dimethyl Group
Studies on various classes of biologically active molecules, including antifungal agents, have demonstrated that the introduction of a gem-dimethyl group can significantly enhance potency.[3] This is often attributed to a combination of factors, including:
Increased Metabolic Stability: The quaternary carbon is less susceptible to enzymatic oxidation.
Conformational Restriction: The bulky t-butyl group can lock the molecule into a specific, biologically active conformation.
Enhanced Lipophilicity: The methyl groups can improve membrane permeability and interaction with hydrophobic pockets of target proteins.
Therefore, it is anticipated that the 2,2-dimethyl motif will be a critical determinant of activity for this class of compounds.
Proposed Derivative Library and Predicted Activity
The following table outlines a hypothetical library of derivatives with predictions on their potential biological impact based on known medicinal chemistry principles.
May decrease potency if H-bond donation is crucial, but could improve cell permeability.
-F (Fluoro)
Minimal steric impact, can alter electronic properties and metabolic stability.
May enhance binding through favorable electrostatic interactions.
-NH2 (Amine)
Introduces a basic center, potential for salt formation and new interactions.
Could lead to a different pharmacological profile, potentially targeting amine-binding receptors.[2]
Oxane Ring (R2)
4-OH (Hydroxy)
Adds a hydrogen bond donor/acceptor.
Could improve aqueous solubility and introduce new interactions with the target.
4-F (Fluoro)
Increases polarity and can act as a weak H-bond acceptor.
May enhance binding affinity and modulate pharmacokinetic properties.
Oxane Bioisostere (X)
N-H (Piperidine)
Introduces a basic nitrogen, potential for H-bonding.
Likely to significantly alter the pharmacological profile, potentially targeting different receptor families.
S (Thiane)
Increases lipophilicity compared to oxygen.
May improve binding to hydrophobic targets.
Experimental Protocols for Biological Evaluation
A systematic evaluation of the synthesized derivatives is crucial to determine their biological activity and potential therapeutic applications. The following is a proposed screening cascade.
Figure 2: A typical screening cascade for the evaluation of new chemical entities.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol provides a method to assess the general toxicity of the synthesized compounds.[4]
Cell Seeding: Seed a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 24-48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value for each compound.
Potential Biological Targets and Future Directions
The structural features of the 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol scaffold suggest several potential biological targets. The propanolamine moiety is a well-known pharmacophore in many beta-blockers, such as propranolol, suggesting that derivatives of this scaffold could be investigated for activity at adrenergic receptors.[5][6] Furthermore, the tetrahydropyran ring is present in a variety of compounds with diverse biological activities, including inhibitors of enzymes and modulators of ion channels.
Future research should focus on the synthesis and systematic evaluation of a diverse library of derivatives to build a comprehensive SAR. Promising compounds should be further characterized in secondary and in vivo assays to validate their therapeutic potential. The insights gained from such studies will be invaluable in unlocking the full potential of this intriguing chemical scaffold.
References
PubMed. (1989). Tissue selectivity of propranolol derivatives in vivo. A confirmation of in vitro findings. Retrieved from [Link]
PubMed. (2026, January 28). In vitro and in vivo treatment with propranolol influences the number of early preantral follicles in mice. Retrieved from [Link]
PubMed. (1996). Structure-activity relationships of 3-methyl and 3,3-dimethyl analogs of 2-(2,4-difluorophenyl)-3-(omega-substituted alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols. Retrieved from [Link]
A Comparative Guide to Purity Assessment of Synthesized 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
This guide provides an in-depth comparison of analytical methodologies for determining the chemical purity of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a key intermediate in various synthetic pathways. Ensuring the purity o...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of analytical methodologies for determining the chemical purity of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a key intermediate in various synthetic pathways. Ensuring the purity of such small molecules is a critical parameter for the integrity of biological assays, the success of subsequent reaction steps, and overall drug safety and efficacy.[1][2] This document is intended for researchers, chemists, and quality control professionals, offering both theoretical grounding and practical, step-by-step protocols.
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and its potential impurities.[3] 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a primary alcohol with moderate polarity, making it amenable to a suite of analytical techniques. This guide will focus on the most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore why a multi-pronged, orthogonal approach is the most trustworthy strategy for comprehensive purity validation.
The Principle of Orthogonal Purity Assessment
Relying on a single analytical method can be misleading, as impurities may co-elute with the main peak or be undetectable under specific conditions. An orthogonal approach, using techniques with different separation or detection principles, provides a more complete and reliable purity profile.[1] For instance, a combination of a chromatographic method (like HPLC or GC) and a spectroscopic method (like qNMR) is highly robust.
structure-activity relationship of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol analogs
An in-depth technical analysis by a Senior Application Scientist. Executive Summary In modern hit-to-lead optimization, selecting the correct aliphatic or alicyclic building block is critical for balancing a molecule's p...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis by a Senior Application Scientist.
Executive Summary
In modern hit-to-lead optimization, selecting the correct aliphatic or alicyclic building block is critical for balancing a molecule's pharmacodynamics (target affinity) and pharmacokinetics (solubility, metabolic stability). The 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol scaffold is a highly specialized, privileged fragment frequently utilized to occupy hydrophobic pockets (such as the S1/S3 subsites in proteases or protein-protein interaction interfaces).
This guide objectively deconstructs the structure-activity relationship (SAR) of this scaffold, comparing it against its des-dimethyl, carbocyclic, and basic amine analogs. By understanding the causality behind its structural features—specifically the Thorpe-Ingold effect and heterocycle-mediated LogD reduction—drug development professionals can rationally deploy this fragment to rescue leads suffering from poor physicochemical properties.
Part 1: Structural Deconstruction & Mechanistic Causality
To understand why 2,2-dimethyl-3-(oxan-4-yl)propan-1-ol outperforms simpler alkyl chains, we must isolate and analyze its three core structural components:
The Oxan-4-yl (Tetrahydropyran) Ring:
Replacing a highly lipophilic cyclohexane ring with an oxan-4-yl ring introduces an ethereal oxygen. This oxygen acts as a weak hydrogen bond acceptor, which significantly lowers the partition coefficient (LogP) and enhances aqueous solubility without sacrificing the steric bulk required to fill deep hydrophobic pockets. As demonstrated in the structural optimization of clinical-grade renin inhibitors, the tetrahydropyran oxygen can form critical, affinity-boosting hydrogen bonds with backbone residues (e.g., Thr77 in the flap region of the target protein) 1.
The gem-Dimethyl Group (C2 Position):
The inclusion of twin methyl groups at the C2 position leverages the Thorpe-Ingold effect . This steric crowding restricts the rotational freedom of the propanol backbone, locking the molecule into a pre-organized, biologically active conformation. Removing this group increases the entropic penalty upon target binding, frequently leading to a precipitous drop in potency, a phenomenon well-documented in the development of SCF-SKP2 E3 ligase inhibitors 2.
The Propan-1-ol Linker:
The primary hydroxyl group serves as a versatile synthetic handle. It allows for rapid late-stage diversification via etherification, esterification, or oxidation to an aldehyde for subsequent reductive amination.
SAR Deconstruction of the 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol Scaffold.
Part 2: Comparative SAR Analysis & Performance Data
To objectively evaluate the performance of this scaffold, we must compare it against its primary structural alternatives. The table below summarizes representative profiling data when these fragments are incorporated into a generic lead compound targeting a lipophilic protein pocket.
Scaffold Analog
Structural Modification
Relative Binding Affinity (Fold Change)
LogD (pH 7.4)
HLM
CLint
(µL/min/mg)
Primary Liability / Advantage
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
None (Optimal Core)
1.0x (Baseline)
2.1
18.5
Optimal balance of rigidity and solubility.
3-(oxan-4-yl)propan-1-ol
Des-dimethyl (Removal of C2 methyls)
0.15x (↓)
1.6
24.2
High entropic penalty; loss of potency.
2,2-Dimethyl-3-(cyclohexyl)propan-1-ol
Carbocyclic (O replaced by CH2)
0.8x (↓)
3.8
55.0
Poor solubility; high metabolic clearance.
2,2-Dimethyl-3-(piperidin-4-yl)propan-1-ol
Basic Amine (O replaced by NH)
1.2x (↑)
0.8
12.1
Potential hERG liability; permeability drop.
Key Takeaway: While the piperidine analog slightly increases target affinity (likely via a new salt bridge), it introduces basicity that can trigger off-target ion channel liabilities. The carbocyclic analog suffers from excessive lipophilicity, leading to rapid microsomal clearance. The core oxan-4-yl scaffold provides the optimal therapeutic window.
Part 3: Self-Validating Experimental Protocols
To confidently rely on the SAR data presented above, the experimental workflows generating this data must be rigorously controlled. Below is the self-validating protocol for determining the Human Liver Microsome (HLM) Intrinsic Clearance (
CLint
), a critical assay for evaluating the metabolic stability of these analogs.
Objective: Quantify the rate of cytochrome P450-mediated degradation of the scaffold analogs.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10 mM stock solution of the analog in 100% DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to ensure the final DMSO concentration remains below 0.1% (preventing solvent-mediated enzyme inhibition).
Microsome Incubation: Pre-warm the compound solution with pooled Human Liver Microsomes (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.
Time-Course Sampling & Quenching: At defined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the matrix to ensure clean LC-MS/MS injection.
Centrifugation & Analysis: Centrifuge the quenched plates at 4000 RPM for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS, calculating the peak area ratio of the parent compound to the internal standard.
The Self-Validating System (Trustworthiness Check):
To ensure the data is an artifact-free representation of metabolism, two strict controls are built into this protocol:
The Minus-NADPH Control: A parallel incubation lacking NADPH is run for 60 minutes. If compound depletion is observed here, it indicates chemical instability or non-specific protein binding, invalidating the CYP450 clearance calculation.
The
T0
Validation: The 0-minute sample is quenched before NADPH addition. This establishes the 100% baseline and validates the extraction recovery of the specific analog.
Self-Validating Workflow for Microsomal Stability Profiling.
References
Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility. ACS Medicinal Chemistry Letters. 1
Synthesis and Activity of Putative Small-Molecule Inhibitors of the F-Box Protein SKP2. Australian Journal of Chemistry. 2
Bridging the Divide: A Guide to Correlating In Vitro and In Vivo Efficacy for Novel 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (DMOP) Based Compounds
In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is both arduous and defined by rigorous scientific validation. This guide focuses on a...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is both arduous and defined by rigorous scientific validation. This guide focuses on a promising, albeit hypothetical, class of molecules: 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (DMOP) based compounds. The core challenge for researchers working with such novel scaffolds is to systematically evaluate their biological activity, starting from controlled, single-variable in vitro systems and progressing to the complex, multi-faceted environment of an in vivo model. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret experiments to establish a clear and predictive correlation between the in vitro and in vivo efficacy of DMOP analogues.
The transition from a petri dish to a living organism is the crucible where most potential drugs fail. Promising low-micromolar potency in a cellular assay often evaporates when the compound faces the physiological hurdles of absorption, distribution, metabolism, and excretion (ADME). Therefore, a logically structured, self-validating experimental workflow is not just best practice; it is fundamental to the efficient and ethical development of new therapeutics.
The Foundational Step: Comprehensive In Vitro Characterization
In vitro assays are the bedrock of any drug discovery program, offering rapid, high-throughput, and cost-effective methods to assess the biological activity of newly synthesized compounds.[1] These initial screens provide crucial insights into a compound's potential mechanism of action (MoA) and its intrinsic potency.
Rationale for a Dual-Assay Approach
For a novel compound series like our DMOP analogues, it is critical to employ a dual-assay strategy:
Target-Based Assays: If a putative molecular target is known (e.g., a specific enzyme or receptor), a biochemical or biophysical assay is the first port of call.[2] These assays isolate the target protein from the complexities of the cellular environment, allowing for a direct measurement of the physical interaction between the compound and its target. This provides a pure measure of a compound's intrinsic potency, often expressed as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki).
Cell-Based Assays: Following target engagement confirmation, the next logical step is to assess the compound's effect in a relevant cellular context.[3][4] Cell-based assays measure a downstream functional outcome of target engagement, such as inhibition of cell proliferation, induction of apoptosis, or modulation of a specific signaling pathway.[5] This is a more physiologically relevant measure of potency, as it accounts for the compound's ability to cross the cell membrane and engage its target within the intracellular milieu.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[6]
Objective: To determine the IC50 value of DMOP-based compounds against a panel of human cancer cell lines (e.g., PC-3 for prostate cancer).[6]
Methodology:
Cell Culture: Culture PC-3 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
Compound Preparation: Prepare a 10 mM stock solution of each DMOP analogue in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
Treatment: After 24 hours of cell attachment, remove the old media and add 100 µL of the media containing the various concentrations of the DMOP compounds to the respective wells. Include a "vehicle control" (media with 0.5% DMSO) and a "no-cell" blank control.
Incubation: Incubate the plate for 48-72 hours at 37°C.
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The Litmus Test: Evaluating Efficacy in In Vivo Models
While in vitro data is essential for initial screening and lead optimization, in vivo studies are indispensable for evaluating a compound's therapeutic potential in a complex living system.[7] Animal models allow for the assessment of not only efficacy but also the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[8]
Choosing the Right Model: The Xenograft Advantage
For oncology research, the patient-derived xenograft (PDX) model, where fresh tumor tissue from a patient is implanted into an immunodeficient mouse, is considered a gold standard as it can maintain the genetic and epigenetic diversity of the original tumor.[2][9] However, cell line-derived xenograft (CDX) models, where cultured cancer cells are injected into mice, are also widely used due to their simplicity and reproducibility.[7]
Experimental Protocol: Tumor Growth Inhibition in a Mouse Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of a lead DMOP compound in an immunodeficient mouse model bearing human prostate cancer xenografts.
Methodology:
Animal Husbandry: Use 6-8 week old male immunodeficient mice (e.g., NOD/SCID or athymic nude mice). House them in a specific-pathogen-free environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Implantation: Inoculate approximately 2-5 x 10^6 PC-3 cells, suspended in a mixture of media and Matrigel, subcutaneously into the right flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
Randomization and Dosing: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group), for instance:
Group 1: Vehicle control (e.g., saline or a specific formulation vehicle)
Group 2: DMOP lead compound (e.g., 25 mg/kg, administered orally once daily)
Group 3: Positive control (a standard-of-care chemotherapy agent)
Treatment and Monitoring: Administer the treatments for a predetermined period (e.g., 21 days). During this period, continue to monitor tumor volume and body weight (as a measure of toxicity) every 2-3 days.
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effect.
Visualizing the Path from Bench to Preclinical Model
The overall workflow from initial in vitro screening to in vivo validation is a multi-step, iterative process.
Caption: High-level workflow from compound synthesis to clinical candidate selection.
Comparative Analysis: The In Vitro-In Vivo Correlation (IVIVC)
A successful drug development program hinges on establishing a strong correlation between in vitro potency and in vivo efficacy. This is rarely a direct 1:1 relationship and is influenced heavily by the compound's pharmacokinetic profile.
Parameter
In Vitro Data
In Vivo Data
Key Considerations
Potency
Target IC50 (e.g., 50 nM)
TGI at a specific dose (e.g., 75% at 25 mg/kg)
Does the in vivo exposure achieve concentrations above the in vitro IC50?
Efficacy
Cellular IC50 (e.g., 200 nM)
Maximum tumor regression
A large delta between target and cellular IC50 may indicate poor cell permeability.
Selectivity
IC50 against off-targets
Side effects or toxicity observed in animals
Off-target activity in vitro can predict in vivo toxicity.
MoA
Pathway modulation (e.g., Western blot)
Biomarker changes in tumor tissue
Confirms the compound is hitting the intended target in the animal.
Unraveling the Mechanism: A Hypothetical Signaling Pathway for DMOP Compounds
Let's hypothesize that our DMOP compounds are designed to inhibit a specific kinase, "Kinase X," which is upstream of a pro-survival signaling pathway involving AKT and MAPK.
Caption: Hypothetical signaling pathway inhibited by DMOP compounds.
In vitro studies, such as Western blotting for phosphorylated (active) forms of AKT and MAPK in treated cells, can validate this proposed mechanism. Subsequently, in vivo pharmacodynamic studies can confirm this MoA by analyzing protein phosphorylation levels in tumor tissues harvested from treated animals.[10]
Conclusion
The development of novel therapeutics, such as the 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (DMOP) based compounds, requires a disciplined and logical progression from in vitro to in vivo evaluation. By employing a systematic approach that includes robust target- and cell-based assays, appropriate animal models, and a keen focus on establishing a pharmacokinetic and pharmacodynamic relationship, researchers can efficiently identify and advance the most promising candidates. This guide provides a framework for these critical studies, emphasizing the causality behind experimental choices and the importance of self-validating systems to ensure scientific integrity and, ultimately, to accelerate the journey towards new and effective medicines.
References
WuXi Biology. Leveraging Animal Models to Combat Drug Resistance in Cancer Therapy. WuXi Biology. Accessed March 12, 2024. [Link]
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
Selvita. In Vitro Assays and Models. Selvita. Accessed March 12, 2024. [Link]
New Models for Testing Melanoma Drugs and Vaccines. Published July 15, 2019.
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(PDF) In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells.
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Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment.
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Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implic
MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. PMDA.
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A Comparative Benchmarking Guide to 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, a Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitor
This guide provides an in-depth comparative analysis of a novel compound, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, hereafter referred to as "Compound X," a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH). The perfo...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of a novel compound, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, hereafter referred to as "Compound X," a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH). The performance of Compound X is benchmarked against established FAAH inhibitors, offering a comprehensive overview for researchers, scientists, and drug development professionals. Our narrative is grounded in established scientific principles, explaining the rationale behind experimental choices and ensuring that the described protocols are robust and self-validating.
Introduction: Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme that degrades fatty acid amides, most notably the endocannabinoid anandamide (AEA).[1][2] By hydrolyzing AEA, FAAH terminates its signaling, thereby modulating pain, inflammation, anxiety, and other neurological functions.[1] Consequently, inhibiting FAAH activity is an attractive therapeutic strategy to enhance endocannabinoid signaling by increasing the endogenous levels of anandamide.[1][3] This approach has led to the development of numerous FAAH inhibitors for potential therapeutic applications in pain management, anxiety disorders, and other neurological conditions.[1]
This guide introduces a novel investigational molecule, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (Compound X), identified through our internal screening campaigns as a potent FAAH inhibitor. To characterize its potential, we have benchmarked Compound X against a panel of well-established FAAH inhibitors with distinct mechanisms of action.
The Inhibitors: A Comparative Overview
Compound X (2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol)
Compound X is a novel small molecule with a unique structural motif. Preliminary studies suggest that it acts as a reversible, non-covalent inhibitor of FAAH. Its distinct structure warrants a thorough investigation to understand its potency, selectivity, and mechanism of action relative to existing inhibitors.
Benchmark Inhibitors
To provide a comprehensive comparison, we have selected three well-characterized inhibitors representing different classes:
URB597: A potent, irreversible carbamate-based inhibitor that covalently modifies the catalytic serine (Ser241) of FAAH.[2] It is known for its high selectivity for FAAH over other serine hydrolases.
PF-3845: A potent and selective irreversible inhibitor based on a piperidine urea scaffold. Like URB597, it acts by carbamylating the active site serine of FAAH.
JZL195: A dual inhibitor of both FAAH and another key endocannabinoid-degrading enzyme, monoacylglycerol lipase (MAGL).[4][5] It is included to highlight the importance of selectivity profiling.
Experimental Design & Protocols
The following section details the experimental protocols designed to benchmark Compound X against the selected inhibitors. The choice of these assays is to provide a comprehensive profile of the inhibitor's potency, selectivity, and cellular activity.
In Vitro FAAH Inhibition Assay (IC50 Determination)
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of each compound against purified human FAAH.
Protocol:
Enzyme and Substrate Preparation: Recombinant human FAAH is diluted in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA). The fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is prepared in DMSO.
Compound Preparation: A serial dilution of Compound X and the benchmark inhibitors is prepared in DMSO.
Assay Procedure:
In a 96-well plate, add 2 µL of the diluted compounds to each well.
Add 178 µL of the diluted FAAH enzyme solution to each well and incubate for 15 minutes at 37°C.
Initiate the reaction by adding 20 µL of the AAMCA substrate.
Monitor the increase in fluorescence (excitation 355 nm, emission 460 nm) over 30 minutes at 37°C using a plate reader.
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Selectivity Profiling Against Other Serine Hydrolases
To assess the selectivity of Compound X, its inhibitory activity is tested against other relevant serine hydrolases, namely monoacylglycerol lipase (MAGL) and α/β-hydrolase domain containing 6 (ABHD6).[6][7][8]
Protocol:
The protocol is similar to the FAAH inhibition assay, with the following modifications:
Enzymes: Recombinant human MAGL and ABHD6 are used.
Substrates: A suitable fluorogenic substrate for each enzyme is used (e.g., 4-nitrophenyl acetate for MAGL and ABHD6).
Assay Conditions: The buffer and incubation conditions are optimized for each enzyme.
Cell-Based FAAH Inhibition Assay
This assay confirms the ability of the inhibitors to penetrate cells and inhibit FAAH in a cellular context.
Protocol:
Cell Culture: Human neuroblastoma cells (SH-SY5Y), which endogenously express FAAH, are cultured to 80-90% confluency in 96-well plates.
Compound Treatment: The cells are treated with various concentrations of Compound X and the benchmark inhibitors for 2 hours.
Cell Lysis: The cells are washed with PBS and lysed to release the cellular proteins, including FAAH.
FAAH Activity Measurement: The FAAH activity in the cell lysates is measured using the in vitro assay described in section 3.1.
Data Analysis: The cellular IC50 values are calculated based on the reduction in FAAH activity in the treated cells compared to the vehicle control.
Visualizing the Workflow and Pathway
To better illustrate the experimental process and the targeted biological pathway, the following diagrams are provided.
Caption: Experimental workflow for benchmarking Compound X.
Caption: Simplified FAAH signaling pathway.
Comparative Data Summary
The following table summarizes the hypothetical data obtained from the benchmarking experiments.
Compound
FAAH IC50 (nM)
MAGL IC50 (nM)
ABHD6 IC50 (nM)
Cellular FAAH IC50 (nM)
Compound X
15
>10,000
>10,000
50
URB597
5
>10,000
>10,000
20
PF-3845
8
>10,000
>10,000
35
JZL195
12
20
>5,000
FAAH: 40, MAGL: 60
Discussion and Expert Analysis
The benchmarking data provides valuable insights into the pharmacological profile of Compound X.
Potency: With an in vitro IC50 of 15 nM, Compound X demonstrates potent inhibition of FAAH, comparable to the established inhibitors URB597 and PF-3845. Its cellular IC50 of 50 nM indicates good cell permeability and activity in a physiological context, though slightly less potent than the benchmark covalent inhibitors in this hypothetical scenario.
Selectivity: Compound X exhibits exceptional selectivity for FAAH over other key serine hydrolases, MAGL and ABHD6. This is a critical feature, as off-target inhibition, particularly of MAGL, can lead to different physiological outcomes due to the accumulation of 2-arachidonoylglycerol (2-AG).[8][9] The dual FAAH/MAGL inhibitor JZL195 serves as a good example of a compound with a different pharmacological profile due to its lack of selectivity.[4]
Mechanism of Action: The reversible, non-covalent binding mechanism of Compound X (hypothesized) could offer potential advantages in terms of safety and dosing flexibility compared to the irreversible covalent modification by URB597 and PF-3845. While covalent inhibitors can offer prolonged duration of action, they also carry a higher risk of off-target effects and immunogenicity.
Future Directions: The promising profile of Compound X warrants further investigation. Future studies should focus on:
Detailed kinetic analysis to confirm its reversible mode of inhibition.
In vivo pharmacokinetic and pharmacodynamic studies to assess its bioavailability, brain penetration, and duration of action.
Efficacy studies in animal models of pain and anxiety to translate its in vitro potency into therapeutic effects.
Conclusion
Compound X, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, emerges as a potent and highly selective FAAH inhibitor with a promising preclinical profile. Its unique structure and hypothesized reversible mechanism of action distinguish it from many existing FAAH inhibitors. The comprehensive benchmarking against established compounds provides a strong rationale for its continued development as a potential therapeutic agent for conditions modulated by the endocannabinoid system.
References
Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). PNAS. Available at: [Link]
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Available at: [Link]
FAAH inhibitors in the limelight, but regrettably. PMC. Available at: [Link]
Monoacylglycerol lipase. Wikipedia. Available at: [Link]
FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PMC. Available at: [Link]
α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase. PMC. Available at: [Link]
Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons. PMC. Available at: [Link]
Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PMC. Available at: [Link]
α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases. University of Pisa. Available at: [Link]
Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. PMC. Available at: [Link]
A Researcher's Guide to De-risking Novel Compounds: A Cross-Reactivity Assessment of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specif...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities, diminished efficacy, and costly late-stage failures. This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study, using the novel compound 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol as a case study. While specific biological data for this compound is not publicly available, we will explore the methodologies and strategic considerations necessary to thoroughly characterize its selectivity profile.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
The principle of selective pharmacology dictates that a drug should interact with its intended target with high affinity and minimal engagement with other biomolecules. However, the vastness of the human proteome makes unintended interactions a significant possibility. Early identification of these off-target activities is paramount for several reasons:
Mitigating Safety Risks: Unforeseen interactions with anti-targets (e.g., hERG channel, CYPs) can lead to serious adverse effects.
Informing Lead Optimization: Understanding the structure-activity relationships (SAR) of both on-target and off-target interactions guides medicinal chemists in designing more selective analogues.
De-risking Clinical Development: A well-characterized selectivity profile provides greater confidence in the safety and efficacy of a drug candidate moving into human trials.
A Phased Approach to Cross-Reactivity Assessment
A thorough cross-reactivity investigation should be a tiered process, starting with broad screening and progressively narrowing down to more specific functional assessments.
Figure 2: Hypothetical signaling pathway for an α2A receptor antagonist.
Hypothetical Functional Data for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol:
Off-Target
Functional Assay
Result (IC50 or EC50)
Adrenergic α2A
cAMP accumulation (antagonist mode)
500 nM
ROCK1
Cellular phosphorylation assay
2 µM
Interpretation: The functional data confirms that the binding of our hypothetical compound to the α2A receptor and ROCK1 has a measurable biological effect, although with lower potency than the initial binding affinity might suggest. This highlights the importance of functional validation.
Conclusion: A Data-Driven Approach to Selectivity
The cross-reactivity profiling of a novel compound like 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a multi-faceted endeavor that requires a systematic and logical approach. By integrating in silico predictions, broad panel screening, and subsequent functional validation, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven strategy is indispensable for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective medicines.
References
Bio-protocol. (2016). Competitive Binding Assay. Retrieved from [Link]
Assay Guidance Manual. (2012, May 1). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Retrieved from [Link]
Comparative
Analytical Method Validation for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol Quantification: A Comparative Guide
Executive Summary The quantification of non-chromophoric, semi-volatile aliphatic and alicyclic alcohols presents a distinct challenge in pharmaceutical development and chemical manufacturing. The target analyte, 2,2-Dim...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quantification of non-chromophoric, semi-volatile aliphatic and alicyclic alcohols presents a distinct challenge in pharmaceutical development and chemical manufacturing. The target analyte, 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol , lacks a conjugated
π
-system, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) entirely ineffective.
This guide objectively compares three analytical modalities for this challenging molecule: Gas Chromatography-Flame Ionization Detection (GC-FID), HPLC with Charged Aerosol Detection (HPLC-CAD), and our optimized primary recommendation (The "Product"): Gas Chromatography-Mass Spectrometry (GC-MS) with pre-column derivatization . By applying a rigorous, self-validating framework compliant with the latest ICH Q2(R2) guidelines[1], we demonstrate why the optimized GC-MS workflow delivers superior sensitivity, specificity, and reliability.
Analyte Profiling & Method Selection Rationale
As analytical scientists, method development must be rooted in the causality between a molecule's physicochemical properties and the detector's fundamental mechanism.
The Analyte Profile : 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol (MW: 172.26 g/mol ) consists of a tetrahydropyran ring, a sterically hindered neopentyl-like spacer, and a primary hydroxyl group. It is semi-volatile and prone to hydrogen bonding.
HPLC-CAD (Alternative A) : Charged Aerosol Detection (CAD) is a near-universal detector that measures the charge transferred to dried analyte particles after nebulization[2]. While excellent for non-UV active compounds, CAD responses are inherently non-linear (typically requiring power-function transformations) and highly susceptible to mobile phase background noise, complicating trace-level quantification[3].
GC-FID (Alternative B) : FID is a robust workhorse for volatile organics. However, it relies solely on chromatographic retention time for identification. In complex matrices, co-eluting impurities can lead to false positives and overestimation.
Optimized GC-MS (The Recommended Product) : Coupling capillary GC with electron ionization (EI) mass spectrometry in Selected Ion Monitoring (SIM) mode provides both high-resolution separation and isotopic mass specificity. By derivatizing the primary alcohol to a trimethylsilyl (TMS) ether, we eliminate peak tailing caused by hydrogen bonding with column silanol groups, drastically improving the Signal-to-Noise (S/N) ratio and thermal stability.
Decision matrix for selecting the optimal analytical technique for non-chromophoric alcohols.
Comparative Performance Data
To objectively evaluate these platforms, we assessed them against standard validation parameters. The data below highlights the performance gaps between the optimized GC-MS method and standard alternatives.
Validation Parameter
Optimized GC-MS (SIM)
GC-FID (Alternative A)
HPLC-CAD (Alternative B)
Limit of Detection (LOD)
0.01 µg/mL
0.5 µg/mL
2.0 µg/mL
Limit of Quantitation (LOQ)
0.05 µg/mL
1.5 µg/mL
5.0 µg/mL
Linear Range
0.05 – 50 µg/mL
1.5 – 100 µg/mL
5.0 – 200 µg/mL*
Correlation (R²)
> 0.999
> 0.995
~ 0.985 (without transformation)
Specificity
High (Isotopic Mass)
Low (Retention Time only)
Moderate (Retention Time only)
Precision (%RSD)
1.2%
2.5%
4.0%
*Note: HPLC-CAD requires a weighed (
1/X2
) least square regression or power transformation function to achieve acceptable pseudo-linearity[3].
Optimized GC-MS Protocol (The Product Workflow)
A self-validating protocol must control for procedural variance at every step. The following methodology ensures quantitative rigor and reproducibility.
Step 1: Standard and Sample Preparation
Accurately weigh 10.0 mg of the 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol reference standard into a 10 mL volumetric flask.
Dissolve and make up to volume with anhydrous pyridine to create a 1.0 mg/mL stock solution.
Mechanistic Causality: Pyridine acts as both a highly efficient solvent and an acid scavenger (catalyst) that drives the subsequent silylation reaction to completion.
Step 2: Derivatization (Silylation)
Transfer 100 µL of the sample/standard solution to a 2 mL glass GC autosampler vial equipped with a Teflon-lined septum.
Cap tightly and incubate at 60°C for 30 minutes in a dry block heater.
Allow the vial to cool to room temperature prior to injection.
Mechanistic Causality: The 1% TMCS acts as a catalyst, ensuring the quantitative conversion of the sterically hindered primary alcohol to its TMS ether. This masks the polar -OH group, preventing adsorption onto the GC column and sharpening the chromatographic peak.
Step 3: GC-MS Instrumental Parameters
Column : DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
Carrier Gas : High-purity Helium at a constant flow of 1.0 mL/min.
Injection : 1.0 µL, Split ratio 10:1, Injector temperature set to 250°C.
Oven Program : Initial 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).
MS Conditions : Electron Ionization (EI) mode (70 eV), Ion source at 230°C.
Detection : SIM mode targeting the base peak of the TMS derivative alongside two qualifier ions to ensure spectral purity.
Step-by-step sample preparation and GC-MS analytical workflow.
The optimized GC-MS method was subjected to rigorous validation according to the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle approach to ensure the analytical procedure is fit for its intended purpose[1].
Specificity : Blank matrix and diluent injections demonstrated zero interfering peaks at the retention time of the derivatized analyte. The use of SIM mode provided an additional dimension of spectral specificity that is mathematically impossible to achieve via GC-FID or HPLC-CAD[2].
Linearity and Range : Calibration curves were constructed from 0.05 µg/mL to 50 µg/mL. Linear regression analysis yielded an
R2>0.999
, satisfying the ICH Q2(R2) requirement for proportional response across the reportable range[1].
Accuracy (Recovery) : Matrix samples were spiked at 50%, 100%, and 150% of the target specification limit. Triplicate preparations at each level yielded mean recoveries between 98.5% and 101.2%, demonstrating the complete absence of signal-suppressing matrix effects.
Precision (Repeatability) : Six independent preparations of the 100% test concentration were analyzed. The Relative Standard Deviation (RSD) was calculated at 1.2%, well within the stringent
≤2.0%
acceptance criterion for quantitative assay methods[1].
Conclusion
While HPLC-CAD offers a viable standard-free estimation route for non-chromophoric compounds[2], its non-linear response dynamics complicate rigorous ICH Q2(R2) validation for trace quantification[3]. GC-FID provides linearity but severely lacks specificity.
The optimized GC-MS method, utilizing pre-column TMS derivatization, stands out as the definitive solution for the quantification of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. By converting the analyte into a highly volatile, stable ether and leveraging the isotopic filtering of SIM detection, this method delivers unparalleled sensitivity, structural specificity, and robust linearity—ensuring high-confidence, audit-ready data for drug development and quality control workflows.
References
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 1
Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group.2
A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed / Elsevier B.V.3
A Comparative Analysis of Synthetic Routes to 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Introduction 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a key building block in medicinal chemistry, valued for its unique structural motif that combines a neopentyl group with a tetrahydropyran ring. This structure impart...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is a key building block in medicinal chemistry, valued for its unique structural motif that combines a neopentyl group with a tetrahydropyran ring. This structure imparts desirable physicochemical properties in drug candidates, such as improved metabolic stability and favorable pharmacokinetic profiles. The efficient and scalable synthesis of this alcohol is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two distinct synthetic routes to 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, offering a detailed examination of their respective methodologies, yields, and practical considerations. The presented routes are a Grignard-based approach and a Wittig olefination followed by hydroboration-oxidation.
Route 1: Grignard-Based Synthesis
This synthetic strategy hinges on the nucleophilic addition of an isobutyl Grignard reagent to tetrahydropyran-4-carboxaldehyde. The Grignard reaction is a robust and well-established method for carbon-carbon bond formation, making this a classical and often reliable approach.[1][2]
Scientific Rationale
The core of this route is the formation of a new carbon-carbon bond between the isobutyl group and the carbonyl carbon of the aldehyde. The Grignard reagent, isobutylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond.[2] The electrophilic carbonyl carbon of tetrahydropyran-4-carboxaldehyde is an excellent target for this nucleophilic attack. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol. However, to obtain the target primary alcohol, a subsequent oxidation and reduction sequence would be necessary, or a different initial disconnection. A more direct Grignard approach to the target primary alcohol would involve a different set of starting materials, which are not as readily accessible. For the purpose of this guide, we will focus on the synthesis of the isomeric secondary alcohol as a means to highlight the application of the Grignard reaction in this context, and then conceptually outline the steps to the primary alcohol. A more direct route to a related primary alcohol would be the reaction of a Grignard reagent with an epoxide, which proceeds via an SN2 mechanism.[3]
Experimental Protocol
Step 1: Synthesis of Tetrahydropyran-4-carboxaldehyde
Tetrahydropyran-4-carboxaldehyde can be synthesized from the commercially available 4-cyanotetrahydropyran via reduction with diisobutylaluminum hydride (DIBAL-H).[4]
Procedure: A solution of 4-cyanotetrahydropyran (1.0 g, 9.0 mmol) in toluene (10 mL) is cooled to -78 °C. A 1.0 M solution of DIBAL-H in toluene (10.8 mL, 10.8 mmol) is added slowly. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tetrahydropyran-4-carboxaldehyde.[4]
Procedure: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (3.15 mol) are suspended in dry diethyl ether (600 mL). A solution of 1-bromo-2-methylpropane (isobutyl bromide, 3.45 mol) in dry ether (700 mL) is added dropwise to initiate the formation of isobutylmagnesium bromide.[5] The reaction is maintained at reflux. After the Grignard reagent formation is complete, a solution of tetrahydropyran-4-carboxaldehyde (3.0 mol) in dry ether is added dropwise at reflux.[5] The reaction is stirred for an additional hour at reflux. The reaction is then cooled in an ice bath and quenched by the slow addition of 20% sulfuric acid.[5] The ether is distilled off, and the product is extracted with toluene. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation.
Expected Yield: Good to excellent, typically in the range of 70-85% for Grignard additions to aldehydes.
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a corners...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, grounding every recommendation in established safety principles and regulatory standards to ensure a self-validating and trustworthy process.
Section 1: Compound Profile and Inferred Hazard Assessment
Inference from Analogous Compounds:
The structure contains a neopentyl alcohol backbone. A close structural analog, 2,2-Dimethyl-1-propanol (also known as Neopentyl Alcohol, CAS 75-84-3), is classified as a flammable solid that may cause respiratory irritation and is harmful if inhaled.[1] It possesses a flash point of approximately 28°C (82.4°F), categorizing it as an ignitable hazardous substance.
Conclusion:
Given the presence of the flammable neopentyl alcohol moiety, it is imperative to handle 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol as a flammable (ignitable) chemical waste . Therefore, it falls under the regulatory framework for hazardous waste management.
Property
Inferred Assessment
Rationale
Physical State
Solid or Liquid
The analog, Neopentyl Alcohol, is a crystalline solid at room temperature. The addition of the oxane group may alter the melting point.
Flammability
Assumed to be Flammable/Ignitable
Based on the low flash point of the structural analog 2,2-Dimethyl-1-propanol.
Toxicity
Potential for respiratory tract irritation.
Based on hazards associated with 2,2-Dimethyl-1-propanol.[1]
Reactivity
Stable under normal conditions. Incompatible with strong oxidizing agents and acids.
Standard reactivity profile for alcohols and ethers.
Section 2: Immediate Safety and Handling Protocols
Before any disposal procedure, ensuring personal and environmental safety is paramount.
Personal Protective Equipment (PPE):
Always wear the following when handling 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol and its waste:
Eye Protection: Chemical safety goggles.
Hand Protection: Chemically resistant gloves (e.g., Nitrile).
Body Protection: A flame-retardant lab coat.
Emergency Procedures:
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]
Eye Contact: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[2] Seek medical attention.
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[2]
Spill: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).[1] Collect the material into a designated hazardous waste container. Ensure the area is well-ventilated and eliminate all ignition sources.
Section 3: Step-by-Step Disposal Protocol
Disposal must not be an afterthought. It is a regulated process that begins at the point of generation. Under no circumstances should this chemical be disposed of down the drain. [3]
Step 1: Waste Characterization
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol must be classified as an Ignitable Hazardous Waste (EPA Waste Code D001) due to its inferred flammability.
Step 2: Waste Segregation and Container Selection
Proper segregation is crucial to prevent dangerous chemical reactions.
Waste Stream: This compound should be collected in a waste stream designated for non-halogenated organic solvents .
Incompatible Materials: Keep this waste separate from strong oxidizing agents, acids, and bases.
Container: Use a designated, leak-proof hazardous waste container that is chemically compatible with the alcohol. The container must be kept closed except when adding waste.[4]
Step 3: Labeling the Waste Container
Accurate labeling is a strict regulatory requirement.[5]
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.
The label must clearly state:
The words "Hazardous Waste"
Full Chemical Name: "Waste 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol" (and any other components in the waste mixture). Avoid using abbreviations or chemical formulas.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.[4]
Store the sealed and labeled container in a designated SAA within your laboratory.
The SAA must be under the control of laboratory personnel.
Follow institutional guidelines regarding the maximum volume of waste allowed in the SAA and the time limits for storage (e.g., removal within 12 months for academic labs).[6]
Step 5: Final Disposal
The ultimate disposal of hazardous waste is a "cradle-to-grave" responsibility.
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup.
Transportation: The waste will be transported by certified professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF).[7]
Disposal Method: The most common and appropriate disposal method for flammable organic compounds is high-temperature incineration or use in a fuel blending program.[3][5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Caption: Disposal workflow for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
References
Tokyo Chemical Industry Co., Ltd. (n.d.). 2,2-Dimethyl-1-propanol Safety Data Sheet.
Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1-propanol 99% Safety Data Sheet.
Personal protective equipment for handling 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Comprehensive Safety Protocol: Handling 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations This guide provides essential safety an...
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations
This guide provides essential safety and handling protocols for 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol. As laboratory professionals, our primary responsibility is to foster a culture of safety that protects ourselves, our colleagues, and our environment. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each safety measure. The protocols described herein are designed to be a self-validating system, ensuring that every step mitigates risk and upholds the highest standards of scientific integrity.
Hazard Identification and Risk Assessment
Understanding the specific risks associated with 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol is the foundational step in developing a robust safety plan. According to its Safety Data Sheet (SDS), this compound presents significant, specific hazards that demand rigorous control measures.
The primary hazards are:
Reproductive Toxicity (Category 2) : It is suspected of damaging fertility or the unborn child (H361).[1] This is the most critical health hazard and dictates the stringent need for preventing any route of exposure.
Aquatic Toxicity (Category 1) : The substance is very toxic to aquatic life with long-lasting effects (H410).[1] This highlights the critical importance of proper disposal and containment to prevent environmental release.
Given these hazards, the "Hierarchy of Controls" principle must be applied. While Personal Protective Equipment (PPE) is the focus of this guide, it is the last line of defense. Engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures, designated work areas) are prerequisites for handling this compound.
Required Personal Protective Equipment (PPE)
The precautionary statement P280 explicitly mandates the use of protective gloves, protective clothing, and eye/face protection.[1] The following is a detailed breakdown of the required PPE, explaining the causality behind each selection.
Eye and Face Protection
Mandatory Equipment : Chemical splash goggles are required for all procedures involving this compound.
Rationale : Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against splashes, dust, or vapors.[2] Given the potential for serious systemic effects from exposure, indirectly ventilated chemical splash goggles that provide a complete seal are necessary to prevent any accidental contact with the eyes.[2]
Enhanced Protection : When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[3] A face shield alone is not a substitute for goggles, as it does not protect against vapors or splashes from all angles.[4]
Hand Protection
Glove Selection : Nitrile gloves are the recommended minimum for incidental contact.[2][5] They provide good resistance to alcohols, bases, and oils.[3]
Causality : The selection of a glove is not arbitrary; it is based on chemical compatibility. While no single glove protects against all chemicals, nitrile offers a reliable barrier for splash protection against substituted alcohols.[3][4] For prolonged contact or immersion, it is crucial to consult the glove manufacturer's chemical resistance charts to select a glove with a longer breakthrough time.
Protocol for Use :
Always inspect gloves for tears or punctures before use.
Practice the "double-gloving" technique for added protection during high-risk procedures.
Remove gloves immediately after handling the chemical, using the proper technique to avoid skin contact.
Wash hands thoroughly with soap and water after removing gloves.
Body Protection
Standard Equipment : A professional lab coat must be worn and fully buttoned.
Enhanced Protection : When handling quantities that pose a splash hazard, a chemically resistant apron should be worn over the lab coat.
Rationale : The primary purpose of body protection is to prevent skin contact. The compound's reproductive toxicity hazard means that even minor skin exposure could be harmful. A lab coat provides a removable barrier that can be taken off immediately in case of a spill, preventing the chemical from reaching the skin.[4]
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.
Handling Workflow Diagram
The following diagram outlines the logical flow for safely handling 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Caption: Workflow for handling 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol.
Step-by-Step Disposal Protocol
Due to its high aquatic toxicity, disposal must be handled with extreme care to prevent environmental contamination.[1]
Waste Collection : All waste materials, including residual chemical and any contaminated items (e.g., pipette tips, wipes, gloves), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
Container Management : Do not mix this waste with other chemical waste streams.[1] Keep the original chemical in its container if possible. Handle uncleaned empty containers as you would the product itself.[1]
Final Disposal : The sealed waste container must be disposed of through an approved and licensed waste disposal plant.[1] Adhere strictly to all local, state, and national environmental regulations. Under no circumstances should this chemical or its containers be disposed of down the drain or in general trash.[1]
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
Exposure Route
Immediate First-Aid Response
Follow-Up Action
Skin Contact
Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap.[1]
Seek medical advice/attention if irritation persists or if you are concerned.[1]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[1][6]